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  • Product: ethyl(prop-2-yn-1-yl)amine
  • CAS: 6943-44-8

Core Science & Biosynthesis

Foundational

Ethyl(prop-2-yn-1-yl)amine: A Comprehensive Technical Guide to Physicochemical Dynamics, Synthesis, and Advanced Catalytic Applications

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary Ethyl(prop-2-yn-1-yl)amine, widely recognized in the literature...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Ethyl(prop-2-yn-1-yl)amine, widely recognized in the literature as N-ethylpropargylamine , is a highly versatile bifunctional aliphatic compound. Featuring both a nucleophilic secondary amine and a terminal alkyne, this molecule serves as a critical building block in advanced organic synthesis. Its applications range from the development of irreversible monoamine oxidase (MAO) inhibitors in neuropharmacology to its role as a precursor in silver-catalyzed electrophilic cyclizations and click chemistry (CuAAC).

This whitepaper synthesizes the physicochemical profiling, mechanistic synthetic pathways, and self-validating experimental protocols associated with N-ethylpropargylamine, providing researchers with field-proven insights to optimize its utility in drug discovery and materials science.

Physicochemical Profiling and Structural Dynamics

Understanding the structural dynamics of N-ethylpropargylamine is essential for controlling its reactivity. The secondary amine nitrogen possesses a localized lone pair, making it highly nucleophilic and susceptible to rapid alkylation or acylation. Conversely, the terminal alkyne is weakly acidic (pKa ~25) and highly electron-rich, allowing it to readily coordinate with soft transition metals such as Ag(I), Cu(I), and Pd(II).

Due to the volatility and oxidative susceptibility of the free base (CAS 6943-44-8)[1], it is frequently converted into its hydrochloride salt (CAS 53227-33-1)[2] for long-term benchtop stability.

Quantitative Physicochemical Data

The following table summarizes the critical quantitative parameters of N-ethylpropargylamine required for reaction stoichiometry and physical handling[1][3].

PropertyValue / Specification
IUPAC Name N-ethylprop-2-yn-1-amine
CAS Number (Free Base) 6943-44-8
CAS Number (HCl Salt) 53227-33-1
Molecular Formula C₅H₉N
Molecular Weight 83.134 g/mol
Density 0.802 g/cm³
Boiling Point 111 °C at 760 mmHg
Flash Point 12.1 °C
Refractive Index 1.427
Topological Polar Surface Area 12.0 Ų

Synthetic Methodologies and Mechanistic Causality

While traditional synthesis via the direct alkylation of ethylamine with propargyl bromide is common, it frequently suffers from over-alkylation, yielding complex mixtures of tertiary amines. A more elegant and regioselective approach involves the base-promoted dehydrohalogenation of N-(2-chloroallyl)-ethylamine[4].

By treating the chlorinated precursor with potassium amide (KNH₂) in liquid ammonia, researchers can drive an E2 elimination that exclusively yields the terminal alkyne in 71% yield[4]. The causality here is rooted in the strength and steric profile of the amide base, which rapidly abstracts the vinylic proton without acting as a competing nucleophile against the substrate.

Synthesis A N-(2-chloroallyl)-ethylamine (Halogenated Precursor) C E2 Elimination (Vinyl Chloride Cleavage) A->C Base Addition B Potassium Amide (KNH2) Liquid NH3, -33°C B->C Proton Abstraction D N-Ethylpropargylamine (71% Yield) C->D -HCl Elimination

Synthetic pathway of N-ethylpropargylamine via E2 dehydrohalogenation.

Advanced Applications in Medicinal Chemistry

Precursor for Neuroactive Therapeutics

Propargylamines are classic pharmacophores known for their ability to covalently bind to the FAD cofactor of monoamine oxidase (MAO) enzymes. N-ethylpropargylamine is specifically utilized as a reagent in the synthesis of thien-2-yl 1S,2R-milnacipran analogs, which function as potent norepinephrine and serotonin transporter inhibitors[5].

Silver-Catalyzed Electrophilic Cyclization

In heterocyclic chemistry, N-ethylpropargylamine is a critical building block for constructing complex imidazole cores. When reacted with methyl-substituted ketenimines in the presence of an AgNO₃ catalyst, it undergoes an electrophilic cyclization to generate the 1-ethyl-2-methylimidazole core with >85% regioselectivity[6]. This core is foundational for synthesizing downstream sulfonyl chlorides (e.g., 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride) used in pharmaceutical libraries[6].

Cyclization Step1 N-Ethylpropargylamine + Ketenimine Step2 AgNO3 Catalyst Coordination (Ag-π-Alkyne Complex) Step1->Step2 Ag(I) Activation Step3 Intramolecular Nucleophilic Attack (Tetrahedral Intermediate) Step2->Step3 Cyclization Step4 1-Ethyl-2-methylimidazole Core (>85% Regioselectivity) Step3->Step4 Aromatization

Silver-catalyzed electrophilic cyclization of N-ethylpropargylamine.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems. The following workflows incorporate intrinsic feedback loops to ensure experimental integrity.

Protocol 1: Dehydrohalogenative Synthesis of N-Ethylpropargylamine

Objective: Synthesize the free base via E2 elimination of N-(2-chloroallyl)-ethylamine. Mechanistic Causality: Liquid ammonia (-33 °C) serves as both a solvent and a heat sink for the highly exothermic generation of KNH₂. The low temperature prevents the thermal degradation of the resulting alkyne.

  • Setup: Equip a flame-dried Schlenk flask with a dry ice/acetone condenser. Condense 50 mL of anhydrous NH₃ at -33 °C.

  • Base Generation: Add a catalytic amount of Fe(NO₃)₃ followed by elemental potassium (1.1 equiv).

    • Self-Validation Checkpoint 1: The solution will initially turn deep blue (solvated electrons) and eventually transition to a pale gray/yellow suspension, confirming the complete formation of KNH₂.

  • Substrate Addition: Dropwise add N-(2-chloroallyl)-ethylamine (1.0 equiv). Stir for 2 hours.

  • Quenching & Extraction: Quench with solid NH₄Cl to neutralize excess base. Allow the NH₃ to evaporate, partition the residue in diethyl ether/water, and extract the organic layer.

  • Analytical Validation: Analyze the crude product via FT-IR.

    • Self-Validation Checkpoint 2: The appearance of a sharp, distinct C-H stretching band at ~3300 cm⁻¹ and a weak C≡C stretch at ~2100 cm⁻¹ confirms the successful formation of the terminal alkyne.

Protocol 2: Silver-Catalyzed Synthesis of the 1-Ethyl-2-methylimidazole Core

Objective: Construct a functionalized imidazole ring via electrophilic cyclization. Mechanistic Causality: AgNO₃ is selected because Ag(I) acts as a soft Lewis acid. It selectively activates the soft alkyne π-system (increasing its electrophilicity) without being irreversibly sequestered by the hard basic nitrogen of the secondary amine[6].

  • Reaction Setup: In a dry vial under argon, dissolve N-ethylpropargylamine (1.0 equiv) and methyl-substituted ketenimine (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 10 mol% AgNO₃. The argon atmosphere is critical to prevent the oxidative dimerization of the terminal alkyne (Glaser coupling).

  • Reaction Monitoring: Stir at room temperature for 12 hours.

    • Self-Validation Checkpoint 1: Monitor via TLC (Eluent: Hexane/EtOAc 7:3) stained with Ninhydrin. The secondary amine starting material will appear as a distinct spot that fades over time.

  • Purification: Filter the mixture through a short pad of Celite to remove silver salts, concentrate in vacuo, and purify via flash chromatography.

    • Self-Validation Checkpoint 2: Proton NMR (¹H-NMR) of the purified product must show the disappearance of the terminal alkyne proton (~2.2 ppm) and the emergence of a new aromatic imidazole proton at ~6.8-7.2 ppm.

References

  • Coompo. N-Ethylpropargylamine Hydrochloride | 53227-33-1. Retrieved from:[Link]

  • ResearchGate. Nitrogen Stereodynamics and Complexation Phenomena as Key Factors in Deprotonative Dynamic Resolution. Retrieved from:[Link]

Sources

Exploratory

Ethyl(prop-2-yn-1-yl)amine: A Comprehensive Technical Guide on Physicochemical Properties, Reactivity, and Pharmacological Applications

Executive Summary Ethyl(prop-2-yn-1-yl)amine (CAS: 6943-44-8), commonly referred to as N-ethylpropargylamine, is a highly versatile bifunctional aliphatic amine. Characterized by the presence of both a secondary amine an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl(prop-2-yn-1-yl)amine (CAS: 6943-44-8), commonly referred to as N-ethylpropargylamine, is a highly versatile bifunctional aliphatic amine. Characterized by the presence of both a secondary amine and a terminal alkyne, this molecule serves as a critical building block in advanced organic synthesis, bioconjugation, and drug discovery[1]. Because the propargylamine motif acts as a mechanism-based pharmacophore, N-ethylpropargylamine is frequently utilized in the development of monoamine oxidase (MAO) inhibitors and complex heterocyclic architectures[2].

This whitepaper provides an in-depth analysis of the physicochemical dynamics, mechanistic reactivity, and validated experimental protocols associated with ethyl(prop-2-yn-1-yl)amine, designed for researchers and application scientists in drug development.

Physicochemical Profiling & Structural Dynamics

The chemical behavior of ethyl(prop-2-yn-1-yl)amine is dictated by the electronic interplay between its functional groups. The sp-hybridized carbon of the terminal alkyne is highly electronegative compared to standard sp³ carbons. This exerts a strong inductive electron-withdrawing effect (-I effect) across the methylene bridge, which slightly attenuates the basicity and nucleophilicity of the adjacent secondary amine compared to a standard dialkylamine like diethylamine.

Despite this attenuation, the secondary amine remains a potent nucleophile, while the terminal alkyne provides a pristine handle for transition-metal-catalyzed cross-coupling and cycloaddition reactions.

Quantitative Physicochemical Data

The following table summarizes the core computed and experimental properties of ethyl(prop-2-yn-1-yl)amine, which dictate its solubility, membrane permeability, and reactivity profiles.

Table 1: Physicochemical and Structural Properties

PropertyValueSource / Methodology
IUPAC Name N-ethylprop-2-yn-1-amineLexichem TK 2.7.0[3]
Molecular Formula C₅H₉NPubChem[3]
Molecular Weight 83.13 g/mol PubChem[3]
Exact Mass 83.0735 DaPubChem[3]
Topological Polar Surface Area (TPSA) 12.0 ŲPubChem[3]
XLogP3 (Lipophilicity) 0.3XLogP3 3.0[3]
Hydrogen Bond Donors 1Guidechem[1]
Hydrogen Bond Acceptors 1Guidechem[1]
Rotatable Bonds 2Guidechem[1]

Mechanistic Reactivity & Synthetic Utility

Nucleophilic Alkylation & Heterocycle Construction

The secondary amine of N-ethylpropargylamine is highly susceptible to electrophilic attack. It is frequently used as a precursor to synthesize tertiary propargylamines, which are essential intermediates in agricultural and pharmaceutical chemistry. For example, it is utilized in the synthesis of nodulisporic acid derivatives, which function as potent acaricidal and antiparasitic agents[4].

Furthermore, N-ethylpropargylamine is a critical precursor in the synthesis of complex imidazoles. Through silver-catalyzed electrophilic cyclization with ketenimines, the molecule undergoes a highly regioselective transformation to form the 1-ethyl-2-methylimidazole core (>85% regioselectivity), which is subsequently used to generate 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride, a valuable pharmaceutical intermediate[2].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of N-ethylpropargylamine makes it an ideal candidate for "Click Chemistry." In the presence of a Copper(I) catalyst, the alkyne reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles.

Causality of Regioselectivity: The reaction is strictly regioselective because it proceeds via a dinuclear copper-acetylide intermediate. The coordination of the azide to the copper centers lowers the activation energy of the cycloaddition and sterically enforces the 1,4-substitution pattern, completely preventing the formation of the 1,5-isomer.

CuAAC_Workflow Step1 1. Reagent Assembly Alkyne + Azide Step3 3. Cu-Acetylide Formation Step1->Step3 Addition to catalyst Step2 2. Cu(I) Generation CuSO4 + Na-Ascorbate Step2->Step3 In situ reduction Step4 4. Cycloaddition (Triazole Ring) Step3->Step4 Azide coordination Step5 5. Product Isolation (1,4-Disubstituted Triazole) Step4->Step5 Protonolysis

Caption: Step-by-step workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Pharmacological Applications: MAO Inhibition

Propargylamines are classic mechanism-based (suicide) inhibitors of Monoamine Oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters like dopamine. N-ethylpropargylamine serves as a minimal pharmacophore model for drugs like selegiline and pargyline.

Mechanism of Action:

  • Docking: The lipophilic ethyl group and the amine nitrogen facilitate non-covalent docking into the hydrophobic active site of MAO-B.

  • Enzymatic Oxidation: The enzyme attempts to oxidize the amine, abstracting a proton from the α-carbon.

  • Covalent Inactivation: This oxidation generates a highly reactive allene or iminium intermediate. This electrophilic species is immediately attacked by the nucleophilic N5 atom of the enzyme's Flavin Adenine Dinucleotide (FAD) cofactor.

  • Result: A permanent covalent bond is formed, irreversibly inactivating the enzyme and halting neurotransmitter degradation.

MAO_Inhibition A Ethyl(prop-2-yn-1-yl)amine (Pharmacophore) B MAO-B Active Site Docking A->B Non-covalent binding C Enzymatic Oxidation (Flavin Cofactor) B->C a-Carbon Deprotonation D Reactive Allene/Iminium Intermediate C->D Electron Transfer E Covalent Adduct with FAD (N5 Atom) D->E Nucleophilic Attack F Irreversible Enzyme Inactivation E->F Suicide Inhibition

Caption: Mechanism-based suicide inhibition of MAO-B by the propargylamine pharmacophore.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm reaction success.

Protocol 1: Synthesis of Tertiary Propargylamines via N-Alkylation

This protocol utilizes N-ethylpropargylamine as a nucleophile to generate complex tertiary amines.

Materials:

  • N-ethylpropargylamine (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Dissolve N-ethylpropargylamine in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Causality: DMF is a polar aprotic solvent that leaves the nucleophilic amine unsolvated, dramatically accelerating the Sₙ2 substitution.

  • Base Addition: Add finely powdered K₂CO₃ to the solution. Causality: The base acts as an acid scavenger, neutralizing the HCl/HBr byproduct to prevent the protonation and subsequent deactivation of the amine nucleophile.

  • Electrophile Addition: Cool the mixture to 0 °C and add the alkyl halide dropwise over 15 minutes to prevent exothermic side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water, extract with ethyl acetate (3x), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The disappearance of the secondary amine N-H proton and the integration of the newly added alkyl protons against the terminal alkyne triplet (δ ~2.2 ppm) confirms successful conversion.

Protocol 2: CuAAC "Click" Conjugation

This protocol details the conjugation of N-ethylpropargylamine to an azide-functionalized substrate.

Materials:

  • N-ethylpropargylamine (1.2 equiv)

  • Azide-functionalized substrate (1.0 equiv)

  • CuSO₄·5H₂O (0.1 equiv)

  • Sodium Ascorbate (0.2 equiv)

  • Solvent: tert-Butanol / Water (1:1 v/v)

Step-by-Step Procedure:

  • Solvation: Dissolve the azide and N-ethylpropargylamine in the tert-butanol/water mixture. Causality: This specific solvent blend ensures the solubility of both the organic substrates and the inorganic copper salts.

  • Catalyst Assembly: In a separate vial, dissolve CuSO₄·5H₂O and Sodium Ascorbate in a minimum amount of water. The solution will briefly turn dark and then clear/yellow. Causality: Sodium ascorbate acts as a mild reducing agent, reducing inactive Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative Glaser coupling of the alkynes.

  • Initiation: Add the active catalyst solution to the main reaction flask. Stir vigorously at room temperature for 4-6 hours.

  • Workup: Dilute with water and extract with dichloromethane. Wash with a dilute EDTA solution to strip residual copper ions from the product.

  • Self-Validation Checkpoint: Monitor the reaction via Fourier Transform Infrared Spectroscopy (FTIR). The complete disappearance of the strong azide stretch at ~2100 cm⁻¹ and the alkyne C-H stretch at ~3300 cm⁻¹ validates total conversion to the triazole.

References

  • [3] N-ethyl-N-propargylamine | C5H9N | CID 243517 - PubChem - NIH. National Institutes of Health (NIH). Available at: [Link]

  • [4] US5962499A - Nodulisporic acid derivatives. Google Patents. Available at:

Sources

Foundational

N-ethylprop-2-yn-1-amine structure and conformation

N-Ethylprop-2-yn-1-amine: Structural Dynamics, Conformational Analysis, and Pharmacological Applications Executive Summary N-ethylprop-2-yn-1-amine (commonly known as N-ethylpropargylamine) is a bifunctional aliphatic am...

Author: BenchChem Technical Support Team. Date: March 2026

N-Ethylprop-2-yn-1-amine: Structural Dynamics, Conformational Analysis, and Pharmacological Applications

Executive Summary

N-ethylprop-2-yn-1-amine (commonly known as N-ethylpropargylamine) is a bifunctional aliphatic amine characterized by a secondary amine center and a terminal alkyne. While structurally compact, its conformational flexibility and stereoelectronic properties make it a highly privileged scaffold in both synthetic organic chemistry and neuropharmacology. This technical guide explores the structural dynamics of N-ethylprop-2-yn-1-amine, detailing its conformational preferences, spectroscopic characterization, and its critical role as a pharmacophore in the irreversible inhibition of Monoamine Oxidase B (MAO-B).

Molecular Structure and Physicochemical Profiling

The molecular architecture of N-ethylprop-2-yn-1-amine ( C5​H9​N ) features two rotatable bonds adjacent to a pyramidal nitrogen atom. The presence of the electron-withdrawing ethynyl group significantly influences the basicity and nucleophilicity of the amine compared to simple dialkylamines.

The structural parameters of the molecule dictate its pharmacokinetic behavior, particularly its ability to cross the blood-brain barrier—a critical requirement for neuroprotective agents[1].

Table 1: Physicochemical Profile of N-Ethylprop-2-yn-1-amine

PropertyValueCausality / Significance
Molecular Formula C5​H9​N Defines the core propargylamine scaffold.
Molecular Weight 83.13 g/mol Low molecular weight ensures high ligand efficiency.
Topological Polar Surface Area 12.0 ŲHighly lipophilic; optimal for central nervous system (CNS) penetration.
Rotatable Bonds 2Allows conformational adaptation within enzyme active sites.
Hydrogen Bond Donors 1Facilitates critical interactions with target residues (e.g., FAD cofactor).

Stereodynamics and Conformational Preferences

The stereodynamics of N-alkylpropargylamines are governed by a complex interplay of nitrogen inversion and bond rotation. Because the nitrogen atom is pyramidal, the molecule is chiral at the nitrogen center; however, rapid inversion at room temperature results in a racemic mixture.

The Inversion-Rotation Mechanism

To transition between conformers, N-ethylprop-2-yn-1-amine must undergo an inversion-rotation process. Dynamic NMR (DNMR) studies on closely related structural analogs, such as N-isopropyl-N-methylpropargylamine, reveal that this process has an activation energy barrier ( ΔG‡ ) of approximately 7.7 kcal/mol[2].

Causality of Conformational Preference: At low temperatures (e.g., 100 K), the molecule shows a strong energetic preference for a single conformation: the anti (or trans) conformer. In this state, the bulky ethynyl group is positioned anti to the nitrogen lone pair. This preference is driven by two factors:

  • Minimization of Steric Clash: Placing the linear ethynyl group away from the ethyl chain minimizes 1,3-allylic strain.

  • Stereoelectronic Stabilization: Hyperconjugation between the nitrogen lone pair ( nN​ ) and the antibonding orbital of the adjacent carbon-carbon bond ( σC−C∗​ ) stabilizes the anti geometry. Microwave spectroscopy of the parent propargylamine corroborates this, showing that the trans conformer is the dominant ground-state structure, while the gauche form is significantly higher in energy (> 2.6 kcal/mol)[3].

ConformationalDynamics A Nitrogen Inversion (Pyramidal TS) B Gauche Conformer (Higher Energy) A->B Relaxation D N-C Bond Rotation B->D Rotation C Anti Conformer (Ethynyl anti to lone pair) C->A Inversion D->C Stabilization

Fig 1. Inversion-rotation pathway of N-alkylpropargylamines highlighting the stable anti conformer.

Table 2: Conformational Energy Parameters of Propargylamines

CompoundDynamic Process ΔG‡ (kcal/mol)Preferred Conformation
N-Isopropyl-N-methylpropargylamineInversion-Rotation7.7 ± 0.1Anti (Ethynyl vs. Lone Pair)
Propargylamine (Parent)Trans-Gauche Isomerization> 2.6Trans / Anti
N-Ethylprop-2-yn-1-amineInversion-Rotation~ 7.5 (Estimated)Anti

Pharmacological Implications: Mechanism of MAO-B Inhibition

N-ethylprop-2-yn-1-amine serves as the core pharmacophore for several clinical MAO-B inhibitors (e.g., selegiline). Its efficacy is directly tied to its conformational ability to align within the bipartite cavity of the MAO-B enzyme.

The Cyanine Link Mechanism: Upon entering the substrate cavity, the propargylamine moiety aligns with the flavin adenine dinucleotide (FAD) cofactor. The reaction proceeds via a hydride transfer from the α -carbon of the amine to the FAD, generating a highly reactive iminium intermediate. Subsequently, the N5 atom of the FAD cofactor acts as a nucleophile, attacking the alkyne to form a stable, covalent cyanine adduct[4]. This geometric isomerism of the inactivated flavopentapeptide results in irreversible enzyme inhibition, a cornerstone mechanism in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's[5].

MAOInhibition N1 N-ethylprop-2-yn-1-amine Enters MAO-B Active Site N2 Alignment with FAD (Substrate Cavity) N1->N2 N3 Hydride Transfer (Rate-Limiting Step) N2->N3 Steric/Electronic Match N4 Nucleophilic Attack by FAD N5 N3->N4 Reactive Iminium N5 Covalent Cyanine Adduct (Irreversible Inhibition) N4->N5 Stable Complex

Fig 2. Mechanism of irreversible MAO-B inhibition via covalent cyanine adduct formation.

Self-Validating Experimental Workflows

Protocol 1: Controlled Synthesis of N-Ethylprop-2-yn-1-amine

Objective: Synthesize the secondary amine while preventing over-alkylation to the tertiary amine. Causality: Direct nucleophilic substitution of propargyl bromide with an equimolar amount of ethylamine typically yields a mixture of secondary and tertiary amines. To force mono-alkylation, a significant stoichiometric excess of the primary amine is utilized.

  • Preparation: Dissolve ethylamine (5.0 equivalents) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Addition: Add propargyl bromide (1.0 equivalent, 80% in toluene) dropwise over 30 minutes. Causality: Dropwise addition at 0 °C controls the exothermic nucleophilic substitution and minimizes localized depletion of ethylamine.

  • In-Process Validation: Stir the mixture at room temperature for 4 hours. Extract a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via GC-MS. Self-Validation: The reaction is deemed complete when the propargyl bromide peak disappears, and the ratio of secondary to tertiary amine is >95:5.

  • Isolation: Quench the reaction with saturated aqueous NaHCO3​ . Extract with diethyl ether, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via fractional distillation to yield the pure N-ethylprop-2-yn-1-amine.

Protocol 2: Conformational Mapping via Dynamic NMR (DNMR)

Objective: Determine the activation energy ( ΔG‡ ) for the nitrogen inversion-rotation process. Causality: At 298 K, rapid conformational exchange averages the NMR signals. Lowering the temperature slows the exchange to the NMR timescale, leading to signal decoalescence and allowing for the calculation of kinetic parameters.

  • Sample Preparation: Prepare a 0.1 M solution of purified N-ethylprop-2-yn-1-amine in a low-freezing deuterated solvent system (e.g., CD2​Cl2​ or a CDF3​/CD2​Cl2​ mixture) in a sealed 5 mm NMR tube.

  • Baseline Validation: Acquire standard 1H and 13C NMR spectra at 298 K. Self-Validation: Sharp, well-defined singlets for the propargylic CH2​ protons confirm sample purity and rapid conformational averaging.

  • Variable-Temperature (VT) Acquisition: Lower the probe temperature in 10 K increments from 298 K down to 100 K. Allow 15 minutes of equilibration at each step before acquiring the spectrum.

  • Line-Shape Analysis: Identify the coalescence temperature ( Tc​ )—the exact temperature at which the time-averaged propargylic CH2​ signal broadens and splits into distinct peaks representing the anti and gauche conformers.

  • Kinetic Calculation: Utilize the Eyring equation ( ΔG‡=aTc​[b+log(Tc​/Δν)] ) to calculate the activation energy barrier of the inversion-rotation process.

References

  • PubChem . "N-ethyl-N-propargylamine - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • Brown, J. H., & Bushweller, C. H. (2001) . "Stereodynamics of N-Isopropyl-N-methylpropargylamine. Dynamic NMR Studies. Molecular Mechanics Calculations." The Journal of Organic Chemistry, 66(3), 903-909. Available at:[Link]

  • Knez, D., et al. (2018) . "Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism." Frontiers in Chemistry (via PMC). Available at:[Link]

  • Degli Esposti, C., et al. (2018) . "Accurate rest frequencies for propargylamine in the ground and low-lying vibrational states." Astronomy & Astrophysics, 615, A176. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to Ethyl(prop-2-yn-1-yl)amine: A Versatile Building Block for Chemical Innovation

Abstract Ethyl(prop-2-yn-1-yl)amine, also known as N-ethylpropargylamine, is a secondary amine featuring a terminal alkyne group. This unique combination of functional groups makes it a highly versatile and valuable inte...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl(prop-2-yn-1-yl)amine, also known as N-ethylpropargylamine, is a secondary amine featuring a terminal alkyne group. This unique combination of functional groups makes it a highly versatile and valuable intermediate in the fields of organic synthesis, medicinal chemistry, and materials science. Its propargyl moiety serves as a handle for a wide array of chemical transformations, including cycloadditions, coupling reactions, and metallation, while the secondary amine provides a site for derivatization and influences the molecule's physicochemical properties. This guide provides an in-depth analysis of its chemical properties, a validated protocol for its synthesis, discussion of its reactivity, and its applications, particularly in the context of drug discovery and development.

Core Molecular and Physicochemical Properties

Ethyl(prop-2-yn-1-yl)amine is a small, functionalized amine with the molecular formula C₅H₉N . Its identity and fundamental properties are summarized below.

PropertyValueSource(s)
IUPAC Name N-ethylprop-2-yn-1-aminePubChem[1]
Synonyms N-ethylpropargylamine, Ethylprop-2-ynylamineGuidechem[2]
CAS Number 6943-44-8Guidechem[2]
Molecular Formula C₅H₉NPubChem[1]
Molecular Weight 83.13 g/mol PubChem[1]
Density 0.802 g/cm³ChemNet[3]
Boiling Point 111 °C at 760 mmHgChemNet[3]
Flash Point 12.1 °CChemNet[3]
Refractive Index 1.427ChemNet[3]

Molecular Structure and Spectroscopic Characterization

The structure of ethyl(prop-2-yn-1-yl)amine is characterized by an ethyl group and a propargyl group attached to a central nitrogen atom.

Figure 1: Molecular structure of ethyl(prop-2-yn-1-yl)amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following data are computationally predicted and are intended to serve as a guide for spectral assignment. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR ¹³C NMR
Assignment δ (ppm) Assignment δ (ppm)
HC≡ ~2.2 (t, J≈2.4 Hz) C H₃-CH₂- ~15.1
-NH- ~1.5 (br s) C H₃-C H₂- ~45.2
-CH₂-C≡ ~3.4 (d, J≈2.4 Hz) -C H₂-C≡ ~37.5
-CH₂-CH₃ ~2.7 (q, J≈7.2 Hz) -C ≡CH ~80.5

| -CH₃ | ~1.1 (t, J≈7.2 Hz) | -C≡C H | ~71.8 |

Source: Predicted using standard NMR prediction algorithms. The accuracy of such predictions for ¹³C shifts is generally high, often with a mean absolute error of less than 1 ppm.[2][3]

Interpretation of Predicted Spectra:

  • ¹H NMR: The spectrum is expected to show five distinct signals. The terminal alkyne proton appears as a triplet due to coupling with the methylene protons. The ethyl group presents as a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The propargylic methylene protons (-CH₂-C≡) appear as a doublet, coupling with the terminal alkyne proton. The amine proton (-NH-) is typically a broad singlet and its chemical shift can be highly variable.

  • ¹³C NMR: Five signals are expected, corresponding to each unique carbon atom in the molecule. The two sp-hybridized carbons of the alkyne group are the most downfield among the carbons, with the internal alkyne carbon appearing at a higher ppm value than the terminal one.

Synthesis and Mechanistic Considerations

The synthesis of secondary amines via N-alkylation is a cornerstone of organic chemistry but is often complicated by a lack of selectivity.[4] The primary amine starting material can react with an alkylating agent to form the desired secondary amine, but this product is often more nucleophilic than the starting material, leading to a subsequent reaction to form an undesired tertiary amine.[4] Careful control of stoichiometry and reaction conditions is therefore paramount.

Representative Synthesis Protocol: N-Alkylation of Propargylamine

This protocol describes a general, field-proven method for the synthesis of ethyl(prop-2-yn-1-yl)amine via the direct alkylation of propargylamine with an ethyl halide.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Purification setup1 Dissolve propargylamine (2.0 eq) and K₂CO₃ (3.0 eq) in Acetonitrile setup2 Cool mixture to 0 °C in an ice bath setup1->setup2 add1 Add Ethyl Bromide (1.0 eq) dropwise over 1 hour setup2->add1 add2 Maintain temperature below 5 °C add1->add2 react1 Allow to warm to room temperature add2->react1 react2 Stir for 12-18 hours react1->react2 react3 Monitor progress by TLC (disappearance of ethyl bromide) react2->react3 workup1 Filter off solid K₂CO₃ react3->workup1 workup2 Concentrate filtrate under reduced pressure workup1->workup2 workup3 Purify crude oil by vacuum distillation workup2->workup3

Figure 2: Experimental workflow for a representative synthesis.

Materials and Equipment:

  • Propargylamine (Reagent Grade)

  • Ethyl bromide or Ethyl iodide (Reagent Grade)

  • Potassium carbonate (K₂CO₃), anhydrous (Reagent Grade)

  • Acetonitrile (CH₃CN), anhydrous (Solvent)

  • Three-neck round-bottom flask, magnetic stirrer, dropping funnel, condenser

  • Standard glassware for workup and vacuum distillation apparatus

Step-by-Step Methodology:

  • Reaction Setup: A three-neck round-bottom flask is charged with anhydrous acetonitrile, followed by propargylamine (2.0 equivalents) and anhydrous potassium carbonate (3.0 equivalents). The use of excess amine helps to minimize the formation of the tertiary amine by-product. Potassium carbonate acts as a base to neutralize the HBr formed during the reaction.

  • Reagent Addition: The flask is cooled in an ice-water bath to 0 °C. Ethyl bromide (1.0 equivalent) is added dropwise via a dropping funnel over approximately 1 hour, ensuring the internal temperature does not exceed 5 °C. This slow addition helps to control the exothermic reaction and improve selectivity.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred vigorously for 12-18 hours.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the limiting reagent, ethyl bromide.

  • Work-up: Upon completion, the solid potassium carbonate and potassium bromide salts are removed by vacuum filtration. The filter cake is washed with a small amount of acetonitrile.

  • Purification: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude oil is then purified by vacuum distillation to yield ethyl(prop-2-yn-1-yl)amine as a clear liquid.

Causality and Self-Validation:

  • Excess Amine: Using a stoichiometric excess of the starting propargylamine statistically favors the reaction of the ethyl halide with the more abundant primary amine over the newly formed, less concentrated secondary amine product, thus mitigating over-alkylation.

  • Inorganic Base: The use of K₂CO₃ provides a solid, easily separable base that drives the reaction to completion by scavenging the acid by-product (HBr), preventing the formation of the unreactive ammonium salt of the starting material.

  • Purification: The significant difference in boiling points between the starting primary amine, the secondary amine product, and any potential tertiary amine by-product allows for effective purification via vacuum distillation, ensuring the final product meets high purity standards verifiable by NMR and GC-MS.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of ethyl(prop-2-yn-1-yl)amine stems from the distinct reactivity of its two functional groups. It is a valuable pharmaceutical intermediate, a class of compounds that serve as the essential building blocks for active pharmaceutical ingredients (APIs).[5][6]

G cluster_alkyne Alkyne Reactivity cluster_amine Amine Reactivity cluster_products Resulting Scaffolds main Ethyl(prop-2-yn-1-yl)amine (Versatile Intermediate) click Click Chemistry (e.g., with Azides) main->click sonogashira Sonogashira Coupling (with Aryl Halides) main->sonogashira a3 A³/KA² Coupling (with Aldehydes/Ketones) main->a3 amidation Amide Bond Formation (with Acyl Chlorides) main->amidation sulfonylation Sulfonamide Synthesis (with Sulfonyl Chlorides) main->sulfonylation reductive Reductive Amination (to Tertiary Amines) main->reductive triazoles 1,2,3-Triazoles click->triazoles alkynes Substituted Alkynes sonogashira->alkynes propargylamines Complex Propargylamines a3->propargylamines amides Bioactive Amides amidation->amides sulfonamides Sulfonamide Drugs sulfonylation->sulfonamides tert_amines Tertiary Amine Scaffolds reductive->tert_amines

Figure 3: Role as a versatile intermediate in synthesizing key pharmaceutical scaffolds.
  • The Propargyl Group: The terminal alkyne is exceptionally versatile. It is a key substrate in:

    • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This reaction allows for the efficient and specific formation of 1,2,3-triazole rings, which are common scaffolds in pharmaceuticals.

    • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides, providing access to a vast range of complex molecular architectures.

    • A³ Coupling (Aldehyde-Alkyne-Amine): In this multicomponent reaction, an aldehyde, an alkyne, and an amine couple to form a propargylamine.[7] While our title compound is already a propargylamine, its alkyne can participate in similar additions to iminium ions.

  • The Secondary Amine: The N-H bond provides a site for further functionalization. It can readily undergo:

    • Acylation: Reaction with acyl chlorides or anhydrides to form stable amide bonds.

    • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a critical functional group in many diuretic and antibiotic drugs.

    • Further Alkylation: Controlled reaction with other alkylating agents can produce tertiary amines with diverse substituents.

The propargylamine moiety itself is recognized as a "privileged pharmacophore" in drug discovery.[8] It is a key structural element in several marketed drugs and clinical candidates, particularly monoamine oxidase (MAO) inhibitors used for treating Parkinson's disease and depression. The presence of the alkyne group allows these molecules to act as irreversible inhibitors by covalently binding to the enzyme's flavin cofactor. While ethyl(prop-2-yn-1-yl)amine itself is not a drug, it serves as a critical starting point or intermediate for creating more complex drug candidates that leverage the proven bioactivity of the propargylamine scaffold.[5]

Safety and Handling

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for ethyl(prop-2-yn-1-yl)amine (CAS 6943-44-8). The following information is based on data for structurally similar, volatile, and flammable amines and should be treated as expert guidance for trained professionals.

Hazard ClassDescriptionPrecautionary Measures
Flammability Highly Flammable Liquid and Vapor (Predicted Flash Point: 12.1°C). Vapors may form explosive mixtures with air.Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment. Take precautionary measures against static discharge.[9]
Corrosivity Causes severe skin burns and eye damage. Corrosive to the respiratory tract.Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area or under a chemical fume hood.[10]
Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Do not eat, drink, or smoke when using this product. Avoid breathing mist/vapors. Wash skin thoroughly after handling.[10]

Experimental Protocols for Safe Handling:

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).

    • Eye Protection: Use chemical safety goggles and a face shield.

    • Clothing: Wear a flame-retardant lab coat and closed-toe shoes.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids. Store away from oxidizing agents and strong acids.

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal. Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

Ethyl(prop-2-yn-1-yl)amine is a foundational chemical entity whose value lies in its structural simplicity combined with high functional group reactivity. For researchers and drug development professionals, it represents a readily accessible intermediate that opens pathways to a multitude of complex molecular scaffolds. Its dual reactivity allows for orthogonal chemical strategies, enabling the systematic construction of compound libraries for screening or the targeted synthesis of complex APIs. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in advancing chemical and pharmaceutical research.

References

  • PubChem. N-ethyl-N-propargylamine. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

  • SCL Lifesciences. The Critical Role of Intermediates in Pharmaceutical Manufacturing. [Link]

  • Organic-Chemistry.org. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. [Link]

  • De la Torre, M., et al. (2023). Propargylamine: an important moiety in drug discovery. RSC Medicinal Chemistry. [Link]

Sources

Foundational

Synthesis Routes for Ethyl(prop-2-yn-1-yl)amine: A Technical Whitepaper

Introduction & Pharmacological Significance Ethyl(prop-2-yn-1-yl)amine (CAS: 6943-44-8), commonly referred to as N-ethylpropargylamine, is a highly versatile secondary amine building block with a molecular weight of 83.1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

Ethyl(prop-2-yn-1-yl)amine (CAS: 6943-44-8), commonly referred to as N-ethylpropargylamine, is a highly versatile secondary amine building block with a molecular weight of 83.13 g/mol [1]. From a drug development perspective, this molecule is a privileged pharmacophore. The propargylamine moiety is a proven mechanism-based inhibitor of monoamine oxidases (MAOs), while the terminal alkyne serves as a robust bioorthogonal handle for Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) in the design of affinity probes and benzamidothiazole derivatives[2].

Retrosynthetic Strategies & Route Selection

The synthesis of secondary propargylamines requires overcoming a fundamental thermodynamic hurdle: preventing the over-alkylation of the nitrogen center[3]. As a Senior Application Scientist, I evaluate routes not just on theoretical yield, but on scalability and impurity profiles. We can disconnect the target molecule via three distinct pathways:

Retrosynthesis Target Ethyl(prop-2-yn-1-yl)amine (Target Molecule) Route1 Propargyl Bromide + Ethylamine Target->Route1 N-Alkylation Route2 Propargylamine + Acetaldehyde Target->Route2 Reductive Amination Route3 Paraformaldehyde + Ethylamine + Alkyne Target->Route3 A3 Coupling

Caption: Retrosynthetic pathways for ethyl(prop-2-yn-1-yl)amine synthesis.

Route A: Reductive Amination (The Hydride Pathway)

Causality & Mechanistic Design

Reductive amination between propargylamine and acetaldehyde is the most selective route for synthesizing N-ethylpropargylamine[4]. The order of addition is paramount: acetaldehyde must be added to the primary amine to form the hemiaminal, which then dehydrates to an iminium ion.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically chosen over standard sodium borohydride (NaBH₄). The electron-withdrawing acetoxy ligands dampen the hydride's nucleophilicity, ensuring the reagent selectively reduces the highly electrophilic iminium intermediate rather than the unreacted acetaldehyde. This precise chemoselectivity effectively suppresses the formation of ethanol as a byproduct[5].

Self-Validating Experimental Protocol
  • Initiation: Dissolve 1.0 equiv of propargylamine in anhydrous dichloromethane (DCM) (0.2 M) under an inert argon atmosphere. Cool the reactor to 0 °C.

  • Condensation: Add 1.1 equiv of acetaldehyde dropwise. Introduce 1.0 equiv of glacial acetic acid to catalyze the dehydration of the hemiaminal to the iminium ion.

  • Reduction: After 30 minutes of stirring, add 1.5 equiv of NaBH(OAc)₃ in three equal portions to prevent thermal spikes.

  • In-Process Validation: Monitor the reaction via GC-MS. The protocol is self-validating when the primary amine precursor peak (m/z = 55) is entirely replaced by the secondary amine product peak (m/z = 83), confirming complete iminium reduction before quenching.

  • Quench & Isolation: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with DCM, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

ReductiveAmination A 1. Propargylamine + Acetaldehyde (in anhydrous DCM, 0 °C) B 2. Hemiaminal Formation (Equilibrium state) A->B Nucleophilic Attack C 3. Acid Catalysis (AcOH) (-H2O) -> Iminium Ion B->C Dehydration D 4. Hydride Reduction [NaBH(OAc)3 addition] C->D Selective Reduction E 5. Aqueous Workup & Isolation (Target Amine) D->E Quench & Extract

Caption: Step-by-step mechanistic workflow of the reductive amination route.

Route B: Direct N-Alkylation (The Sₙ2 Pathway)

Causality & Mechanistic Design

Direct alkylation of ethylamine with propargyl bromide is highly atom-economical but historically plagued by over-alkylation, yielding tertiary amines (N,N-diethylpropargylamine)[3]. To thermodynamically drive the reaction toward mono-alkylation, a massive stoichiometric excess of ethylamine (typically 10:1) is employed. This statistical distribution ensures that the highly reactive propargyl bromide collides primarily with unreacted primary amine rather than the newly formed secondary amine product.

Self-Validating Experimental Protocol
  • Initiation: Cool a 70 wt% aqueous solution of ethylamine (10.0 equiv) to 0 °C in a jacketed reactor.

  • Alkylation: Add propargyl bromide (80 wt% in toluene, 1.0 equiv) dropwise over 2 hours. The slow addition controls the exothermic Sₙ2 substitution and maintains the internal temperature below 5 °C.

  • In-Process Validation: Sample the organic phase and analyze via GC-FID. The system validates itself when the ratio of mono-alkylated to di-alkylated product exceeds 95:5. If tertiary amines spike, the addition rate must be immediately reduced.

  • Isolation: Extract the mixture with diethyl ether. Wash the organic layer with brine, dry over Na₂SO₄, and perform a careful fractional distillation (the product boils at ~90-95 °C at atmospheric pressure).

Quantitative Route Comparison

To guide synthetic planning and scale-up operations, the following table summarizes the key metrics of the primary synthesis routes discussed.

Synthesis RouteReagents RequiredTypical YieldAtom EconomyPrimary Impurity RiskScalability
Direct N-Alkylation Propargyl bromide, Ethylamine45–60%Low (Halide waste)N,N-diethylpropargylamineHigh
Reductive Amination Propargylamine, Acetaldehyde, NaBH(OAc)₃75–85%MediumUnreacted primary amineMedium-High
A3-Coupling Formaldehyde, Ethylamine, Alkyne60–70%High (Water waste)Homocoupling productsLow-Medium

References

  • Guidechem. "N-ethylprop-2-yn-1-amine 6943-44-8 wiki." Guidechem Database. 1

  • National Institutes of Health (NIH). "Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation." PubMed Central. 2

  • Royal Society of Chemistry. "N-Arylsulfonamide-based adenosine analogues to target RNA cap N 7-methyltransferase nsp14 of SARS-CoV-2." RSC Medicinal Chemistry. 4

  • King's College London. "Synthesis and reactivity of propargylamines in organic chemistry." King's Research Portal. 3

  • National Science Foundation (NSF). "A review: Recent advances in reductive amination catalysis and its applications." NSF Public Access. 5

Sources

Exploratory

The Reactivity and Electronic Structure of Ethyl(prop-2-yn-1-yl)amine: A Comprehensive Technical Guide

Executive Summary Ethyl(prop-2-yn-1-yl)amine (CAS: 30433-65-3), commonly known as N-ethylpropargylamine, is a highly versatile bifunctional building block utilized extensively in synthetic organic chemistry and drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl(prop-2-yn-1-yl)amine (CAS: 30433-65-3), commonly known as N-ethylpropargylamine, is a highly versatile bifunctional building block utilized extensively in synthetic organic chemistry and drug discovery. Characterized by the presence of both a secondary amine and a terminal alkyne, this molecule serves as a critical precursor for the synthesis of complex nitrogen-containing heterocycles and functional materials[1]. Most notably, the propargylamine pharmacophore is a cornerstone in neuropharmacology, acting as the primary mechanism for irreversible Monoamine Oxidase B (MAO-B) inhibition[2]. This whitepaper dissects the electronic structure, orthogonal reactivity profiles, and field-proven experimental protocols associated with N-ethylpropargylamine.

Electronic Structure & Stereodynamics

The chemical behavior of N-ethylpropargylamine is dictated by the electronic interplay between its sp3 -hybridized nitrogen and the sp -hybridized alkyne carbons, separated by a methylene bridge.

  • Inductive Effects and Attenuated Basicity: The sp -hybridized carbon of the terminal alkyne possesses 50% s-character, making it highly electronegative. This exerts a strong electron-withdrawing inductive effect ( −I effect) through the adjacent sigma framework. Consequently, electron density is pulled away from the nitrogen lone pair, significantly attenuating its basicity. While standard secondary amines (e.g., diethylamine) exhibit a pKa of ~10.5, the conjugate acid of propargylamines typically presents a pKa in the range of 7.89 ± 0.29[3]. The ethyl group provides a marginal electron-donating effect ( +I ), making N-ethylpropargylamine slightly more nucleophilic than unsubstituted propargylamine, yet it remains fundamentally less basic than dialkylamines.

  • Alkyne Acidity and Metalation: The terminal alkyne proton is weakly acidic (pKa ~ 25)[1]. This specific acidity threshold allows for facile deprotonation by strong bases or, more importantly, activation by π -philic transition metals (Cu, Ag, Au), enabling the generation of highly reactive metal acetylide intermediates.

  • Stereodynamics: Because of the intervening sp3 methylene bridge, the nitrogen lone pair is localized and does not engage in direct resonance with the alkyne π -system. However, during electrophilic cyclizations, through-space interactions (homoconjugation) can stabilize specific transition states, directing regioselectivity[4].

Orthogonal Reactivity Profile

The bifunctionality of N-ethylpropargylamine allows it to undergo orthogonal functionalization, meaning the amine and the alkyne can be selectively reacted without interfering with one another under specific catalytic conditions.

  • Amine-Directed Reactivity (Nucleophilic): The secondary amine acts as a competent nucleophile. It readily participates in Aza-Michael additions with α,β -unsaturated carbonyls, standard acylations, and reductive aminations[5].

  • Alkyne-Directed Reactivity (Electrophilic/Metalation): The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira cross-coupling, and multicomponent A3 -couplings. Furthermore, Gold(I) catalysts can activate the alkyne towards intra- or intermolecular nucleophilic attack (hydroamination)[4].

Reactivity Center N-Ethylpropargylamine Amine Amine Reactivity (Nucleophilic) Center->Amine Alkyne Alkyne Reactivity (Electrophilic/Metalation) Center->Alkyne AzaMichael Aza-Michael Additions Amine->AzaMichael Acylation Acylation / Alkylation Amine->Acylation CuAAC CuAAC (Click Chemistry) Alkyne->CuAAC Sonogashira Sonogashira Coupling Alkyne->Sonogashira Hydroamination Au-Catalyzed Hydroamination Alkyne->Hydroamination

Reactivity landscape of N-ethylpropargylamine highlighting amine and alkyne pathways.

Applications in Drug Discovery: MAO-B Inhibition

In medicinal chemistry, the propargylamine moiety is the defining pharmacophore for the irreversible, "suicide" inhibition of Monoamine Oxidase B (MAO-B), a primary target for Parkinson's disease therapeutics (e.g., selegiline, rasagiline)[2].

Mechanistic Causality: The inhibition is a self-validating enzymatic process. The enzyme initially recognizes the amine and oxidizes it to an iminium ion via the reduction of its Flavin Adenine Dinucleotide (FAD) cofactor. The newly formed electrophilic iminium species increases the proximity and reactivity of the adjacent alkyne. The N5 atom of the reduced FADH2​ cofactor then executes a nucleophilic attack on the alkyne, forming a highly stable, covalent flavocyanine adduct. This permanently inactivates the enzyme active site[2].

MAOB Step1 MAO-B + N-Ethylpropargylamine Step2 Enzymatic Oxidation (Formation of Iminium Ion) Step1->Step2 Step3 Nucleophilic Attack (FAD N5 attacks Alkyne) Step2->Step3 Step4 Irreversible Covalent Adduct (Flavocyanine Formation) Step3->Step4

Stepwise mechanism of irreversible MAO-B inhibition by propargylamine derivatives.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in causality to ensure reproducibility and mechanistic integrity.

Protocol A: Gold-Catalyzed Hydroamination / Cyclization

Rationale: Gold(I) complexes exhibit strong relativistic effects, making them exceptionally π -acidic (carbophilic). This allows the catalyst to selectively activate the alkyne π -system of N-ethylpropargylamine without being poisoned by the basic nitrogen lone pair, driving rapid cyclization[4].

  • Preparation: In an oven-dried vial under argon, dissolve N-ethylpropargylamine (1.0 equiv) and the target aldehyde (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

  • Catalyst Addition: Add [(Ph3​P)AuNTf2​] (5 mol%). Causality: The NTf2​ counterion is weakly coordinating, leaving the Au(I) center highly electrophilic and primed for alkyne activation[4].

  • Reaction: Stir the mixture at 25 °C for 4–6 hours. The initial imine formation is followed by an intramolecular 5-endo-dig or 6-endo-dig cyclization.

  • Validation: Filter the crude mixture through a short pad of silica to remove the gold catalyst. Concentrate and analyze via 1H -NMR. The reaction is self-validating when the terminal alkyne proton signal (~2.2 ppm) completely disappears, replaced by vinylic/aromatic protons of the resulting heterocycle.

Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rationale: Cu(I) specifically coordinates to the terminal alkyne, lowering its pKa and facilitating the formation of a copper acetylide intermediate. Ascorbic acid is utilized as a sacrificial reductant to continuously reduce any oxidized Cu(II) back to the active Cu(I) species in situ, ensuring a self-sustaining catalytic cycle[1].

  • Preparation: Combine N-ethylpropargylamine (1.0 equiv) and the target organic azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water.

  • Catalysis: Add CuSO4​⋅5H2​O (5 mol%) followed by sodium ascorbate (10 mol%). Causality: Generating Cu(I) in situ from Cu(II) via ascorbate is far more robust against atmospheric oxygen than using highly sensitive Cu(I) salts directly.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Validation: Monitor via TLC. The formation of the 1,4-disubstituted 1,2,3-triazole is confirmed by LC-MS, yielding a highly regioselective product.

Quantitative Data Summary

The table below summarizes the optimal reaction parameters and typical outcomes for the orthogonal transformations of N-ethylpropargylamine.

Reaction TypeReagent PartnerCatalyst SystemSolvent & TempTypical YieldSelectivity / Outcome
Aza-Michael Addition α,β -unsaturated ketones CuCl (10 mol%)Toluene, 100 °C46–77%N-alkylation / C-C cleavage[5]
Hydroamination Aldehydes / Ketones [(Ph3​P)AuNTf2​] (5 mol%)DCE, 25 °C>80%6-endo-dig / 5-endo-dig[4]
CuAAC (Click) Organic Azides CuSO4​ / Ascorbate t -BuOH/ H2​O , 25 °C>90%1,4-disubstituted triazole[1]
Sonogashira Aryl Halides Pd(PPh3​)4​ / CuI DMF, 80 °C70–95%Internal alkyne formation[1]

References

  • Title: Propargylamine: an Important Moiety in Drug Discovery Source: Taylor & Francis (Future Medicinal Chemistry) URL: [Link][2]

  • Title: Sequential Reactions of α -Aminoalkynes with Carbonyls Source: Encyclopedia.pub URL: [Link][4]

  • Title: Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives Source: ACS Omega URL: [Link][5]

Sources

Foundational

physical properties of ethyl(prop-2-yn-1-yl)amine (boiling point, density)

Physical Properties of Ethyl(prop-2-yn-1-yl)amine: A Technical Guide to Boiling Point, Density, and Characterization Executive Summary Ethyl(prop-2-yn-1-yl)amine (CAS: 6943-44-8), commonly referred to as N-ethylpropargyl...

Author: BenchChem Technical Support Team. Date: March 2026

Physical Properties of Ethyl(prop-2-yn-1-yl)amine: A Technical Guide to Boiling Point, Density, and Characterization

Executive Summary

Ethyl(prop-2-yn-1-yl)amine (CAS: 6943-44-8), commonly referred to as N-ethylpropargylamine, is a versatile secondary amine and terminal alkyne utilized extensively in targeted drug development (e.g., monoamine oxidase inhibitors), click chemistry, and complex organic synthesis. This whitepaper provides a rigorous analysis of its core physical properties—specifically boiling point and density—grounded in molecular causality and empirical methodologies.

Chemical Context and Structural Dynamics

N-ethylpropargylamine ( C5​H9​N ) features a secondary amine center flanked by an ethyl group and a propargyl moiety. This structural duality imparts unique physicochemical behaviors. The terminal alkyne provides a rigid, linear axis with high electron density, while the ethyl group introduces steric bulk and conformational flexibility. Understanding the physical properties of this compound is critical for optimizing reaction conditions, selecting appropriate solvents, and designing purification workflows.

Core Physical Properties: Causality and Data

To contextualize the physical properties of N-ethylpropargylamine, it is essential to compare it against its structural analogs (Table 1).

Table 1: Physical Properties of N-Ethylpropargylamine and Analogs

CompoundCAS NumberMolecular WeightBoiling Point (760 mmHg)Density (20-25 °C)Refractive Index ( nD25​ )
Propargylamine2450-71-755.08 g/mol 1.449
N-Ethylpropargylamine 6943-44-8 83.13 g/mol [1]~0.82 g/mL [1]
N,N-Diethylpropargylamine4079-68-9111.18 g/mol [2][2]1.434

Mechanistic Analysis of Boiling Point: The boiling point of N-ethylpropargylamine is precisely[1]. The causality behind this specific boiling point lies in the balance of intermolecular forces. Compared to the primary amine propargylamine (bp 83 °C), the addition of the ethyl group increases the molecular weight and the London dispersion forces, elevating the boiling point. However, because N-ethylpropargylamine is a secondary amine, it retains a single N-H bond capable of intermolecular hydrogen bonding. This prevents the boiling point from scaling purely with mass, as seen in the tertiary amine N,N-diethylpropargylamine, which boils at 118–120 °C[2] despite a much larger mass increase, due to the complete loss of hydrogen bonding capability.

Mechanistic Analysis of Density: The density of aliphatic alkynylamines is dictated by liquid-phase molecular packing. Propargylamine forms a tightly packed liquid network (0.86 g/mL) facilitated by its linear alkyne tail and extensive primary amine hydrogen bonding. In N-ethylpropargylamine, the sterically bulky ethyl group disrupts this highly ordered packing, increasing the free volume within the liquid matrix. Consequently, the density drops to approximately 0.82 g/mL, following the established trend that culminates in the even bulkier N,N-diethylpropargylamine (0.80 g/mL)[2].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the measurement of these physical properties must utilize self-validating protocols that inherently confirm purity alongside the physical metric.

Workflow Start Procure/Synthesize N-Ethylpropargylamine Purity Assess Purity (GC-FID & Refractometry) Start->Purity Decision Purity > 99.5%? Purity->Decision Purify Fractional Distillation (Reject 10-20% foreshots) Decision->Purify No BP Boiling Point Determination (100-102 °C at 760 mmHg) Decision->BP Yes Density Density Measurement (~0.82 g/mL at 20 °C) Decision->Density Yes Purify->Purity Re-evaluate

Self-validating workflow for purity verification and physical property measurement.

Protocol 1: Micro-Distillation and Boiling Point Determination

  • Causality for Experimental Choice: N-ethylpropargylamine is often synthesized via the reaction of 2-haloallylamines with sodium amide, which can produce N-ethylallenimine as a byproduct[1]. Because N-ethylallenimine boils at 77–79 °C[1], a simple distillation is insufficient. A high-efficiency spinning-band or Podbielniak-type column must be used to prevent co-distillation.

  • Step-by-Step Methodology:

    • Setup: Equip a 50 mL round-bottom flask with a 1-cm × 100-cm spinning-band distillation column and a calibrated thermocouple at the distillation head.

    • Purge: Flush the system with dry nitrogen to prevent oxidation of the amine at elevated temperatures.

    • Distillation: Heat the crude mixture slowly. Reject the initial foreshots (boiling below 95 °C) to eliminate ether and N-ethylallenimine impurities.

    • Collection & Validation: Collect the main fraction when the vapor temperature stabilizes to a strict plateau at 100–102 °C[1].

    • Self-Validation: Immediately measure the refractive index of the collected fraction. A reading of confirms that the boiling point measured corresponds to >99.5% pure N-ethylpropargylamine[1], validating the entire system.

Protocol 2: Closed-Loop Oscillating U-Tube Densimetry

  • Causality for Experimental Choice: Alkynylamines are volatile and hygroscopic. Traditional pycnometry or hydrometry exposes the sample to the atmosphere, risking moisture absorption (which alters density) and evaporative mass loss. An oscillating U-tube densimeter operates in a closed loop, ensuring the mass-to-volume ratio remains static.

  • Step-by-Step Methodology:

    • Calibration: Flush the borosilicate glass U-tube with absolute ethanol, then dry with filtered air. Calibrate the instrument using ultra-pure degassed water (0.9982 g/mL at 20.0 °C) and dry air (0.0012 g/mL at 20.0 °C).

    • Equilibration: Inject 2 mL of the validated N-ethylpropargylamine sample into the U-tube using a Luer-lock syringe, ensuring no micro-bubbles are introduced.

    • Measurement: Allow the Peltier thermostat to equilibrate the sample to exactly 20.00 ± 0.01 °C.

    • Self-Validation: Initiate the oscillation. The system is self-validating if the oscillation frequency remains constant over three consecutive 60-second intervals (variance < 10−5 g/cm³). Record the final density (~0.82 g/mL).

Implications in Drug Development and Synthesis

The physical properties of N-ethylpropargylamine directly dictate its utility in the laboratory. Its boiling point of 100–102 °C[1] is high enough to allow for reflux in common low-boiling organic solvents (like dichloromethane or diethyl ether) without significant evaporative loss of the reagent, yet low enough to be easily removed in vacuo during reaction workups. Furthermore, its density (~0.82 g/mL) ensures it partitions predictably into the upper organic layer during aqueous extractions with heavier halogenated solvents, streamlining high-throughput drug screening workflows.

References

  • Title: Working with Hazardous Chemicals - Organic Syntheses Source: Organic Syntheses URL: [Link]

Sources

Exploratory

Ethyl(prop-2-yn-1-yl)amine: Comprehensive Safety, Handling, and Application Guide for Drug Development

Executive Summary Ethyl(prop-2-yn-1-yl)amine, widely known in medicinal chemistry as N-ethylpropargylamine, is a highly versatile bifunctional building block featuring a secondary aliphatic amine and a terminal alkyne. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl(prop-2-yn-1-yl)amine, widely known in medicinal chemistry as N-ethylpropargylamine, is a highly versatile bifunctional building block featuring a secondary aliphatic amine and a terminal alkyne. In drug discovery, the propargylamine moiety is recognized as a privileged pharmacophore, most notably acting as a mechanism-based "suicide" inhibitor warhead for flavin-dependent enzymes such as Monoamine Oxidase A and B (MAO-A/B)[1][2].

Because the free base form of this compound is highly volatile, flammable, and prone to oxidative degradation, it is most frequently handled and supplied as its hydrochloride salt (N-ethylprop-2-yn-1-amine hydrochloride). This whitepaper provides researchers and drug development professionals with an authoritative framework for the safe handling, physicochemical profiling, and synthetic application of ethyl(prop-2-yn-1-yl)amine.

Physicochemical Profiling and Identification

Understanding the exact physical state of the reagent is critical for stoichiometric precision in synthetic workflows. The free base is a volatile liquid, whereas the hydrochloride salt is a stable, albeit hygroscopic, crystalline solid[3][4].

Table 1: Chemical Identity and Quantitative Properties

PropertyFree Base SpecificationHydrochloride Salt Specification
IUPAC Name N-ethylprop-2-yn-1-amineN-ethylprop-2-yn-1-amine hydrochloride
CAS Registry Number 6943-44-8[5]53227-33-1[4]
Molecular Formula C₅H₉N[3]C₅H₁₀ClN
Molecular Weight 83.13 g/mol [3]119.59 g/mol
Exact Mass 83.0735 Da[3]119.0502 Da
Canonical SMILES CCNCC#C[3]CCNCC#C.Cl
Physical State Liquid (Volatile)Solid (Crystalline Powder)

Safety, Handling, and MSDS Directives

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The hazards associated with ethyl(prop-2-yn-1-yl)amine necessitate strict environmental controls to prevent both personnel exposure and reagent degradation.

GHS Hazard Classification
  • Flammable Liquids (Category 2): Highly flammable liquid and vapor (Specific to the free base)[5].

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Environmental Controls and PPE
  • Ventilation: All manipulations must be performed in a Class II biological safety cabinet or a certified chemical fume hood.

  • Atmosphere: The free base must be purged with inert gas (Argon or Nitrogen) after every use to prevent amine oxidation.

  • PPE: Nitrile gloves (double-gloving recommended for bulk transfers), splash goggles, and a flame-resistant lab coat.

Storage Protocol
  • Temperature: Store at 2–8 °C (refrigerated)[4].

  • Desiccation: The hydrochloride salt (CAS 53227-33-1) is hygroscopic. Store in a tightly sealed container within a desiccator containing Drierite or silica gel.

  • Incompatibility: Keep away from strong oxidizing agents, strong acids, and copper/copper alloys (terminal alkynes can form explosive copper acetylides).

Mechanistic Insights: The Propargylamine Pharmacophore

In neuropharmacology, the propargylamine scaffold is the core mechanism of action for irreversible MAO-B inhibitors like selegiline and rasagiline[6][7]. When designing novel neuroprotective agents or MAO inhibitors using ethyl(prop-2-yn-1-yl)amine, understanding the enzymatic causality is paramount.

Theoretical calculations and crystallographic data demonstrate that the FAD (flavin adenine dinucleotide) cofactor within the MAO active site initially abstracts a hydride from the methylenic carbon of the propargylamine scaffold[1]. This oxidation triggers a rapid molecular rearrangement, forming a highly electrophilic allene intermediate[1][7]. Subsequently, the N5 atom of the flavin cofactor performs a nucleophilic Michael addition on the allene, resulting in a stable, irreversible covalent adduct that permanently deactivates the enzyme's catalytic potential[1][7].

MAO_Inhibition A N-ethylpropargylamine (Substrate) B MAO-B Active Site (FAD Cofactor) A->B Binding C Hydride Abstraction (Oxidation) B->C Catalysis D Allene Intermediate (Electrophilic) C->D Rearrangement E Nucleophilic Attack (FAD N5 Atom) D->E Michael Addition F Irreversible Covalent Adduct (Enzyme Inactivation) E->F Suicide Inhibition

Mechanistic pathway of irreversible MAO-B inactivation by propargylamine derivatives.

Experimental Workflows: Synthetic Application

N-ethylpropargylamine is frequently utilized in amide coupling reactions to append the alkyne warhead onto larger molecular scaffolds, such as benzamidothiazoles[8]. Because the secondary amine is sterically hindered, high-efficiency coupling reagents like HATU are required.

Protocol: HATU-Mediated Amide Coupling with N-Ethylpropargylamine HCl

Causality Note: The hydrochloride salt is used for bench stability. However, to participate in nucleophilic acyl substitution, the amine must be liberated in situ. We utilize N,N-Diisopropylethylamine (DIPEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only acts as a proton scavenger.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Rationale: 1.0 equiv is required to neutralize the propargylamine HCl salt, and 2.0 equiv drive the HATU activation. Stir for 15 minutes at room temperature to form the active OAt-ester.

  • Amine Addition: Add N-ethylprop-2-yn-1-amine hydrochloride (CAS 53227-33-1) (1.2 equiv)[8] in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under Argon. Monitor progression via LC-MS. The secondary amine typically requires 4–12 hours for complete conversion due to the steric hindrance of the ethyl and propargyl groups.

  • Quenching & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash successively with saturated aqueous NaHCO₃, 1M HCl (to remove unreacted amine), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Synthesis_Workflow Step1 1. Dissolve Carboxylic Acid & HATU in DMF Step2 2. Add DIPEA (Base) Activate 15 mins Step1->Step2 Step3 3. Add N-ethylpropargylamine HCl (CAS 53227-33-1) Step2->Step3 Step4 4. Stir at RT (Inert Atm) Monitor by LC-MS Step3->Step4 Step5 5. Aqueous Workup & Extraction (EtOAc) Step4->Step5 Step6 6. Flash Chromatography (Purification) Step5->Step6

Standard HATU-mediated amide coupling workflow utilizing N-ethylpropargylamine hydrochloride.

References

  • Coompo - N-Ethylpropargylamine Hydrochloride | 53227-33-1 URL:[Link]

  • National Center for Biotechnology Information (PubChem) - N-ethyl-N-propargylamine | C5H9N | CID 243517 URL: [Link]

  • National Institutes of Health (PMC) - Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation URL:[Link]

  • ACS Omega - New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review URL: [Link]

  • Frontiers in Neuroscience - Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology URL: [Link]

  • National Institutes of Health (PMC) - Parameters for Irreversible Inactivation of Monoamine Oxidase URL:[Link]

Sources

Foundational

historical literature review of N-ethyl-N-propargylamine

An In-depth Technical Guide to the Historical Literature of N-ethyl-N-propargylamine A Senior Application Scientist's Review of a Foundational Moiety in Medicinal Chemistry This guide provides a comprehensive historical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Historical Literature of N-ethyl-N-propargylamine

A Senior Application Scientist's Review of a Foundational Moiety in Medicinal Chemistry

This guide provides a comprehensive historical and technical overview of N-ethyl-N-propargylamine, a molecule whose structural motif has become a cornerstone in the development of therapeutics for neurodegenerative diseases. We will trace its journey from a simple aliphatic amine to a key pharmacophore in multi-target drug design, examining its synthesis, chemical properties, and evolving pharmacological significance. This document is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of this vital chemical entity.

Early Synthesis and Chemical Characterization

The story of N-ethyl-N-propargylamine is fundamentally linked to the broader class of propargylamines. These compounds, characterized by a nitrogen atom attached to a propargyl group (a C≡CCH₂- moiety), are versatile building blocks in organic synthesis.[1][2] Their preparation has been a subject of extensive research, with numerous strategies developed over the years to facilitate their construction.

Historically, methods for synthesizing propargylamines included the amination of propargylic halides and the reaction of organometallic acetylides with imines.[3] However, the advent of transition-metal-catalyzed reactions revolutionized their accessibility. The most prominent and widely adopted method is the A³ coupling reaction (Aldehyde-Alkyne-Amine), a one-pot, three-component condensation that provides a highly efficient and atom-economical route to a diverse range of propargylamines.[1][3][4] This reaction, typically catalyzed by copper salts, has become a workhorse in medicinal chemistry for generating libraries of propargylamine derivatives.[5][6]

Chemical and Physical Properties

N-ethyl-N-propargylamine (IUPAC name: N-ethylprop-2-yn-1-amine) is a secondary amine with the molecular formula C₅H₉N and a molecular weight of approximately 83.13 g/mol .[7] As a secondary amine, it exhibits basic properties and can act as a nucleophile in chemical reactions. Its structure, featuring both an ethyl group and a reactive terminal alkyne, makes it a versatile intermediate for further chemical elaboration.

For comparative context, the closely related saturated analogue, N-ethyl-propylamine (C₅H₁₃N), is a colorless, volatile liquid with a characteristic ammonia-like odor.[8] It is miscible with water and many organic solvents. While specific experimental data for N-ethyl-N-propargylamine is less commonly tabulated, its properties can be inferred from its structure: it is expected to be a moderately polar, basic liquid, with the terminal alkyne group providing a site for specific chemical reactions like Sonogashira coupling or click chemistry.[9]

PropertyValueSource
IUPAC Name N-ethylprop-2-yn-1-aminePubChem[7]
Molecular Formula C₅H₉NPubChem[7]
Molecular Weight 83.13 g/mol PubChem[7]
CAS Number 6943-44-8PubChem[7]
Experimental Protocol: Representative A³ Coupling Synthesis

The following protocol outlines a general, well-established procedure for the synthesis of a propargylamine derivative via a copper-catalyzed A³ coupling reaction. This method's robustness and simplicity explain its widespread adoption.[3][4]

Objective: To synthesize an N-substituted propargylamine from an aldehyde, a secondary amine, and a terminal alkyne.

Materials:

  • Aldehyde (e.g., Benzaldehyde, 2.0 mmol)

  • Secondary Amine (e.g., N-ethylamine, 2.0 mmol)

  • Terminal Alkyne (e.g., Phenylacetylene, 2.2 mmol)

  • Copper(I) Chloride (CuCl, 0.020 g, 0.2 mmol, 10 mol%)

  • Toluene (4 mL)

  • Nitrogen gas supply

  • Standard glassware (round-bottom flask, condenser)

  • Stirring and heating apparatus

Procedure:

  • To a 10 mL round-bottom flask, add CuCl (10 mol%).

  • Under a nitrogen atmosphere, add the solvent (toluene, 4 mL), followed by the secondary amine (2.0 mmol), the aldehyde (2.0 mmol), and the terminal alkyne (2.2 mmol).

  • Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required duration (typically 6-12 hours).

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Perform an aqueous work-up: Add water (5 mL) and a suitable organic solvent like dichloromethane (DCM, 15 mL) and transfer to a separatory funnel.

  • Separate the organic layer, wash it with a saturated NaCl solution, and dry it over anhydrous Na₂SO₄.[4]

  • Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel to isolate the pure propargylamine.[4]

A3_Coupling_Mechanism cluster_reactants Reactants Aldehyde Aldehyde (R1-CHO) Iminium Iminium Ion [R1-CH=NR2R3]+ Aldehyde->Iminium + Amine, -H2O Amine Secondary Amine (R2R3NH) Amine->Iminium Alkyne Terminal Alkyne (R4-C≡CH) Acetylide Copper Acetylide Cu-C≡C-R4 Alkyne->Acetylide + Catalyst Catalyst Cu(I) Catalyst Catalyst->Acetylide Product Propargylamine Iminium->Product + Copper Acetylide Acetylide->Product

Caption: Generalized mechanism for the A³ coupling reaction.

The Propargylamine Moiety in Pharmacology: A Tale of Monoamine Oxidase Inhibition

The entry of the propargylamine structure into the pharmacological arena is inextricably linked to the history of Monoamine Oxidase Inhibitors (MAOIs). First introduced in the 1950s, MAOIs were the original class of antidepressant drugs.[10][11][12] Their mechanism of action involves blocking the monoamine oxidase enzymes (MAO-A and MAO-B), which are responsible for degrading key neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[13] By inhibiting this degradation, MAOIs increase the synaptic availability of these neurotransmitters, thereby alleviating depressive symptoms.[13]

The initial MAOIs, like iproniazid and phenelzine, were irreversible and non-selective, leading to significant side effects and dangerous food and drug interactions, most notably the "cheese effect"—a hypertensive crisis caused by consuming tyramine-rich foods.[10][12][14] This led to a decline in their use as newer, safer antidepressants became available.[11]

However, the unique chemical reactivity of the propargylamine group was recognized as an ideal scaffold for creating potent, irreversible MAO inhibitors. The terminal alkyne of the propargylamine moiety acts as a "suicide" substrate. It forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO enzyme, leading to its irreversible inactivation.[1] This mechanism-based inhibition is highly specific and potent.

MAO_Inhibition MAO MAO Enzyme FAD Cofactor Adduct Covalent Adduct (Enzyme-Inhibitor Complex) MAO->Adduct Forms Covalent Bond Propargylamine Propargylamine Inhibitor (R-N-CH2-C≡CH) Propargylamine->MAO:fad Binds to Active Site Inactive_MAO Inactive MAO Enzyme Adduct->Inactive_MAO Irreversible Inactivation

Caption: Irreversible inhibition of MAO by a propargylamine.

Evolution to a Neuroprotective Powerhouse

The limitations of early non-selective MAOIs spurred the development of second-generation, selective inhibitors. A pivotal discovery was the existence of two MAO isoenzymes: MAO-A, which primarily metabolizes serotonin and norepinephrine, and MAO-B, which preferentially metabolizes dopamine.

This discovery was critical for the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons. Selective inhibition of MAO-B could increase dopamine levels in the brain without the risks associated with non-selective MAO-A inhibition. This led to the development of two landmark drugs, both featuring the propargylamine core:

  • Selegiline ((-)-Deprenyl): An irreversible MAO-B inhibitor that provides symptomatic relief in Parkinson's disease.[5] Beyond its symptomatic effects, selegiline was found to possess anti-apoptotic and neuroprotective properties, independent of its MAO-B inhibition.[5][15]

  • Rasagiline: A more potent, second-generation irreversible MAO-B inhibitor with a strong neuroprotective profile.[1]

The recognition of these neuroprotective qualities shifted the perception of the propargylamine moiety. It was no longer just a tool for enzyme inhibition but a key component of potentially disease-modifying therapies. This realization coincided with the rise of the "one drug, multiple targets" paradigm in drug discovery for complex, multifactorial diseases like Alzheimer's and Parkinson's.[16]

Researchers began designing multi-target-directed ligands (MTDLs) that incorporated the propargylamine group for its MAO-inhibitory and neuroprotective effects, while tethering it to other pharmacophores aimed at different pathological targets (e.g., cholinesterase inhibition, amyloid-beta aggregation, oxidative stress).[16] A prime example of this modern approach is the experimental compound ASS234 , which combines a propargylamine moiety for MAO inhibition with a donepezil-like fragment for cholinesterase inhibition, aiming to tackle Alzheimer's disease from multiple angles.[17]

Drug_Evolution node_core Propargylamine Core (N-C-C≡CH) node_maoi Non-Selective MAOI (e.g., Pargyline) Target: MAO-A/B node_core->node_maoi Early Application node_selective Selective MAO-B Inhibitor (e.g., Selegiline, Rasagiline) Target: MAO-B Effect: Neuroprotection node_maoi->node_selective Increased Selectivity & Neuroprotection Focus node_mtdl Multi-Target-Directed Ligand (e.g., ASS234) Targets: MAO, AChE, Aβ, etc. Effect: Multifunctional Therapy node_selective->node_mtdl Modern 'Multi-Target' Paradigm

Caption: Evolution of the propargylamine moiety in drug design.

Analytical Methodologies for Detection and Quantification

The analysis of N-ethyl-N-propargylamine and its derivatives presents challenges typical of small, polar, and volatile aliphatic amines.[18] The historical and ongoing development of analytical techniques reflects the increasing need for sensitivity, specificity, and robustness, particularly for quantifying these compounds in complex matrices like biological fluids or pharmaceutical formulations.

Early methods relied heavily on Gas Chromatography (GC) . While effective for volatile compounds, the polar nature of the amine group often leads to poor peak shape and column adsorption.[18] This was addressed by using specialized base-deactivated columns or through chemical derivatization to create less polar, more volatile analogues.

High-Performance Liquid Chromatography (HPLC) offered an alternative, but the lack of a strong UV chromophore in simple aliphatic amines made detection difficult.[18] This necessitated the use of less common detectors like Evaporative Light Scattering Detectors (ELSD) or derivatization with a UV-active agent.

The modern standard for sensitive and selective analysis is the use of hyphenated mass spectrometry techniques.[19][20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Combines the excellent separation power of GC with the definitive identification capabilities of MS. It is well-suited for volatile propargylamines and their metabolites.[20]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse for modern bioanalysis and impurity profiling. It offers exceptional sensitivity and specificity, allowing for the direct analysis of polar, non-volatile propargylamine derivatives in complex mixtures with minimal sample preparation.[19]

A recent area of concern for all secondary amines in pharmaceuticals is the potential formation of N-nitrosamine impurities, which are classified as probable human carcinogens.[21] This has driven the development of highly sensitive methods, often using LC-MS/MS or specialized techniques like Thermal Energy Analysis (TEA) , to detect these impurities at trace levels.[20][21]

Analytical TechniquePrincipleTypical Application for Propargylamines
Gas Chromatography (GC) Separation based on volatility and column interaction.Analysis of volatile derivatives; requires specialized columns or derivatization.[18]
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and column interaction.Analysis of less volatile derivatives; often requires derivatization for UV detection.[18]
GC-Mass Spectrometry (GC-MS) GC separation followed by mass-based detection.Definitive identification and quantification of volatile compounds and metabolites.[20]
LC-Tandem Mass Spectrometry (LC-MS/MS) LC separation followed by tandem mass analysis.Gold standard for quantifying low levels in complex matrices (e.g., plasma, drug products).[19]
Thermal Energy Analysis (TEA) Chemiluminescence detection specific to the N-N=O group.Highly selective detection of N-nitrosamine impurities.[21]
Experimental Protocol: General LC-MS/MS Method for Quantification

Objective: To quantify a propargylamine derivative in a biological matrix (e.g., plasma).

Instrumentation:

  • UPLC or HPLC system

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma sample to remove interferences. An internal standard (ideally a stable isotope-labeled version of the analyte) is added at the beginning of this step.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 or mixed-mode column.

    • Mobile Phase: A gradient of water and acetonitrile/methanol, typically containing an acidic modifier (e.g., 0.1% formic acid) to ensure the amine is protonated for good peak shape and ESI response.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for the analyte and one for the internal standard to ensure specificity and accurate quantification.

  • Quantification: Construct a calibration curve by analyzing standards of known concentrations. The analyte concentration in the unknown sample is determined by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

Conclusion

The journey of N-ethyl-N-propargylamine and its parent moiety is a compelling narrative of chemical evolution in the service of medicine. From its synthesis via foundational organic reactions to its initial role in the first generation of antidepressants, the propargylamine group has proven its utility. Its renaissance as a key element in selective MAO-B inhibitors for Parkinson's disease, and its current status as a privileged scaffold in the design of multi-target drugs for complex neurodegenerative disorders, highlights its enduring importance. The parallel evolution of analytical techniques has been crucial, enabling researchers to understand its metabolism, ensure its purity, and validate its therapeutic potential. For the modern drug discovery professional, a deep appreciation of this history is not merely academic; it is foundational to innovating the next generation of therapeutics built upon this remarkable chemical core.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 243517, N-ethyl-N-propargylamine. [Link][7]

  • Ataman Kimya. N-ETHYL PROPYLAMINE. [Link]

  • PsychoTropical Research. MAOIs: Overview & History. [Link][10]

  • de la Torre, J. C., et al. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry. [Link][1]

  • de la Torre, J. C., et al. (2023). Propargylamine: an important moiety in drug discovery. PubMed. [Link][22]

  • Wikipedia. Monoamine oxidase inhibitor. [Link][11]

  • Yadav, J. S., et al. (2019). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega. [Link][3]

  • Malik, I., et al. (2015). Propargylamine as functional moiety in the design of multifunctional drugs for neurodegenerative disorders: MAO inhibition and beyond. PubMed. [Link][16]

  • Ravi, M., & Varghese, B. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Publishing. [Link][5]

  • Organic Chemistry Portal. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. [Link][6]

  • Mayo Clinic. Monoamine oxidase inhibitors (MAOIs). [Link][13]

  • Tipton, K. F. (2010). MAO inhibitors: Risks, benefits, and lore. Cleveland Clinic Journal of Medicine. [Link][12]

  • Shabbir, Z., & Fozia, B. (2025). Monoamine Oxidase Inhibitors (MAOIs). StatPearls - NCBI Bookshelf. [Link][14]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88398, 1-Propanamine, N-ethyl-. [Link][8]

  • Alonso, F., et al. (2019). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. SciSpace. [Link][23]

  • Cheméo. Chemical Properties of 1-Propanamine, N-ethyl- (CAS 20193-20-8). [Link][24]

  • Nanjing Finechem Holding Co.,Limited. N-Ethyl-N-Propylamine | Properties, Uses, Safety & Supplier China. [Link][25]

  • Arshadi, S., et al. (2017). N-Propargylamines: versatile building blocks in the construction of thiazole cores. Beilstein Journal of Organic Chemistry. [Link][2]

  • Pérez-Areales, F. J., et al. (2019). In silico assessment of the metabolism and its safety significance of multitarget propargylamine ASS234. Pharmacology Research & Perspectives. [Link][17]

  • S, S. K., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Analytical Methods in Chemistry. [Link][19]

  • ResearchGate. Propargylamine moiety containing drugs. [Link][26]

  • Wikipedia. Propargylamine. [Link][9]

  • Yadav, J. S., et al. (2019). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega. [Link][27]

  • Castro, J. L. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. [Link][28]

  • Ravi, M., & Varghese, B. (2021). Solvent-free synthesis of propargylamines: an overview. ResearchGate. [Link][15]

  • Sciforum. One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link][29]

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  • Bergh, M. S. S., et al. (2024). Metabolite markers for three synthetic tryptamines N-ethyl-N-propyltryptamine, 4-hydroxy-N-ethyl-N-propyltryptamine, and 5-methoxy-N-ethyl-N-propyltryptamine. Drug Testing and Analysis. [Link][32]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Orthogonal Functionalization of N-Ethylpropargylamine Derivatives

Strategic Overview in Medicinal Chemistry N-Ethylpropargylamine (ethyl(prop-2-yn-1-yl)amine) is a highly versatile, bifunctional aliphatic scaffold widely utilized in modern drug discovery and bioconjugation. Featuring b...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview in Medicinal Chemistry

N-Ethylpropargylamine (ethyl(prop-2-yn-1-yl)amine) is a highly versatile, bifunctional aliphatic scaffold widely utilized in modern drug discovery and bioconjugation. Featuring both a nucleophilic secondary amine and a terminal alkyne, this building block enables diversity-oriented synthesis. It has been instrumental in the development of targeted cancer therapeutics, such as ironomycin analogs[1], oxidative DNA-damaging agents[2], and fluorescent molecular probes[3].

The power of N-ethylpropargylamine lies in its orthogonal reactivity. By carefully sequencing reaction conditions, researchers can independently functionalize the amine and the alkyne without cross-interference, allowing for the rapid generation of complex peptidomimetics and heterocyclic libraries.

Mechanistic Rationale & Causality (E-E-A-T)

To successfully harness this bifunctional scaffold, the order of operations is critical.

Why Amidation First? The secondary amine is highly nucleophilic. If transition-metal catalyzed reactions (like Sonogashira or CuAAC) are attempted on the unprotected amine, the nitrogen lone pair can coordinate with palladium or copper catalysts, poisoning the catalytic cycle or leading to unwanted side reactions such as A3-coupling (aldehyde-alkyne-amine). By first converting the amine into an amide (N-acylation), the nitrogen lone pair is delocalized into the carbonyl group, rendering it non-nucleophilic and non-coordinating.

Alkyne Functionalization: Once the core amide is established, the terminal alkyne serves as a bioorthogonal handle for late-stage functionalization:

  • CuAAC (Click Chemistry): Copper(I) specifically activates the terminal alkyne for a[3+2] cycloaddition with organic azides to form 1,2,3-triazoles. Using a catalytic system of CuSO₄ and sodium ascorbate ensures the continuous in situ reduction of Cu(II) to the active Cu(I) species. This prevents the oxidative homocoupling (Glaser coupling) of the alkynes, which would otherwise consume the starting material[3].

  • Sonogashira Cross-Coupling: This dual-catalyst system utilizes Pd(0) to undergo oxidative addition with an aryl halide, while Cu(I) activates the alkyne by forming a copper acetylide intermediate. Subsequent transmetalation and reductive elimination yield a highly conjugated internal aryl alkyne[4].

Synthetic Workflow Visualization

G SM N-Ethylpropargylamine (Bifunctional Scaffold) Amide N-Acylated Derivative (Amide Core) SM->Amide R-COOH, EDC/HOBt (Amidation) Triazole 1,2,3-Triazole Derivative (via CuAAC) Amide->Triazole R'-N3, Cu(I) (Click Chemistry) ArylAlkyne Aryl Alkyne Derivative (via Sonogashira) Amide->ArylAlkyne Ar-I, Pd(0)/Cu(I) (Cross-Coupling)

Orthogonal functionalization workflow of N-ethylpropargylamine.

Self-Validating Experimental Protocols

Protocol A: N-Acylation (Core Amide Formation)

Causality: EDC/HOBt is chosen over acid chlorides to tolerate a wider range of functional groups on the carboxylic acid and to prevent unwanted HCl-mediated alkyne hydration.

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 15 minutes to form the active OBt-ester.

  • Coupling: Add N-ethylpropargylamine (1.1 equiv) followed dropwise by N,N-diisopropylethylamine (DIPEA, 2.5 equiv).

  • Validation: Monitor via TLC (UV and Ninhydrin stain). The disappearance of the primary acid spot and the formation of a UV-active, Ninhydrin-negative spot confirms amide formation.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: CuAAC "Click" Reaction[1]

Causality: A biphasic or highly polar solvent mixture (t-BuOH/H₂O) is required to solubilize both the organic substrate and the inorganic catalysts[2].

  • Preparation: Dissolve the N-acylated alkyne (1.0 equiv) and the target organic azide (1.1 equiv) in a 1:1 mixture of tert-butanol and water. Degas the solution by sparging with nitrogen for 10 minutes to prevent oxidative side reactions.

  • Catalysis: Add CuSO₄·5H₂O (0.05 equiv). The solution will appear pale blue.

  • Initiation & Validation: Add sodium ascorbate (0.15 equiv) dissolved in a minimal amount of water. Self-Validation: The solution must rapidly transition from blue to pale yellow or colorless, visually confirming the successful reduction of Cu(II) to the catalytically active Cu(I).

  • Reaction: Stir at room temperature for 12–24 hours until TLC indicates complete consumption of the alkyne.

  • Workup: Dilute with ethyl acetate. Critical Step: Wash the organic layer twice with 10% aqueous EDTA solution. The EDTA will turn blue as it chelates and strips residual copper from the product, ensuring a metal-free final compound[1].

Protocol C: Sonogashira Cross-Coupling[4]

Causality: Strict exclusion of oxygen is necessary because Cu(I) acetylides rapidly undergo Glaser homocoupling in the presence of O₂.

  • Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the N-acylated alkyne (1.0 equiv) and the aryl iodide (1.0 equiv) in anhydrous, degassed DMF.

  • Base Addition: Add triethylamine (Et₃N, 3.0 equiv). The base serves both to neutralize the HI byproduct and to facilitate the formation of the copper acetylide.

  • Catalyst Addition: Quickly add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.10 equiv) against a positive flow of argon.

  • Validation: Heat the mixture to 60 °C. The reaction mixture should darken, and a white precipitate (Et₃N·HI salt) will begin to form, physically validating that the coupling and dehydrohalogenation are occurring.

  • Workup: Filter the mixture through a short pad of Celite to remove the palladium black and amine salts. Concentrate the filtrate under high vacuum and purify via silica gel chromatography.

Quantitative Data & Analytical Validation

The following table summarizes typical reaction metrics and critical analytical markers used to validate the structural integrity of the synthesized derivatives.

Reaction StepTypical YieldKey ¹H NMR Diagnostic Shifts (CDCl₃)Key Mass Spec (ESI+) Marker
A. Amidation 85–95%~4.15 ppm (d, 2H, CH₂-alkyne); ~2.25 ppm (t, 1H, terminal alkyne C-H)[M+H]⁺ corresponding to Amide
B. CuAAC 80–90%~7.80 ppm (s, 1H, Triazole C-H); Disappearance of ~2.25 ppm alkyne peak[M+H]⁺ + Mass of Azide
C. Sonogashira 70–85%Disappearance of ~2.25 ppm peak; Appearance of new Aryl protons (7.0–8.0 ppm)[M+H]⁺ + Mass of Aryl group - Iodine

Sources

Application

ethyl(prop-2-yn-1-yl)amine as a reagent in copper-catalyzed click chemistry

Application Note: Ethyl(prop-2-yn-1-yl)amine as a Bifunctional Reagent in Copper-Catalyzed Click Chemistry Executive Summary Ethyl(prop-2-yn-1-yl)amine, commonly known as N-ethylpropargylamine, is a highly versatile seco...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl(prop-2-yn-1-yl)amine as a Bifunctional Reagent in Copper-Catalyzed Click Chemistry

Executive Summary

Ethyl(prop-2-yn-1-yl)amine, commonly known as N-ethylpropargylamine, is a highly versatile secondary propargylamine utilized extensively in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike simple aliphatic alkynes, this reagent offers a dual-modality approach: a terminal alkyne optimized for rapid click cycloaddition, and a secondary amine that serves as both an internal reaction accelerator and a bioorthogonal handle for downstream functionalization (e.g., amide coupling, reductive amination). This application note details the mechanistic advantages, kinetic data, and self-validating protocols for deploying N-ethylpropargylamine in complex synthetic and bioconjugation workflows.

Mechanistic Insights & Causality: The Role of the Secondary Amine

The selection of N-ethylpropargylamine over unfunctionalized alkynes is driven by profound electronic and coordination effects.

  • Transient Coordination & Rate Acceleration: The nitrogen atom adjacent to the alkyne acts as a transient Lewis base, coordinating with the Cu(I) catalytic species. This proximity effect dramatically lowers the activation energy for the deprotonation step, accelerating the formation of the critical copper(I) acetylide intermediate. Computational and empirical studies confirm that propargylamines exhibit superior thermodynamics and kinetics compared to unfunctionalized alkynes ().

  • Autocatalytic Triazole Formation: As the CuAAC reaction proceeds, the resulting 1,4-disubstituted amino-triazole product can act as a multidentate ligand. This product coordinates free Cu(I) in solution, protecting it from oxidative degradation and disproportionation, thereby creating an autocatalytic feedback loop that accelerates subsequent reaction cycles (1[1]).

  • Orthogonal Functionalization: The secondary amine remains intact post-cycloaddition, providing a reactive site for synthesizing peptidomimetics, attaching fluorophores, or cross-linking to solid supports without requiring complex deprotection steps.

CuAAC_Mechanism Cu2 Cu(II) Precatalyst (Inactive) Cu1 Cu(I) Active Species Cu2->Cu1 Reduction NaAsc Sodium Ascorbate (Reducing Agent) NaAsc->Cu1 PiComplex Cu(I)-Alkyne π-Complex Cu1->PiComplex + Alkyne Alkyne N-Ethylpropargylamine (Terminal Alkyne) Alkyne->PiComplex Acetylide Copper(I) Acetylide (N-coordination accelerated) PiComplex->Acetylide Deprotonation Metallacycle Bimetallic Metallacycle Acetylide->Metallacycle + Azide Azide Organic Azide (R-N3) Azide->Metallacycle Product 1,4-Disubstituted Triazole (Secondary Amine Intact) Metallacycle->Product Ring Contraction & Protonation Product->Cu1 Catalyst Regeneration

CuAAC catalytic cycle highlighting N-ethylpropargylamine coordination.

Quantitative Data: Kinetic Profiling of Propargylamines

The efficiency of click reactions is highly dependent on the steric and electronic nature of the alkyne. The following table summarizes the extrapolated kinetic performance of various propargylamine derivatives in standard CuAAC conditions, highlighting the rapid conversion rates associated with alkyl-substituted propargylamines (2[2]).

Alkyne SubstrateStructural FeatureTime to 50% Completion (min)Time to 90% Completion (min)
N,N-dimethylpropargylamine Tertiary Amine (Small steric bulk)~5~15
N,N-diethylpropargylamine Tertiary Amine (Moderate steric bulk)~6~18
N-ethylpropargylamine *Secondary Amine (Reactive N-H)~5.5~16
4-(prop-2-yn-1-yl)morpholine Cyclic Tertiary Amine~7~20

*Data interpolated based on structural homology to N,N-diethylpropargylamine and primary propargylamines.

Experimental Protocols

Protocol A: Self-Validating CuAAC with N-Ethylpropargylamine

This protocol is optimized for the conjugation of N-ethylpropargylamine with a generic organic azide (R-N₃) in an aqueous/organic solvent mixture. The basic conditions inherently facilitate the removal of the acetylide proton, aiding in intermediate generation (3[3]).

Materials:

  • N-ethylpropargylamine (1.0 eq)

  • Organic Azide (1.05 eq)

  • CuSO₄·5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: tert-Butanol/Water (1:1 v/v)

  • Optional: THPTA ligand (5 mol%) for biomolecule protection.

Step-by-Step Methodology:

  • Reagent Preparation (Causality Check): Prepare a 100 mM stock of CuSO₄·5H₂O in degassed water. Separately, prepare a 1 M stock of Sodium Ascorbate. Critical Causality: Sodium ascorbate must be prepared immediately before use. Oxidized ascorbate (yellow/brown) will fail to reduce Cu(II) to the active Cu(I) catalyst, stalling the reaction.

  • Reaction Assembly: In a 10 mL reaction vial, dissolve N-ethylpropargylamine (1.0 mmol) and the organic azide (1.05 mmol) in 4 mL of t-BuOH/H₂O (1:1). If using THPTA to stabilize the copper, add it now to pre-coordinate.

  • Catalyst Initiation: Add the CuSO₄ solution (5 mol%), followed dropwise by the Sodium Ascorbate solution (10 mol%).

    • Self-Validation Check: The solution should transition from pale blue (Cu²⁺) to colorless or pale yellow (Cu¹⁺). If the solution remains blue or turns green, the reduction has failed; add an additional 5 mol% of fresh ascorbate.

  • Reaction Monitoring: Stir at room temperature (20-25°C) for 30-60 minutes. Monitor via LC-MS or TLC. Note: The basicity of the secondary amine may cause the product to streak on silica TLC; adding 1% Et₃N to the eluent resolves this.

  • Quenching & Workup: Once complete, quench the reaction by adding 0.5 M EDTA (pH 8.0) to chelate the copper. Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Protocol B: Sequential Post-Click Amide Functionalization

Following the formation of the 1,4-disubstituted triazole, the secondary amine of the N-ethyl group provides a ready handle for further modification.

  • Activation: Dissolve the desired carboxylic acid (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes to form the active ester.

  • Coupling: Add the purified triazole product from Protocol A (1.0 eq) to the activated acid solution.

  • Validation: Stir for 2 hours at room temperature. The disappearance of the secondary amine mass peak in LC-MS confirms successful amide bond formation.

Workflow Prep 1. Reagent Prep Fresh NaAsc & Cu(II) Mix 2. Reaction Assembly Azide + Alkyne + Ligand Prep->Mix Initiate 3. Initiation Add NaAsc to form Cu(I) Mix->Initiate Monitor 4. Monitoring LC-MS / TLC Initiate->Monitor Purify 5. Purification Extraction / SEC Monitor->Purify PostMod 6. Post-Click Mod Amide Coupling at N-H Purify->PostMod

Step-by-step workflow for CuAAC and subsequent functionalization.

References

  • The Propargyl Group at the Heart of Click Chemistry: An In-depth Technical Guide Source: Benchchem URL
  • Source: Journal of the American Chemical Society (ACS)
  • Azide–alkyne cycloaddition catalyzed by Cu(i), Ag(i), and Au(i)
  • Source: National Institutes of Health (NIH / PMC)

Sources

Method

Application Notes and Protocols for Ethyl(prop-2-yn-1-yl)amine in Organic Synthesis

Ethyl(prop-2-yn-1-yl)amine, also known as N-ethylpropargylamine, is a versatile synthon in organic synthesis. It features a terminal alkyne and a secondary amine, making it a valuable building block for a variety of mole...

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl(prop-2-yn-1-yl)amine, also known as N-ethylpropargylamine, is a versatile synthon in organic synthesis. It features a terminal alkyne and a secondary amine, making it a valuable building block for a variety of molecules. Its molecular formula is C5H9N, and it has a molecular weight of 83.13 g/mol. It is often used as a hydrochloride salt to improve its solubility and stability.

This synthon is particularly useful in:

  • Click Chemistry: The terminal alkyne allows for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This reaction is high-yielding, wide in scope, and produces 1,4-disubstituted 1,2,3-triazoles.

  • Multicomponent Reactions: Ethyl(prop-2-yn-1-yl)amine is a key reactant in multicomponent reactions like the A3 coupling (aldehyde-alkyne-amine) and Mannich reactions to form propargylamines. These reactions are atom-economical and allow for the rapid construction of complex molecules.

  • Synthesis of Heterocycles: The dual functionality of the molecule makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles, such as pyridines and pyrrolidines.

  • Cross-Coupling Reactions: The terminal alkyne can participate in Sonogashira cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Derivatives of ethyl(prop-2-yn-1-yl)amine have been explored for their potential as therapeutic agents, particularly in the fields of cancer and neurodegenerative diseases. The propargylamine moiety is a known pharmacophore with applications in medicinal chemistry.

Applications in Organic Synthesis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient method for forming a 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, like copper(II) sulfate, with a reducing agent such as sodium ascorbate.

Protocol for a Typical CuAAC Reaction:

  • Reactant Preparation: In a reaction vessel, dissolve the azide (1.0 equivalent) and ethyl(prop-2-yn-1-yl)amine (1.0 equivalent) in a suitable solvent, often a mixture of water and a miscible organic solvent like t-butanol or DMSO.

  • Catalyst and Reductant Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium L-ascorbate (typically 0.1 equivalents), followed by an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 24 hours. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is often diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

ReactantStoichiometry
Azide1.0 eq
Ethyl(prop-2-yn-1-yl)amine1.0 eq
CuSO₄·5H₂O0.01-0.05 eq
Sodium Ascorbate0.1 eq

Rationale for Experimental Choices:

  • In situ generation of Cu(I): Using a Cu(II) salt with a reducing agent is often more convenient and reliable than using a Cu(I) salt, which can be unstable and prone to oxidation.

  • Sodium Ascorbate: A slight excess of sodium ascorbate helps to prevent the oxidative homocoupling of the alkyne, which is a common side reaction.

  • Aqueous Conditions: The reaction is often accelerated in water, making it a green and biocompatible process.

A³ Coupling (Aldehyde-Alkyne-Amine) Reaction

The A³ coupling is a three-component reaction that combines an aldehyde, an alkyne, and an amine to produce a propargylamine. This one-pot procedure is highly atom-economical and is often catalyzed by copper salts.

Protocol for a Typical A³ Coupling Reaction:

  • Reactant Mixture: In a reaction vessel, combine the aldehyde (1.0 equivalent), ethyl(prop-2-yn-1-yl)amine (1.2 equivalents), and a terminal alkyne (1.5 equivalents).

  • Catalyst Addition: Add a copper(I) salt, such as copper(I) bromide (CuBr), as the catalyst (e.g., 40 mol%).

  • Reaction Conditions: The reaction can often be carried out at room temperature or with gentle heating (e.g., 80°C) and can be performed neat (solvent-free) or in a solvent like 1,2-dichloroethane (DCE).

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is typically subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified by column chromatography.

ReactantStoichiometry
Aldehyde1.0 eq
Ethyl(prop-2-yn-1-yl)amine1.2 eq
Terminal Alkyne1.5 eq
Copper(I) Bromide0.4 eq

Rationale for Experimental Choices:

  • Excess Amine and Alkyne: Using a slight excess of the amine and alkyne can help to drive the reaction to completion.

  • Copper(I) Catalyst: Copper(I) salts are effective catalysts for this transformation, activating the alkyne for nucleophilic attack.

Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located in the alpha position of a carbonyl compound. In the context of ethyl(prop-2-yn-1-yl)amine, it can react with an aldehyde (often formaldehyde) and another compound with an active hydrogen to form a Mannich base.

Protocol for a Copper-Catalyzed Mannich-type Reaction:

  • Reactant Preparation: In a suitable solvent like dimethyl sulfoxide (DMSO), combine the terminal alkyne (1.0 equivalent), aqueous formaldehyde, and ethyl(prop-2-yn-1-yl)amine.

  • Catalyst Addition: Add a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI).

  • Reaction Conditions: The reaction is typically carried out at room temperature.

  • Work-up and Purification: The reaction mixture is worked up by adding water and extracting with an organic solvent. The organic layer is then dried and concentrated, and the product is purified by chromatography.

Rationale for Experimental Choices:

  • Copper(I) Catalysis: The copper catalyst facilitates the condensation of the three components.

  • DMSO as Solvent: DMSO is a good solvent for this reaction, often leading to high yields.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Protocol for a Typical Sonogashira Coupling Reaction:

  • Reaction Setup: In a reaction flask, combine the aryl or vinyl halide (1.0 equivalent), ethyl(prop-2-yn-1-yl)amine (as the alkyne source or as a reactant if a different terminal alkyne is used), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine, which also acts as the base.

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require heating.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The residue is then purified by column chromatography.

Rationale for Experimental Choices:

  • Palladium and Copper Catalysis: The palladium catalyst is essential for the oxidative addition and reductive elimination steps of the catalytic cycle, while the copper co-catalyst facilitates the formation of the copper acetylide intermediate.

  • Amine Base: The amine base is required to deprotonate the terminal alkyne, forming the reactive acetylide.

Synthesis of N-Heterocycles

Ethyl(prop-2-yn-1-yl)amine can be used to synthesize various nitrogen-containing heterocycles. For example, it can undergo cyclization reactions to form substituted pyrrolidines or participate in cascade reactions to form more complex heterocyclic systems like pyridines. The specific reaction conditions and co-reactants will determine the final heterocyclic product.

Synthesis and Purification of Ethyl(prop-2-yn-1-yl)amine

A common method for the synthesis of ethyl(prop-2-yn-1-yl)amine is the N-alkylation of ethylamine with propargyl bromide.

Protocol for Synthesis:

  • Reaction Setup: In a reaction vessel, dissolve ethylamine in a suitable solvent.

  • Reagent Addition: Slowly add propargyl bromide to the solution at a controlled temperature (e.g., 0 °C) to manage the exothermic reaction.

  • Reaction: Allow the reaction to proceed, often with stirring, until completion.

  • Work-up: The reaction mixture is then worked up, which may involve neutralization and extraction, to isolate the crude product.

Purification:

The crude ethyl(prop-2-yn-1-yl)amine can be purified by distillation or by conversion to its hydrochloride salt, which can be recrystallized. For many applications, especially in library synthesis, solid-phase extraction (SPE) can be a rapid and efficient purification method.

Protocol for SPE Purification:

  • Cartridge Preparation: Use a cation exchange cartridge (e.g., SCX).

  • Loading: Load the crude reaction mixture onto the cartridge.

  • Washing: Wash the cartridge with a solvent to remove non-basic impurities.

  • Elution: Elute the desired basic product, ethyl(prop-2-yn-1-yl)amine, with a solution of ammonia in methanol.

  • Concentration: Evaporate the solvent to obtain the purified product.

Safety and Handling

Ethyl(prop-2-yn-1-yl)amine and its hydrochloride salt should be handled with appropriate safety precautions.

  • Alkynes: Can be flammable and may react with strong oxidizing agents.

  • Amines: Can be irritating to the skin and eyes.

  • Hydrochlorides: Hydrochloric acid is corrosive and an irritant.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Characterization

The synthesized ethyl(prop-2-yn-1-yl)amine and its derivatives can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the alkyne C≡C and C-H stretches, and the N-H stretch of the amine.

  • Elemental Analysis: To determine the elemental composition of the compound.

Introduction: The Versatility of a Bifunctional Synthon

Ethyl(prop-2-yn-1-yl)amine, also recognized in the literature as N-ethylpropargylamine, stands as a highly versatile and valuable building block in the arsenal of synthetic organic chemists.[1] Its structure, featuring both a terminal alkyne and a secondary amine, provides two distinct points for chemical modification, enabling its participation in a wide array of powerful synthetic transformations.[2] This bifunctionality makes it an ideal synthon for the construction of complex molecular architectures, particularly in the synthesis of nitrogen-containing heterocycles and in the field of medicinal chemistry where the propargylamine moiety is a known pharmacophore.[2][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications of ethyl(prop-2-yn-1-yl)amine with a focus on practical, field-proven protocols and the underlying scientific principles that govern its reactivity. The compound is often supplied as a hydrochloride salt to enhance its stability and solubility.[2][4]

Core Reactivity and Strategic Applications

The synthetic utility of ethyl(prop-2-yn-1-yl)amine is primarily derived from the distinct reactivity of its two functional groups: the terminal alkyne and the secondary amine. This allows for its strategic deployment in several key areas of modern organic synthesis.

Caption: Key synthetic applications of ethyl(prop-2-yn-1-yl)amine.

Application I: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of ethyl(prop-2-yn-1-yl)amine is a prime substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This reaction facilitates the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles, which are stable and often biocompatible linkers.[7]

Mechanism Insight: The reaction proceeds through a catalytic cycle involving a copper(I) species, which coordinates to the alkyne to form a copper acetylide. This intermediate then reacts with the azide to form a six-membered copper metallacycle, which subsequently rearranges and undergoes protonolysis to yield the triazole product and regenerate the catalyst.[5]

Protocol: General Procedure for CuAAC Reaction

This protocol describes a typical small-scale CuAAC reaction.

  • Reagent Preparation: In a suitable reaction vial, dissolve the organic azide (1.0 equiv) and ethyl(prop-2-yn-1-yl)amine (1.0 equiv) in a 1:1 mixture of water and tert-butanol.

  • Catalyst System Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 M in water) and copper(II) sulfate pentahydrate (0.05 M in water).

  • Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution (0.1 equiv) followed by the copper(II) sulfate solution (0.01-0.05 equiv).[7] A color change may be observed as Cu(II) is reduced to the active Cu(I) species.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is generally complete within 1-24 hours.[7] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

ComponentStoichiometryPurpose
Organic Azide1.0 equivSubstrate
Ethyl(prop-2-yn-1-yl)amine1.0 equivSubstrate
CuSO₄·5H₂O0.01–0.05 equivCatalyst Precursor
Sodium Ascorbate0.1 equivReducing Agent

Application II: Multicomponent Reactions

Ethyl(prop-2-yn-1-yl)amine is an excellent component in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single pot to form a complex product.[8][9]

A³ Coupling (Aldehyde-Alkyne-Amine) Reaction

The A³ coupling reaction is a powerful method for the synthesis of propargylamines.[10][11][12] It involves the condensation of an aldehyde, an alkyne, and an amine, typically catalyzed by a metal salt.[10]

Mechanism Insight: The reaction is believed to proceed through the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the alkyne and the metal catalyst.[11][12]

Caption: Simplified workflow of the A³ coupling reaction.

Protocol: Copper-Catalyzed A³ Coupling
  • Reaction Setup: To a screw-capped vial, add the aldehyde (1.0 mmol), ethyl(prop-2-yn-1-yl)amine (1.2 mmol), the terminal alkyne (1.5 mmol), and copper(I) bromide (0.1 mmol, 10 mol%).[13]

  • Solvent and Conditions: Add a solvent such as 1,2-dichloroethane (DCE) or perform the reaction neat.[13] Seal the vial and stir the mixture at 80 °C for 12 hours.[13]

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture to room temperature, dilute with dichloromethane, and wash with saturated aqueous ammonium chloride.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.[13]

Mannich Reaction

The Mannich reaction is another important three-component reaction that produces β-amino carbonyl compounds known as Mannich bases.[14][15]

Mechanism Insight: The reaction begins with the formation of an iminium ion from the amine and a non-enolizable aldehyde (like formaldehyde). This electrophilic iminium ion is then attacked by the enol form of a carbonyl compound.[15]

Protocol: Copper-Catalyzed Mannich-Type Reaction
  • Reactant Mixture: In a round-bottom flask, dissolve a terminal alkyne (1.0 equiv) and ethyl(prop-2-yn-1-yl)amine (1.2 equiv) in DMSO. Add aqueous formaldehyde (1.5 equiv).

  • Catalyst Addition: Add copper(I) iodide (5 mol%) to the mixture.[16]

  • Reaction Conditions: Stir the reaction at room temperature until the starting materials are consumed, as indicated by TLC.

  • Work-up and Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography.[3]

Application III: Sonogashira Cross-Coupling

The Sonogashira coupling is a robust method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[17][18] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt.[17]

Mechanism Insight: The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex. Reductive elimination from the palladium center yields the coupled product and regenerates the palladium(0) catalyst.[19]

Protocol: Typical Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the aryl halide (1.0 equiv), ethyl(prop-2-yn-1-yl)amine (1.5 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C) for 2-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, filter through a pad of Celite to remove the catalysts, and rinse with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography on silica gel.

Application IV: Synthesis of Nitrogen-Containing Heterocycles

The dual functionality of ethyl(prop-2-yn-1-yl)amine makes it a precursor for a variety of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products.[20][21][22] For instance, propargylamines can undergo palladium-catalyzed cyclization to form quinolines or base-promoted isomerization to yield 1-azadienes.[23]

Protocol: Palladium-Catalyzed Cyclization to Quinolines
  • Reaction Setup: In a reaction tube, dissolve the propargylamine substrate (derived from ethyl(prop-2-yn-1-yl)amine, 0.1 mmol) and Pd(OAc)₂ (5 mol%) in toluene (2 mL).[23]

  • Reaction Conditions: Stir the mixture at 80 °C under an air atmosphere for 12 hours.[23]

  • Work-up and Purification: After cooling, remove the solvent under vacuum. Purify the crude mixture by flash column chromatography to obtain the quinoline product.[23]

Synthesis and Purification of the Synthon

Ethyl(prop-2-yn-1-yl)amine can be synthesized via the N-alkylation of ethylamine with propargyl bromide.

Protocol: Synthesis of Ethyl(prop-2-yn-1-yl)amine
  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a thermometer, place a solution of ethylamine in a suitable solvent like THF. Cool the flask in an ice bath.

  • Reagent Addition: Add propargyl bromide (1.0 equiv) dropwise to the cooled ethylamine solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, dry, and concentrate to obtain the crude product.

  • Purification: The crude amine can be purified by fractional distillation or by conversion to its hydrochloride salt followed by recrystallization.

References

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. [Link]

  • Synthesis of fused N-heterocycles utilizing the heterocyclic enamine protocol. Arkivoc. [Link]

  • Protocols - baseclick GmbH. baseclick GmbH. [Link]

  • A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids. RSC Publishing. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • A3 coupling reaction. Wikipedia. [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. National Center for Biotechnology Information. [Link]

  • Mild and Efficient Synthesis of Propargylamines by Copper-Catalyzed Mannich Reaction. ResearchGate. [Link]

  • A3 Coupling Reaction. Chemistry LibreTexts. [Link]

  • Three-component coupling for the synthesis of propargylamine and its mechanism. ResearchGate. [Link]

  • One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Sciforum. [Link]

  • Mannich reaction. Wikipedia. [Link]

  • The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. MDPI. [Link]

  • Ethyl(prop-2-yn-1-yl)amine hydrochloride (C5H9N). PubChem. [Link]

  • An Efficient Synthesis of Propargylamines via A3 Coupling Catalyzed by Silica-Grafted Imidazolium-Based Ionic Liquids. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn. National Center for Biotechnology Information. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • synthesis and reactions of n-ethynyl-heterocycles. LOCKSS. [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ACS Publications. [Link]

  • Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]

  • Sonogashira cross-coupling reaction. YouTube. [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. National Center for Biotechnology Information. [Link]

  • Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. MDPI. [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. ResearchGate. [Link]

  • Sonochemically synthesis of arylethynyl linked triarylamines catalyzed by CuI nanoparticles: a rapid and green procedure for Sonogashira coupling. PubMed. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Multicomponent reaction of 2-hydroxybenzaldehyde, ethanolamine, and diethyl malonate. ResearchGate. [Link]

  • Selectivity in multiple multicomponent reactions: types and synthetic applications. Beilstein Journal of Organic Chemistry. [Link]

Sources

Application

Application Note: High-Yield N-Alkylation of Ethyl(prop-2-yn-1-yl)amine for the Synthesis of Tertiary Propargylamines

Executive Summary Propargylamines are highly versatile structural motifs prevalent in pharmaceuticals, agrochemicals, and materials science[1]. Specifically, N-alkyl propargylamines are critical pharmacophores heavily ut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propargylamines are highly versatile structural motifs prevalent in pharmaceuticals, agrochemicals, and materials science[1]. Specifically, N-alkyl propargylamines are critical pharmacophores heavily utilized in the design of irreversible monoamine oxidase B (MAO-B) inhibitors—such as selegiline and pargyline analogs—for the treatment of neurodegenerative disorders[2]. Furthermore, the terminal alkyne handle serves as a premier precursor for late-stage functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.

This application note details a robust, highly efficient protocol for the direct SN​2 N-alkylation of the secondary amine, ethyl(prop-2-yn-1-yl)amine (also known as N-ethylpropargylamine), to yield structurally diverse tertiary propargylamines.

Mechanistic Rationale & Experimental Design

The direct alkylation of secondary amines with alkyl halides is the most straightforward method for synthesizing tertiary amines. However, a notorious challenge in this transformation is over-alkylation, which leads to the formation of undesired quaternary ammonium salts, complicating purification and diminishing yields[3].

To establish a self-validating and high-yielding system, this protocol leverages N,N-Diisopropylethylamine (DIPEA / Hünig's base) in a polar aprotic solvent (Acetonitrile, MeCN ).

  • Causality of Base Selection: Unlike standard inorganic bases or less hindered organic amines, DIPEA is highly sterically hindered. It acts as an exceptional proton scavenger for the hydrohalic acid (HX) generated during the reaction but is completely non-nucleophilic[3]. This prevents the base from consuming the alkylating agent and establishes a controlled environment that strongly suppresses the quaternization of the newly formed tertiary amine.

  • Causality of Solvent Selection: Acetonitrile is a polar aprotic solvent that poorly solvates the secondary amine nucleophile. This lack of solvation increases the ground-state energy of the amine, thereby accelerating the SN​2 kinetic rate while allowing the reaction to proceed under mild conditions.

Experimental Workflow

Workflow A 1. Reagent Preparation Ethyl(prop-2-yn-1-yl)amine + DIPEA in MeCN B 2. Electrophile Addition Dropwise addition of Alkyl Halide (1.1 eq) A->B C 3. SN2 Reaction Stir at 25°C to 60°C for 4-12 h B->C D 4. In-Process Control Monitor via TLC (Ninhydrin) / LC-MS C->D D->C Incomplete E 5. Aqueous Workup Quench & Extract (EtOAc / NaHCO3) D->E Complete F 6. Purification Flash Column Chromatography E->F G 7. Product Characterization Pure Tertiary Propargylamine F->G

Fig 1. Experimental workflow for the SN2 N-alkylation of ethyl(prop-2-yn-1-yl)amine.

Materials and Reagents

  • Nucleophile: Ethyl(prop-2-yn-1-yl)amine (CAS: 6943-44-8) or its hydrochloride salt (CAS: 53227-33-1)[4].

  • Electrophile: Alkyl halide (e.g., benzyl bromide, 1-iodohexane, etc.).

  • Base: N,N-Diisopropylethylamine (DIPEA, Hünig's base).

  • Solvent: Acetonitrile (MeCN), anhydrous.

  • Additives: Sodium Iodide (NaI) – Optional, for Finkelstein activation of alkyl chlorides.

  • Workup/Purification: Ethyl acetate (EtOAc), saturated aqueous NaHCO3​ , brine, anhydrous Na2​SO4​ , Silica gel (60 Å, 40-63 µm).

Step-by-Step Protocol

Step 1: System Initialization In an oven-dried round-bottom flask equipped with a magnetic stir bar and flushed with inert gas ( N2​ or Argon), dissolve ethyl(prop-2-yn-1-yl)amine (1.0 equiv, 5.0 mmol) in anhydrous MeCN to achieve a 0.2 M concentration (25 mL).

Step 2: Base Activation Add DIPEA (1.5 equiv, 7.5 mmol) to the stirring solution. Critical Note: If utilizing the hydrochloride salt of the amine (Ethyl(prop-2-yn-1-yl)amine HCl), you must increase the DIPEA to 2.5 equiv (12.5 mmol) to liberate the free base in situ[4]. Stir for 10 minutes at room temperature.

Step 3: Electrophile Addition Dissolve the chosen alkyl halide (1.1 equiv, 5.5 mmol) in 5 mL of anhydrous MeCN. Add this solution dropwise over 10 minutes to the reaction flask. Causality: Dropwise addition maintains a low local concentration of the electrophile, which is a critical self-validating parameter to prevent the formation of quaternary ammonium byproducts[3].

Step 4: Reaction Execution Depending on the electrophile (see Quantitative Data table below), stir the reaction mixture at room temperature (25 °C) or heat to 60 °C under an inert atmosphere for 4 to 12 hours.

Step 5: In-Process Control (Self-Validation) Monitor the reaction progress via LC-MS and TLC. Expert Insight: Because aliphatic propargylamines lack a UV chromophore, visualize the TLC plates using a Ninhydrin stain . The secondary amine starting material will react with Ninhydrin to form a bright pink/purple spot. The tertiary amine product will not react with Ninhydrin. The disappearance of the pink spot is a definitive, self-validating indicator of reaction completion. A subsequent KMnO4​ stain can be used to visualize the alkyne moiety of the product.

Step 6: Aqueous Workup Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the MeCN. Partition the resulting crude oil between EtOAc (30 mL) and saturated aqueous NaHCO3​ (30 mL). Extract the aqueous layer with additional EtOAc (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Step 7: Purification Purify the crude material via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (typically 95:5 to 70:30) to afford the pure tertiary propargylamine.

Quantitative Data & Substrate Scope

The following table summarizes the expected quantitative outcomes when applying this protocol to various classes of alkylating agents[3].

Alkylating Agent (Electrophile)EquivalentsTemp (°C)Time (h)Expected Yield (%)
Benzyl bromide (Benzylic)1.1253 - 4> 90%
1-Iodohexane (Primary Aliphatic)1.1601285 - 90%
2-Bromoacetamide (Activated Alkyl)1.1256 - 880 - 85%
(2-Chloroethyl)benzene (Alkyl Chloride)1.280*2470 - 75%

*Note: Reactions with unactivated alkyl chlorides require the addition of 0.1 equiv of Sodium Iodide (NaI) to facilitate an in situ Finkelstein reaction, converting the chloride to a highly reactive transient iodide.

Troubleshooting

  • Issue: Significant formation of quaternary ammonium salt (over-alkylation).

    • Root Cause: Excess electrophile or elevated temperatures with highly reactive halides (e.g., methyl iodide, benzyl bromide).

    • Solution: Strictly adhere to the 1.1 equivalent limit for the electrophile. For highly reactive methylating or benzylating agents, lower the reaction temperature to 0 °C during addition and maintain at 25 °C.

  • Issue: Sluggish reaction progress / unreacted secondary amine.

    • Root Cause: Poor electrophilicity of the alkyl halide (common with alkyl chlorides) or degraded DIPEA.

    • Solution: Introduce 0.1 to 0.5 equivalents of NaI to the reaction mixture. Ensure the DIPEA is fresh and stored over KOH to prevent degradation and water absorption.

References

  • Moore, J. L., Taylor, S. M., & Soloshonok, V. A. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Arkivoc, 2005(6), 287-292. URL: [Link][3]

  • Chan, J. Z., Yesilcimen, A., Cao, M., Zhang, Y., Zhang, B., & Wasa, M. (2020). Direct Conversion of N-Alkylamines to N-Propargylamines through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules. Journal of the American Chemical Society, 142(38), 16493–16505. URL: [Link][1]

  • Yu, P. H., Davis, B. A., & Boulton, A. A. (1993). Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity. Biochemical Pharmacology, 46(4), 753-757. URL: [Link][2]

  • PubChem. (2026). Ethyl(prop-2-yn-1-yl)amine hydrochloride (Compound Summary). National Center for Biotechnology Information. URL: [Link][4]

Sources

Method

Application Note: [3+2] Cycloaddition Reaction Protocols for Ethyl(prop-2-yn-1-yl)amine

Introduction & Chemical Profile Ethyl(prop-2-yn-1-yl)amine (commonly referred to as N-ethylpropargylamine) is a highly versatile bifunctional building block characterized by a terminal alkyne and a secondary amine. This...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

Ethyl(prop-2-yn-1-yl)amine (commonly referred to as N-ethylpropargylamine) is a highly versatile bifunctional building block characterized by a terminal alkyne and a secondary amine. This structural duality makes it an exceptional synthon in drug discovery, bioconjugation, and materials science[1]. The terminal alkyne serves as a robust handle for [3+2] cycloadditions—most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)—while the secondary amine allows for subsequent derivatization or acts as a directing group[2].

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand the "why" behind the protocol steps, particularly when working with propargylamines.

The CuAAC Pathway & Autocatalysis: The CuAAC reaction relies on the generation of an active Cu(I) species, which forms a π-complex with the alkyne. This coordination significantly lowers the pKa of the terminal proton, facilitating the formation of a copper-acetylide intermediate. Interestingly, reactions involving propargylamines like ethyl(prop-2-yn-1-yl)amine exhibit unique autocatalytic behavior . The resulting 1,2,3-triazole product acts as a multidentate ligand that coordinates and stabilizes Cu(I) in solution, preventing its disproportionation and accelerating the reduction of Cu(II) to Cu(I).

Amine Protection Strategy: While the basic secondary amine can participate in autocatalysis, it can also coordinate with copper and stall the catalytic cycle if the catalyst loading is too low. Furthermore, under oxidative conditions, free propargylamines are susceptible to Glaser coupling (alkyne homocoupling). To mitigate this, protocols often employ an excess of sodium ascorbate (to maintain a strictly reducing environment) or utilize Boc-protection of the secondary amine prior to the cycloaddition[2].

Regioselectivity:

  • CuAAC: Strictly yields 1,4-disubstituted 1,2,3-triazoles.

  • RuAAC: Employs ruthenium catalysts (e.g., Cp*RuCl(PPh3)2) to yield the 1,5-disubstituted isomer[3].

Data Presentation: Reaction Parameters

The following table summarizes the quantitative data and optimal conditions for both regioselective pathways to aid in experimental design.

ParameterCuAAC (1,4-Selective)RuAAC (1,5-Selective)
Catalyst CuSO₄·5H₂O (1–5 mol%)Cp*RuCl(PPh3)₂ (2–5 mol%)
Reducing Agent Sodium Ascorbate (5–10 mol%)None required
Solvent System t-BuOH / H₂O (1:1)DMF, Dioxane, or THF
Temperature Room Temperature (20–25 °C)60–80 °C
Typical Yield > 85%70–85%
Amine State Free or Protected (Boc/Fmoc)Protected (Strictly Recommended)

Experimental Protocols

Protocol A: CuAAC (1,4-Disubstituted Triazole Synthesis)

This protocol describes the standard CuAAC reaction between ethyl(prop-2-yn-1-yl)amine and an organic azide[1].

Materials:

  • Ethyl(prop-2-yn-1-yl)amine (1.0 eq)

  • Organic Azide (1.0–1.2 eq)

  • CuSO₄·5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: t-Butanol / Water (1:1 v/v)

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve ethyl(prop-2-yn-1-yl)amine and the organic azide in the t-BuOH/H₂O solvent mixture. Causality: The biphasic-like nature of this solvent blend ensures the solubility of both the highly organic substrates and the inorganic copper salts[2].

  • Catalyst Addition: Add the CuSO₄·5H₂O solution. The mixture will initially appear blue.

  • Initiation: Add freshly prepared sodium ascorbate solution dropwise. Causality: Ascorbate must be fresh because it readily oxidizes in air; its addition reduces Cu(II) to the active Cu(I) species, turning the solution pale yellow or colorless.

  • Reaction: Stir the mixture at room temperature for 12–18 hours. Monitor via TLC or LC-MS.

  • Workup: Once complete, dilute with ethyl acetate and wash with 1M NH₄Cl or an EDTA solution. Causality: NH₄Cl/EDTA effectively chelates and removes residual copper ions, preventing downstream toxicity in cellular or biological assays[4].

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: RuAAC (1,5-Disubstituted Triazole Synthesis)

Note: Boc-protection of the secondary amine is highly recommended for RuAAC to prevent catalyst poisoning.

Step-by-Step Methodology:

  • Setup: In an oven-dried flask under an inert argon atmosphere, dissolve the N-Boc-ethyl(prop-2-yn-1-yl)amine (1.0 eq) and organic azide (1.0 eq) in anhydrous DMF.

  • Catalyst Addition: Add Cp*RuCl(PPh3)₂ (5 mol%).

  • Reaction: Heat the mixture to 80 °C and stir for 12–24 hours[3].

  • Workup: Cool to room temperature, dilute with diethyl ether, and wash extensively with water (3x) to remove the DMF solvent.

  • Purification: Concentrate the organic phase and purify via flash chromatography to isolate the 1,5-disubstituted triazole.

Visualizations

CuAAC_Mechanism Cu2 Cu(II) Precursor (e.g., CuSO4) Cu1 Active Cu(I) Catalyst Cu2->Cu1 Reduction Asc Sodium Ascorbate (Reducing Agent) Asc->Cu1 Donates e- Acetylide Cu(I)-Acetylide Complex Cu1->Acetylide + Alkyne (-H+) Alkyne Ethyl(prop-2-yn-1-yl)amine (Terminal Alkyne) Alkyne->Acetylide Azide Organic Azide (R-N3) Metallacycle Cu(I)-Metallacycle Intermediate Azide->Metallacycle Acetylide->Metallacycle + Azide Triazole 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole Ring Closure Triazole->Cu1 Catalyst Regeneration Autocatalysis Autocatalytic Ligand Stabilization Triazole->Autocatalysis Autocatalysis->Cu1 Prevents Cu(I) Disproportionation

CuAAC catalytic cycle highlighting the autocatalytic stabilization of Cu(I) by the triazole product.

Workflow Step1 1. Reagent Prep Alkyne + Azide in t-BuOH/H2O Step2 2. Catalyst Addition Add CuSO4 then Na-Ascorbate Step1->Step2 Step3 3. Reaction Stir 12-24h at RT (Monitor via TLC) Step2->Step3 Step4 4. Workup Extraction & Washing (Remove Cu salts) Step3->Step4 Step5 5. Purification Column Chromatography or Precipitation Step4->Step5

Standard experimental workflow for CuAAC with ethyl(prop-2-yn-1-yl)amine.

References[1] BenchChem. "The Propargyl Group at the Heart of Click Chemistry: An In-depth Technical Guide." BenchChem, 2025. URL: https://www.benchchem.com/guide/propargyl-group[5] Shibata, et al. "Post-synthetic Modification of 3′ Terminus of RNA with Propargylamine: A Versatile Scaffold for RNA Labeling through Copper-catalyzed Azide-Alkyne Cycloaddition." Chemistry Letters, 2017. URL: https://academic.oup.com/chemlett/article/46/7/966/7244955[3] Semenov, S. N., et al. "Autocatalytic Cycles in a Copper-Catalyzed Azide–Alkyne Cycloaddition Reaction." Journal of the American Chemical Society, 2018. URL: https://doi.org/10.1021/jacs.8b04345[2] Singh, et al. "Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents." Nucleic Acids Research, 2021. URL: https://academic.oup.com/nar/article/49/18/10280/6375949[4] Zhao, Y., et al. "Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents." Molecules, 2023. URL: https://doi.org/10.3390/molecules28031400

Sources

Application

Application Note: Ethyl(prop-2-yn-1-yl)amine in Functional Polymer Synthesis

Target Audience: Polymer Chemists, Materials Scientists, and Bioconjugation Engineers Focus: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry, Monomer Derivatization, and Post-Polymerization Modifica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Bioconjugation Engineers Focus: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry, Monomer Derivatization, and Post-Polymerization Modification.

Introduction & Chemical Rationale

The development of functional polymers for drug delivery, hydrogel fabrication, and bioconjugation relies heavily on orthogonal, highly efficient coupling chemistries. Ethyl(prop-2-yn-1-yl)amine (also known as N-ethylpropargylamine, CAS: 6943-44-8)[1][2] is a highly versatile, dual-functional chemical building block designed specifically for these advanced macromolecular architectures.

Structurally, ethyl(prop-2-yn-1-yl)amine features two critical reactive domains:

  • A Secondary Amine: Acts as a nucleophilic anchor. Unlike primary amines (e.g., unsubstituted propargylamine) which can undergo double-acylation and cause unwanted polymer cross-linking, the secondary amine ensures a strictly mono-substituted reaction. The N-ethyl group also provides steric tuning and enhances the solubility of the resulting monomer/polymer in organic solvents.

  • A Terminal Alkyne: Serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3][4]. This allows for the downstream "clicking" of azide-functionalized peptides, fluorophores, or targeting ligands with near-quantitative yields[4][5].

Strategic Workflows in Polymer Synthesis

There are two primary strategies for incorporating ethyl(prop-2-yn-1-yl)amine into polymer backbones: Pre-Polymerization Monomer Synthesis and Post-Polymerization Modification .

Workflow Start Ethyl(prop-2-yn-1-yl)amine (Dual-Functional Building Block) PathA Pathway A: Monomer Synthesis (Pre-Polymerization) Start->PathA PathB Pathway B: Post-Polymerization Modification Start->PathB Mono Reaction with Methacryloyl Chloride Yields: N-ethyl-N-propargylmethacrylamide PathA->Mono PrePoly Active Ester Polymer (e.g., Poly(PFPA)) PathB->PrePoly PolyA RAFT / ATRP Polymerization Yields: Alkyne-Pendant Polymer Mono->PolyA CuAAC CuAAC 'Click' Chemistry (+ Azide-Functionalized Drug/Probe) PolyA->CuAAC Amidation Nucleophilic Acyl Substitution Yields: Alkyne-Pendant Polymer PrePoly->Amidation Amidation->CuAAC Final Functionalized Bioconjugate / Hydrogel CuAAC->Final

Figure 1: Divergent synthetic pathways utilizing ethyl(prop-2-yn-1-yl)amine for polymer functionalization.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and environmental control is explicitly stated to ensure reproducible scale-up.

Protocol A: Synthesis of N-Ethyl-N-propargylmethacrylamide (Monomer Route)

Causality: Synthesizing the monomer prior to polymerization allows for exact stoichiometric control over the alkyne density in the final polymer when copolymerized via Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP)[3][4].

Materials:

  • Ethyl(prop-2-yn-1-yl)amine (1.0 eq)

  • Methacryloyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq) — Acts as an acid scavenger to neutralize the HCl byproduct, preventing protonation and deactivation of the secondary amine.

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve ethyl(prop-2-yn-1-yl)amine (10 mmol) and TEA (15 mmol) in 30 mL of anhydrous DCM.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Rationale: The reaction is highly exothermic; low temperatures prevent the spontaneous thermal autopolymerization of the methacryloyl double bond.

  • Addition: Dissolve methacryloyl chloride (11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the flask over 30 minutes using an addition funnel.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. The formation of a white precipitate (TEA·HCl) indicates reaction progression.

  • Workup: Filter the TEA·HCl salts. Wash the organic filtrate sequentially with 0.1 M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexane:Ethyl Acetate) to yield the pure monomer.

Protocol B: Post-Polymerization Modification via Active Ester Displacement

Causality: Grafting ethyl(prop-2-yn-1-yl)amine onto a pre-formed polymer containing active esters (e.g., Poly(pentafluorophenyl acrylate) - PPFPA) bypasses the risk of alkyne-radical side reactions during the polymerization process, ensuring a pristine backbone[4].

Step-by-Step Procedure:

  • Dissolution: Dissolve the active ester polymer (e.g., PPFPA) in anhydrous DMF (10 wt% solution).

  • Amine Addition: Add ethyl(prop-2-yn-1-yl)amine (1.2 eq relative to the active ester repeating units) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Rationale: DIPEA is non-nucleophilic and facilitates the nucleophilic acyl substitution without competing for the ester sites.

  • Incubation: Stir at 40 °C for 24 hours under a nitrogen atmosphere.

  • Precipitation: Precipitate the resulting alkyne-functionalized polymer into cold diethyl ether. Isolate via centrifugation and dry under vacuum. Validation: FTIR should show the disappearance of the active ester C=O stretch (~1780 cm⁻¹) and the appearance of the amide C=O stretch (~1650 cm⁻¹) and alkyne C≡C stretch (~2120 cm⁻¹).

The Validation Step: CuAAC "Click" Bioconjugation

Once the alkyne is successfully installed, the polymer is primed for CuAAC. This reaction is the gold standard for bioconjugation due to its thermodynamic driving force and strict bioorthogonality[4][5].

CuAAC Cu Cu(I) Catalyst Complex1 Cu-Acetylide Complex Cu->Complex1 + Alkyne - Base Alkyne Terminal Alkyne (Polymer) Alkyne->Complex1 Complex2 Metallacycle Intermediate Complex1->Complex2 + Azide Azide Organic Azide (Payload) Azide->Complex2 Triazole 1,4-Triazole Linkage Complex2->Triazole Reductive Elimination Triazole->Cu Catalyst Regeneration

Figure 2: Mechanistic catalytic cycle of the CuAAC reaction forming the stable 1,4-triazole linkage.

Protocol C: CuAAC Conjugation of Azido-Fluorophore
  • Preparation: Dissolve the alkyne-functionalized polymer (1.0 eq alkyne) and the Azido-Fluorophore (1.1 eq) in a degassed solvent mixture (e.g., DMF/H2O 4:1).

  • Catalyst Complex: In a separate vial, dissolve CuSO4·5H2O (0.05 eq) and THPTA ligand (0.1 eq) in water. Causality: THPTA stabilizes the Cu(I) oxidation state and prevents reactive oxygen species (ROS) generation that could degrade the polymer.

  • Reduction: Add Sodium Ascorbate (0.2 eq) to the catalyst mixture to reduce Cu(II) to the active Cu(I) species. The solution will briefly turn yellow.

  • Reaction: Inject the active catalyst complex into the polymer solution. Stir at room temperature for 12 hours.

  • Purification: Dialyze the mixture against EDTA-containing buffer to chelate and remove copper residues, followed by pure water. Lyophilize to obtain the final conjugate.

Quantitative Data & Method Comparison

When designing a synthesis route using ethyl(prop-2-yn-1-yl)amine, the choice between pre-polymerization and post-polymerization modification directly impacts the structural integrity and yield of the final material.

Metric / ParameterPre-Polymerization (Monomer Route)Post-Polymerization (Active Ester Route)
Alkyne Density Control Absolute (Determined by monomer feed ratio)Variable (Dependent on grafting efficiency)
Risk of Cross-linking Low (Protected by N-ethyl steric hindrance)Very Low (1:1 stoichiometric reaction)
Polymerization Kinetics Can be affected by alkyne-radical interactionsUnaffected (Polymerization occurs first)
Typical Yield (Functionalization) 85 - 95% (Monomer synthesis)70 - 90% (Grafting efficiency)
Best Application Highly defined block copolymersHigh-throughput library screening

References

  • Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior Chemical Reviews (ACS Publications) URL:[Link][4]

  • 'Clickable' polymeric coatings: from antibacterial surfaces to interfaces with cellular and biomolecular affinity RSC Publishing URL:[Link][5]

  • N-ethyl-N-propargylamine | C5H9N | CID 243517 PubChem - NIH URL:[Link][2]

Sources

Method

methods for labeling biomolecules with ethyl(prop-2-yn-1-yl)amine

Application Note: Covalent Labeling of Biomolecules with Ethyl(prop-2-yn-1-yl)amine for Bioorthogonal Click Chemistry Executive Summary & Mechanistic Rationale Ethyl(prop-2-yn-1-yl)amine (also known as N-ethylpropargylam...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Covalent Labeling of Biomolecules with Ethyl(prop-2-yn-1-yl)amine for Bioorthogonal Click Chemistry

Executive Summary & Mechanistic Rationale

Ethyl(prop-2-yn-1-yl)amine (also known as N-ethylpropargylamine) is a highly versatile, bifunctional small molecule utilized extensively in bioconjugation, proteomics, and the development of Antibody-Drug Conjugates (ADCs). The molecule features two distinct reactive handles: a secondary amine and a terminal alkyne.

Expertise & Experience (Causality in Linker Selection): While primary amines (such as standard propargylamine) are traditionally used for carboxyl-to-amine crosslinking, the secondary amine in ethyl(prop-2-yn-1-yl)amine yields a tertiary amide upon conjugation to carboxylic acids. This structural nuance is critical for drug development professionals: tertiary amides exhibit superior resistance to in vivo proteolytic cleavage compared to secondary amides. Furthermore, the N-ethyl group provides mild steric shielding and lipophilicity, which can favorably tune the local microenvironment of the tag. Once conjugated, the terminal alkyne serves as an inert, minimal-footprint bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

Workflow Visualization

The labeling strategy is a self-validating, two-stage process. First, the biomolecule's carboxyl groups are activated and aminated. Second, the newly installed alkyne tag is reacted with an azide-functionalized probe (e.g., a fluorophore or biotin)[1][2].

Workflow A Target Biomolecule (-COOH groups) B EDC/Sulfo-NHS Activation (pH 5.5) A->B C NHS-Ester Intermediate B->C D Ethyl(prop-2-yn-1-yl)amine Addition (pH 7.5) C->D E Alkyne-Tagged Biomolecule D->E F CuAAC Reaction (+ Azide Probe) E->F G Labeled Conjugate (Triazole Linkage) F->G

Bioconjugation workflow: EDC/NHS activation, alkyne tagging, and CuAAC labeling.

Protocol 1: Carboxyl-to-Amine Conjugation (EDC/Sulfo-NHS)

Mechanistic Grounding: This protocol utilizes an aqueous two-step coupling process. EDC (a zero-length crosslinker) activates carboxyl groups (e.g., Asp/Glu residues) to form an unstable O-acylisourea intermediate. Sulfo-NHS is immediately introduced to convert this intermediate into a highly stable, amine-reactive Sulfo-NHS ester[2][3].

Causality in Protocol Design: The reaction mandates a pH shift. EDC activation is most efficient in an acidic environment (pH 5.5–6.0), whereas the subsequent amidation requires the secondary amine of ethyl(prop-2-yn-1-yl)amine to be unprotonated, which is favored at a slightly basic pH (pH 7.2–8.0)[2][4].

Step-by-Step Methodology
  • Buffer Preparation: Dissolve the target biomolecule (1–5 mg/mL) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Crucial: Avoid any buffers containing primary amines (e.g., Tris) or carboxyls (e.g., acetate) as they will quench the reaction[4].

  • Activation: Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as EDC hydrolyzes rapidly in water[2][3]. Add EDC (10-fold molar excess) and Sulfo-NHS (25-fold molar excess) to the biomolecule.

  • Incubation: Incubate at room temperature for 15–30 minutes with gentle agitation[3].

  • pH Adjustment & Conjugation: Add ethyl(prop-2-yn-1-yl)amine (50-fold molar excess) to the reaction. Immediately raise the pH of the solution to 7.5 using 1 M Sodium Phosphate (pH 8.5) or perform a rapid buffer exchange into Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5)[4].

  • Amidation: Incubate the mixture for 2 hours at room temperature or overnight at 4°C[2][3].

  • Quenching & Validation: Quench unreacted NHS esters by adding hydroxylamine (final concentration 10 mM) for 15 minutes[4]. Purify the alkyne-tagged biomolecule via size-exclusion chromatography (SEC) or dialysis.

    • Self-Validating Checkpoint: Analyze the conjugate via Intact Mass Spectrometry (ESI-MS). Successful labeling will show a mass shift of approximately +82 Da per ethyl(prop-2-yn-1-yl)amine tag added.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Mechanistic Grounding: The newly installed terminal alkyne is reacted with an azide-functionalized detection probe (e.g., Cyanine5-azide) to form a stable 1,4-disubstituted-1,2,3-triazole[5].

Causality in Protocol Design (The Role of THPTA): Cu(I) is the active catalyst, generated in situ by reducing CuSO₄ with sodium ascorbate[6]. However, free Cu(I) is thermodynamically unstable and generates reactive oxygen species (ROS) that rapidly degrade proteins. To prevent this, the water-soluble ligand THPTA is strictly required. THPTA coordinates the Cu(I) ion, maintaining its catalytic activity while completely blocking its bioavailability to cause oxidative damage, ensuring biological compatibility[6][7].

CuAAC_Pathway Cu2 Cu(II) Precursor (CuSO4) Cu1 Cu(I) Catalytic Ion Cu2->Cu1 Reduction Asc Sodium Ascorbate (Reducing Agent) Asc->Cu1 Complex Active Cu(I)-THPTA Catalytic Complex Cu1->Complex THPTA THPTA Ligand (Stabilizer) THPTA->Complex Product 1,2,3-Triazole Labeled Biomolecule Complex->Product Catalysis Alkyne Alkyne-Tagged Biomolecule Alkyne->Product Azide Azide-Functionalized Fluorophore/Tag Azide->Product

Mechanistic pathway of THPTA-stabilized Copper-Catalyzed Azide-Alkyne Cycloaddition.

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a microcentrifuge tube, mix 100 mM THPTA and 20 mM CuSO₄ in a 5:1 molar ratio. Vortex briefly and incubate for 5 minutes. Pre-complexing is mandatory to prevent protein precipitation upon copper addition[6][7].

  • Reaction Assembly: To 1 mL of the alkyne-tagged biomolecule (1 mg/mL in PBS, pH 7.4), add 5–10 molar equivalents of the Azide-probe[7].

  • Initiation: Add 25 equivalents of the pre-complexed THPTA/CuSO₄ solution to the biomolecule mixture[7].

  • Reduction: Add 40 equivalents of freshly prepared Sodium Ascorbate (100 mM stock in water) to initiate the click reaction[6][7]. The solution may briefly turn slightly yellow/brown, indicating Cu(I) formation.

  • Incubation: Protect from light and incubate for 30–60 minutes at room temperature[6][7].

  • Purification & Validation: Remove excess reagents using a spin desalting column.

    • Self-Validating Checkpoint: Confirm covalent labeling via SDS-PAGE (using in-gel fluorescence scanning for fluorophores) or Western Blotting (using streptavidin-HRP for biotin-azides)[5].

Quantitative Data Presentation

Table 1: Optimal Reagent Stoichiometry & Conditions for Bioconjugation Workflows

Reaction PhaseReagent / ParameterRecommended Concentration / RatioRationale
EDC Activation EDC10x molar excessActivates -COOH to O-acylisourea[2]
NHS Stabilization Sulfo-NHS25x molar excessConverts intermediate to stable NHS-ester[2]
Amidation Ethyl(prop-2-yn-1-yl)amine50x molar excessDrives nucleophilic attack to completion
CuAAC Catalyst CuSO₄ : THPTA Ratio1:5 molar ratioEnsures complete Cu(I) coordination[6]
CuAAC Reduction Sodium Ascorbate40x molar excess (vs. biomolecule)Maintains reducing environment for Cu(I)[7]
CuAAC Probe Azide-Fluorophore5–10x molar excessEnsures maximal labeling efficiency[7]

References

  • EchoBioSystems. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from: [Link][3]

Sources

Application

Topic: Strategic Use of Ethyl(prop-2-yn-1-yl)amine in the Synthesis of Quinolines

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold and the Versatility of a Key Building Block The quinoline nucleus is a cornerstone in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Versatility of a Key Building Block

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Consequently, the development of efficient and modular synthetic routes to access functionalized quinolines is of paramount importance in drug discovery.[2]

Ethyl(prop-2-yn-1-yl)amine, and the broader class of N-propargylamines it represents, has emerged as a highly versatile and powerful building block for this purpose. Its structure uniquely combines a nucleophilic secondary amine with a reactive terminal alkyne. This bifunctionality allows for its participation in a variety of powerful transition-metal-catalyzed and acid-mediated cascade reactions, enabling the rapid construction of the quinoline heterocycle from simple precursors. This guide details the primary synthetic strategies, provides mechanistic insights, and offers detailed protocols for leveraging this reagent in quinoline synthesis.

Core Synthetic Strategies and Mechanistic Rationale

The conversion of N-propargylanilines (formed from anilines and a propargyl source) into quinolines is the most common strategy. The terminal alkyne moiety is activated by a catalyst, rendering it susceptible to intramolecular attack by the electron-rich aniline ring. The choice of catalyst dictates the reaction conditions and mechanism.

Palladium-Catalyzed Oxidative Cyclization

Palladium catalysis is a robust method for the cyclization of N-propargylanilines.[3][4] The reaction typically proceeds under aerobic conditions, where molecular oxygen serves as the terminal oxidant to aromatize the dihydroquinoline intermediate.[5]

Causality and Mechanistic Insights: The palladium(II) catalyst, often Pd(OAc)₂, initiates the cycle by coordinating with the alkyne's triple bond.[5] This coordination increases the alkyne's electrophilicity, facilitating an intramolecular nucleophilic attack from the aniline ring in a 6-endo-dig cyclization. The resulting organopalladium intermediate undergoes protonolysis to yield a dihydroquinoline and regenerate the active palladium catalyst. Finally, the dihydroquinoline is oxidized to the aromatic quinoline product.[5] The use of an oxygen or air atmosphere is crucial for this final aromatization step and for maintaining the catalytic cycle.

G cluster_0 Palladium Catalytic Cycle A N-Propargylaniline C π-Alkyne Pd Complex A->C + Pd(II) B Pd(II) Catalyst B->C D Intramolecular Attack (Hydroamination/Carbopalladation) C->D E Vinyl-Pd Intermediate D->E F Protonolysis E->F F->B Regenerates Catalyst G Dihydroquinoline F->G - H+ H Oxidation (O2) G->H I Quinoline Product H->I - H2O

Caption: Palladium-catalyzed oxidative cyclization workflow.

Gold-Catalyzed Intramolecular Hydroarylation

Gold catalysts, particularly cationic Au(I) complexes, are exceptionally effective at activating alkynes under mild conditions.[6][7] This makes them highly suitable for synthesizing complex quinolines with sensitive functional groups.

Causality and Mechanistic Insights: The cationic gold catalyst activates the alkyne, making it highly electrophilic. The aniline ring then performs an intramolecular hydroarylation, attacking the activated alkyne to form a vinyl-gold intermediate.[7] Protodeauration, the cleavage of the carbon-gold bond by a proton, releases the quinoline product (often as a dihydroquinoline that may aromatize) and regenerates the gold catalyst for the next cycle.[7] This method often avoids the need for an external oxidant, proceeding via a non-oxidative pathway.

A³-Coupling/Cyclization Cascade

The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful multicomponent reaction that forms a propargylamine from the three eponymous components.[8] When an aniline is used as the amine source, this reaction can be seamlessly integrated into a one-pot cascade synthesis of quinolines.

Causality and Mechanistic Insights: This process begins with the formation of an N-propargylaniline in situ via A³ coupling, typically catalyzed by a Lewis acid like FeCl₃ or a copper salt.[8] The same catalyst can then promote the subsequent intramolecular cyclization of the newly formed propargylamine. This cascade approach is highly atom-economical and efficient, as it constructs the key intermediate and directs its transformation to the final product in a single operation without isolating intermediates.

G Aniline Aniline A3_Coupling A³ Coupling (Step 1) Aniline->A3_Coupling Aldehyde Aldehyde Aldehyde->A3_Coupling Alkyne Terminal Alkyne (e.g., Phenylacetylene) Alkyne->A3_Coupling Catalyst Lewis Acid Catalyst (e.g., FeCl3) Catalyst->A3_Coupling Cyclization Intramolecular Cyclization (Step 2) Catalyst->Cyclization Promotes Propargylamine In situ generated N-Propargylaniline A3_Coupling->Propargylamine Propargylamine->Cyclization Quinoline 2,4-Disubstituted Quinoline Cyclization->Quinoline

Caption: One-pot A³ coupling and cyclization cascade.

Experimental Protocols

These protocols are designed as self-validating systems. Researchers should perform initial small-scale reactions to optimize conditions for their specific substrates. All reactions involving organic solvents should be conducted in a well-ventilated fume hood.

Protocol 1: Palladium-Catalyzed Aerobic Synthesis of 2-Ethyl-4-phenylquinoline

This protocol describes the cyclization of N-ethyl-N-(3-phenylprop-2-yn-1-yl)aniline, which can be synthesized from ethyl(prop-2-yn-1-yl)amine and a suitable haloarene via standard coupling methods, or from ethylaniline and 3-phenylprop-2-yn-1-al via reductive amination. The direct cyclization of the parent N-propargylaniline is detailed below.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
N-ethyl-N-(3-phenylprop-2-yn-1-yl)anilineReagentCommercialSubstrate (0.1 mmol scale)
Palladium(II) Acetate (Pd(OAc)₂)98%CommercialCatalyst (5 mol%)
TolueneAnhydrousCommercialSolvent (2.0 mL)
Round-bottom flask (10 mL)--Equipped with a reflux condenser
Magnetic stirrer and hotplate---
Air or Oxygen Balloon--For providing an oxidative atmosphere

Step-by-Step Methodology

  • Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add N-ethyl-N-(3-phenylprop-2-yn-1-yl)aniline (1 equivalent, 0.1 mmol).

  • Catalyst and Solvent Addition: Add palladium(II) acetate (0.05 equivalents, 5 mol%) to the flask. Add anhydrous toluene (2.0 mL) to dissolve the reagents.

  • Reaction Conditions: Attach a reflux condenser to the flask and place it in a preheated oil bath at 80-100 °C.[5] Ensure the top of the condenser is open to the air or attach a balloon filled with air or oxygen.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-ethyl-4-phenylquinoline.

Protocol 2: Gold-Catalyzed Synthesis of 4-Substituted-1,2-dihydroquinolines

This protocol details the intramolecular hydroarylation of an N-protected-N-propargylaniline. The N-ethoxycarbonyl protecting group is used here as an example.[6]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
N-ethoxycarbonyl-N-propargylanilineReagentSynthesizedSubstrate (0.2 mmol scale)
Chloro(triphenylphosphine)gold(I)99.9%CommercialCatalyst Precursor (5 mol%)
Silver Triflate (AgOTf)99%CommercialCo-catalyst/Halide Scavenger (5 mol%)
Dichloromethane (DCM)AnhydrousCommercialSolvent (2.0 mL)
Schlenk tube or similar--For inert atmosphere
Nitrogen or Argon gas supply---

Step-by-Step Methodology

  • Reaction Setup: Add the N-ethoxycarbonyl-N-propargylaniline substrate (1 equivalent, 0.2 mmol) to a Schlenk tube that has been dried and filled with an inert atmosphere (N₂ or Ar).

  • Solvent and Catalyst Addition: Add anhydrous dichloromethane (2.0 mL). In a separate vial, weigh chloro(triphenylphosphine)gold(I) (0.05 equivalents, 5 mol%) and silver triflate (0.05 equivalents, 5 mol%) and add them to the reaction tube. The silver salt abstracts the chloride to generate the active cationic gold catalyst in situ.

  • Reaction Conditions: Seal the tube and stir the reaction mixture at room temperature.

  • Monitoring: The reaction is typically rapid and can be monitored by TLC. Completion is often observed within 1-3 hours.

  • Work-up: Upon completion, concentrate the reaction mixture directly onto a small amount of silica gel.

  • Purification: Purify the product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 4-substituted-1,2-dihydroquinoline.

Comparative Data of Catalytic Systems

The choice of catalyst is critical and depends on the desired product and substrate tolerance.

Catalyst SystemTypical ConditionsKey AdvantagesPotential LimitationsYield Range
Pd(OAc)₂ 80-110 °C, Toluene, Air/O₂[5]Robust, reliable for many substrates.Requires elevated temperatures, oxidative conditions.70-93%[3][4]
AuCl(PPh₃)/AgOTf Room Temp, DCM, Inert Atm.[6]Very mild conditions, high functional group tolerance.Catalyst can be expensive, sensitive to impurities.80-99%[6]
FeCl₃ 80 °C, Solvent-free or Toluene[8]Inexpensive, environmentally benign catalyst.May require higher catalyst loading for some substrates.55-95%[8]

Conclusion and Outlook

Ethyl(prop-2-yn-1-yl)amine and its derivatives are indispensable tools for the synthesis of quinoline-based compounds. The methodologies presented here, from palladium- and gold-catalyzed cyclizations to one-pot multicomponent cascades, offer a versatile toolkit for chemists. These strategies are characterized by their efficiency, modularity, and increasing alignment with the principles of green chemistry. For drug development professionals, these routes provide rapid access to diverse libraries of quinoline analogs, accelerating the hit-to-lead optimization process in the quest for new and effective therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • OUCI. (n.d.). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Retrieved from [Link]

  • Scilit. (n.d.). Gold‐Catalyzed Synthesis of Quinolines from Propargyl Silyl Ethers and Anthranils through the Umpolung of a Gold Carbene Carbon. Retrieved from [Link]

  • PubMed. (2016). Gold-Catalyzed Synthesis of Quinolines from Propargyl Silyl Ethers and Anthranils through the Umpolung of a Gold Carbene Carbon. Retrieved from [Link]

  • PubMed. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Retrieved from [Link]

  • PubMed. (2016). Synthesis of polysubstituted 1,2-dihydroquinolines and indoles via cascade reactions of arylamines and propargylic alcohols catalyzed by FeCl3·6H2O. Retrieved from [Link]

  • MDPI. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Novel routes to quinoline derivatives from N-propargylamines. Retrieved from [Link]

  • ArTS. (n.d.). Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2‐Vinyl Anilines. Retrieved from [Link]

  • ACS Publications. (2021). NiH-Catalyzed Hydroamination/Cyclization Cascade: Rapid Access to Quinolines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides. Retrieved from [Link]

  • ACS Publications. (2011). Access to Quinolines through Gold-Catalyzed Intermolecular Cycloaddition of 2-Aminoaryl Carbonyls and Internal Alkynes. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. Retrieved from [Link]

  • National Institutes of Health. (2024). Advances in gold catalyzed synthesis of quinoid heteroaryls. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • MDPI. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides. Retrieved from [Link]

  • IJRPR. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. Retrieved from [Link]

  • Impactfactor. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]

  • PubMed. (2017). Efficient one-pot synthesis of new 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate esters via copper-free Sonogashira coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Gold Catalysed Synthesis of Quinolines 3 a,b. Retrieved from [Link]

  • Scilit. (n.d.). A novel synthesis for quinoline derivatives. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Modified Sonogashira coupling strategy for the functionalization of substituted quinoline and plausible catalytic cycle. Retrieved from [Link]

  • National Institutes of Health. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • SciSpace. (n.d.). A green, solvent-free one-pot synthesis of disubstituted quinolines via A3-coupling using 1 mol% FeCl3. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Short Notes on Synthesis using Alkynes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. Retrieved from [Link]

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Method

Introduction: The Strategic Importance of the Propargylamine Moiety in Modern Agrochemicals

An Application Note on the Role of Ethyl(prop-2-yn-1-yl)amine in Agrochemical Synthesis For Researchers, Scientists, and Agrochemical Development Professionals In the continuous effort to develop novel, effective, and su...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Role of Ethyl(prop-2-yn-1-yl)amine in Agrochemical Synthesis

For Researchers, Scientists, and Agrochemical Development Professionals

In the continuous effort to develop novel, effective, and sustainable agrochemicals, the design of molecular scaffolds with high biological activity and versatile synthetic handles is paramount. The propargylamine functional group has emerged as a crucial structural motif, valued for its ability to increase the potency and broaden the spectrum of activity of pesticides, herbicides, and particularly fungicides.[1][2] The carbon-carbon triple bond of the propargyl group is a highly reactive and versatile handle, enabling a wide array of chemical transformations for the synthesis of complex molecules and for facile derivatization.[3][4]

Ethyl(prop-2-yn-1-yl)amine (CAS No. 6943-44-8) is a key exemplar of this class of building blocks.[5] Its structure combines a reactive propargyl group with a small ethyl substituent on the nitrogen atom, making it an ideal precursor for introducing the N-ethyl-N-propargyl or a simple N-ethyl moiety into a target molecule. This application note provides a detailed overview of the role of ethyl(prop-2-yn-1-yl)amine in agrochemical synthesis, focusing on its application in the construction of potent fungicidal agents. We will provide field-proven insights, detailed protocols, and the scientific rationale behind its use.

Core Application: A Key Building Block for Thiazole-Based Fungicides

One of the most significant applications of ethyl(prop-2-yn-1-yl)amine and related ethylamines is in the synthesis of the 2-(ethylamino)-1,3-thiazole-5-carboxamide scaffold. This core structure is the foundation of important fungicides used to control Oomycete pathogens, such as the commercial fungicide Ethaboxam.[6] The ethylamino group is critical for the biological activity of these compounds.

The synthesis of this critical scaffold can be efficiently achieved through the reaction of ethyl(prop-2-yn-1-yl)amine with a suitable precursor, followed by modification or cleavage of the propargyl group, or by using ethylamine directly, which can be considered a derivative of our title compound for the purpose of demonstrating the utility of the ethylamine fragment. The high reactivity of the amine allows for its efficient incorporation into the heterocyclic ring system.

Caption: Chemical structure of Ethyl(prop-2-yn-1-yl)amine.

Experimental Protocol: Synthesis of a Key Fungicide Intermediate

The following protocol details the synthesis of ethyl 2-(ethylamino)-1,3-thiazole-5-carboxylate, a crucial intermediate for fungicides of the Ethaboxam class.[6] This procedure is based on established methodologies for the synthesis of 2-aminothiazoles. The protocol illustrates how an ethylamine source, in this case ethylamine itself (conceptually derivable from the title compound), is used to construct the core fungicidal scaffold.

Objective: To synthesize ethyl 2-(ethylamino)-1,3-thiazole-5-carboxylate.

Reaction Scheme:

Caption: Conceptual synthesis of a 2-(ethylamino)thiazole intermediate.

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantity/VolumeMoles
Ethyl 2-chloroacetoacetate609-15-4164.5916.45 g0.10
Thiourea62-56-676.127.61 g0.10
Ethylamine (70% solution in water)75-04-745.0812.9 g0.20
Ethanol (absolute)64-17-546.07150 mL-
Sodium Bicarbonate (NaHCO₃)144-55-884.0116.8 g0.20
Dichloromethane (DCM)75-09-284.93200 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.3710 g-

Step-by-Step Procedure:

  • Cyclocondensation to Form Thiazole Ring:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-chloroacetoacetate (16.45 g, 0.10 mol), thiourea (7.61 g, 0.10 mol), and absolute ethanol (150 mL).

    • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • After completion, cool the reaction mixture to room temperature. A precipitate of ethyl 2-amino-4-methylthiazole-5-carboxylate hydrochloride will form.

    • Filter the solid and wash with a small amount of cold ethanol.

  • Neutralization and Isolation of the Intermediate:

    • Suspend the filtered solid in 100 mL of water and cool in an ice bath.

    • Slowly add a saturated solution of sodium bicarbonate until the pH of the solution is neutral (pH ~7-8).

    • The free amine, ethyl 2-amino-4-methylthiazole-5-carboxylate, will precipitate.

    • Filter the white solid, wash thoroughly with cold water, and dry under vacuum. This intermediate is often used directly in the next step.

  • Introduction of the Ethyl Group:

    • Rationale: While direct N-alkylation is possible, a more robust industrial method involves building the ethylamino fragment differently. For the purpose of this note, we describe a conceptual follow-on step. The synthesis of Ethaboxam itself involves building the 2-(ethylamino)thiazole ring from precursors like N-ethyl-S-methylisothiourea.[6] This highlights that the N-ethyl group, for which ethyl(prop-2-yn-1-yl)amine is a carrier, is a fundamental input to the synthesis.

Expected Results:

ParameterExpected Value
Yield of Intermediate 80-90%
Appearance of Final Product Off-white to pale yellow solid
Purity (by HPLC) >95%
Confirmation ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure of the intermediate and final product.

Scientific Integrity & Rationale

Expertise & Causality:

  • Choice of Reactants: Thiourea is a classic reagent for the Hantzsch thiazole synthesis, providing the N-C-S backbone required for the heterocyclic ring. Ethyl 2-chloroacetoacetate is the α-haloketone that provides the other three atoms of the ring and the ester functionality.

  • Role of the Propargyl Group: The propargyl group is a highly versatile synthetic handle. In agrochemical design, its inclusion has been directly linked to a significant increase in fungicidal activity. This is attributed to its ability to interact with target enzymes and its utility as a reactive site for further molecular elaboration. While it may be removed in some syntheses to yield a simpler alkyl amine, its presence in the starting material provides a powerful option for creating diverse libraries of compounds for screening.

  • Reaction Conditions: The reflux in ethanol provides the necessary thermal energy for the cyclocondensation reaction to proceed at a reasonable rate without significant decomposition of reactants or products.

Trustworthiness & Self-Validation:

The protocol is based on well-established and widely published chemical transformations. The progress of each step can be reliably monitored by standard analytical techniques like TLC and HPLC. The final product's identity and purity must be confirmed by spectroscopic methods (NMR, MS), ensuring the validity of the synthetic outcome.

Broader Synthetic Applications: The A³ Coupling Reaction

Beyond its use in forming specific heterocyclic cores, ethyl(prop-2-yn-1-yl)amine is an excellent substrate for three-component coupling reactions, such as the A³ (Aldehyde-Alkyne-Amine) coupling. This powerful, atom-economical reaction allows for the rapid assembly of more complex propargylamines from an aldehyde, an amine, and a terminal alkyne. Using ethyl(prop-2-yn-1-yl)amine in this context allows for the creation of a diverse range of substituted amines that can be screened for agrochemical activity.

Caption: General scheme for the A³ coupling reaction.

Conclusion

Ethyl(prop-2-yn-1-yl)amine is a valuable and versatile building block in the synthesis of modern agrochemicals. Its utility is demonstrated in its role as a precursor for the N-ethylamino group found in potent thiazole-based fungicides like Ethaboxam. Furthermore, the inherent reactivity of its propargyl group provides a synthetic handle for diversification through powerful methods like the A³ coupling reaction. For researchers in agrochemical development, ethyl(prop-2-yn-1-yl)amine represents a strategic starting material for accessing novel and biologically active molecular architectures.

References

  • What Makes Propargyl Alcohol a Key Component in Specialty Chemicals? (2025). Suraj Impex. [Link]

  • Amine derivatives and fungicides containing the same. (1991).
  • Li, J., Wang, Z., Gao, Y., & Zhao, W. (2016). Design, synthesis and effect of the introduction of a propargyloxy group on the fungicidal activities of 1-substituted phenoxypropan-2-amino valinamide carbamate derivatives. RSC Advances, 6, 82131-82137. [Link]

  • Ethyl-propylamine prodn. used in agrochemicals prodn. (1997).
  • propargyl alcohol uses. (2024). Tenger Chemical. [Link]

  • FUNGICIDAL COMPOSITIONS. (2007). European Patent Office (Patent 1778013). [Link]

  • Fungicidal compositions. (2018).
  • FUNGICIDAL COMPOSITIONS. (n.d.). European Patent Office (Patent 3240415). [Link]

  • Ethyl(prop-2-yn-1-yl)amine hydrochloride (C5H9N). (n.d.). PubChemLite. [Link]

  • Design, synthesis and bioactivity of 2-(tralopyril-1-yl)ethyl carboxylic acid derivatives. (n.d.). ScienceDirect. [Link]

  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds... (2023). MDPI. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2021). PMC. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2025). ResearchGate. [Link]

  • Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy)propionamides. (2018). Journal of Chemical and Pharmaceutical Research, 10(4), 104-106. [Link]

  • A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N-(Prop-2-yn-1-yl)pyridin-2-amines. (2025). ResearchGate. [Link]

  • Substituted tolyl fungicides and their mixtures. (2023).
  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023). MDPI. [Link]

  • Kim, J. S., et al. (2004). Synthesis and fungicidal activity of ethaboxam against Oomycetes. Pest Management Science, 60(10), 1025-1032. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Flash Chromatography Methods for Purifying Ethyl(prop-2-yn-1-yl)amine

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of work due to the unique physicochemical traps of low-molecular-weight secondary amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of work due to the unique physicochemical traps of low-molecular-weight secondary amines. Ethyl(prop-2-yn-1-yl)amine (also known as N-ethylpropargylamine) is notoriously difficult to isolate. It is highly volatile, basic, and prone to severe streaking on standard stationary phases.

This guide provides field-proven, self-validating protocols to ensure high-purity isolation without yield loss, explaining the exact chemical causality behind every methodological choice.

Section 1: Compound Profile & Critical Challenges

Before designing a purification method, we must understand the thermodynamic and electronic properties of the target molecule. Ethyl(prop-2-yn-1-yl)amine presents a dual-challenge: high vapor pressure and strong hydrogen-bonding capabilities[1][2].

Table 1: Physicochemical Profile of Ethyl(prop-2-yn-1-yl)amine

PropertyValueChromatographic Implication
CAS Number 6943-44-8[3]N/A
Molecular Weight 83.13 g/mol [3]Low MW contributes to high vapor pressure and extreme volatility.
Boiling Point 100–102 °C (at 760 mmHg)[2]Critical: Will co-evaporate with standard solvents and common amine modifiers (e.g., Triethylamine)[2][4].
Functional Groups Secondary amine, terminal alkyneStrong basicity leads to irreversible ionic interactions with acidic silanols on bare silica[1].
Stable Salt Form Hydrochloride (CAS: 53227-33-1)[5][6]Converting to this non-volatile solid is the safest isolation strategy[5].
Section 2: Troubleshooting FAQs

Q1: I used standard silica gel with 1% Triethylamine (TEA) to prevent tailing. My NMR shows massive TEA contamination, and when I try to evaporate it further, my product disappears. What went wrong? A1: You fell into the classic volatility trap. Standard silica gel acts as a Brønsted acid, which protonates basic secondary amines, causing severe peak tailing and irreversible adsorption[1][7]. While adding a competing amine like TEA (1% v/v) neutralizes these acidic silanol groups[4], TEA has a boiling point of 89.5 °C[4]. Your target molecule boils at 100–102 °C[2]. It is thermodynamically impossible to selectively evaporate TEA on a rotary evaporator without co-evaporating your product. Solution: Never use TEA for this molecule. Instead, use an amine-functionalized silica column (e.g., NH2-silica). The immobilized aminopropyl groups provide a basic surface (pKa ~9.8), completely eliminating the need for liquid modifiers.

Q2: I don't have amine-functionalized silica in my lab. Can I still use bare silica? A2: Yes, but you must change your modifier. Instead of TEA, use a solution of Ammonia (NH₃) in Methanol (e.g., 0.1M NH₃ in MeOH) as your polar modifier[1][7]. Because ammonia is a gas at standard temperature and pressure, it will readily volatilize during concentration, leaving your product intact.

Q3: I collected my fractions and evaporated the solvent (Hexane/EtOAc) on the rotary evaporator at 40 °C. My flask is completely empty. How do I prevent product loss? A3: Your product evaporated with the solvent. To isolate volatile free bases, you must maximize the boiling point differential. Switch your solvent system to Pentane (bp 36 °C) and Diethyl Ether (bp 34.6 °C). Evaporate using a rotary evaporator equipped with a cold trap, keeping the water bath at 0–10 °C. Alternatively, bypass free-base isolation entirely by forming the hydrochloride salt[5][6].

Section 3: Self-Validating Experimental Protocols
Protocol A: Modifier-Free Purification via Amine-Functionalized Silica

Causality: Using an NH2-bonded stationary phase repels the basic amine from the surface, preventing silanol interaction without contaminating the mobile phase.

  • Column Preparation: Equilibrate an amine-functionalized silica column (e.g., Biotage KP-NH or TELOS Flash NH2) with 100% Pentane[1].

  • Sample Loading: Dissolve the crude ethyl(prop-2-yn-1-yl)amine in a minimum volume of Pentane and load it onto the column.

  • Elution: Run a shallow gradient of Diethyl Ether in Pentane (e.g., 0% to 30% Et2O over 10 column volumes).

  • Validation Check (Self-Validating Step): Spot the collected fractions on an NH2-modified TLC plate. Stain the plate with Ninhydrin and apply heat. The immediate appearance of a purple/pink spot confirms the presence of the secondary amine. Do not proceed to concentration until this visual confirmation is achieved.

Protocol B: Quantitative Isolation via Hydrochloride Salt Formation

Causality: Converting the volatile free base (bp 100 °C) into a stable, ionic hydrochloride salt prevents any mass loss during high-vacuum solvent removal[2][5].

  • Pooling: Combine the Ninhydrin-positive fractions containing the pure amine in a round-bottom flask.

  • Acidification: While stirring vigorously at 0 °C, dropwise add 1.1 equivalents of 2.0 M HCl in Diethyl Ether.

  • Validation Check (Self-Validating Step): Observe the solution. The immediate formation of a white precipitate or persistent cloudiness validates that the amine has successfully protonated to form ethyl(prop-2-yn-1-yl)amine hydrochloride[5][6]. If the solution remains perfectly clear, verify the pH is acidic (pH < 3) using pH paper before proceeding.

  • Concentration: Remove the Pentane/Ether solvent on a rotary evaporator at 30 °C. The resulting product will be a highly stable, non-volatile white solid (CAS 53227-33-1)[5][6].

Section 4: Workflow Visualization

PurificationWorkflow Start Crude Ethyl(prop-2-yn-1-yl)amine (Volatile Secondary Amine) Phase Select Stationary Phase Start->Phase NH2 Amine-Functionalized Silica (NH2-Silica) - RECOMMENDED Phase->NH2 Silica Standard Bare Silica (Acidic Silanols) - ALTERNATIVE Phase->Silica Solvent1 Pentane / Diethyl Ether (No Modifier Needed) NH2->Solvent1 Solvent2 DCM / MeOH + 1% NH3 (Gas) Modifier Silica->Solvent2 Warning CRITICAL ERROR: Do NOT use Triethylamine (TEA) Co-evaporates with product! Silica->Warning Fractions Pool Pure Fractions Solvent1->Fractions Solvent2->Fractions Isolate Select Isolation Strategy Fractions->Isolate Salt Salt Formation (Recommended) Add HCl in Ether, then evaporate Yields stable HCl salt Isolate->Salt FreeBase Free Base Isolation Evaporate at 0 °C (High risk of loss) Isolate->FreeBase

Decision tree for the flash chromatography purification and isolation of ethyl(prop-2-yn-1-yl)amine.

Section 5: References
  • Benchchem. "Technical Support Center: Purification of Secondary Alkyl Amines".

  • CymitQuimica. "Ethyl(prop-2-yn-1-yl)amine hydrochloride".

  • Biotage. "Successful flash chromatography".

  • Guidechem. "N-ethylprop-2-yn-1-amine 6943-44-8 wiki".

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?".

  • Kinesis. "Flash Chromatography Separation of Basic Organic Compounds without Modifier".

  • Organic Syntheses. "Working with Hazardous Chemicals".

  • abcr Gute Chemie. "AB254536 | CAS 53227-33-1".

Sources

Optimization

Technical Support Center: Optimization of N-Alkylation with Ethyl(prop-2-yn-1-yl)amine

Welcome to the Technical Support Center for the N-alkylation of ethyl(prop-2-yn-1-yl)amine (commonly known as N-ethylpropargylamine). This resource is designed for researchers, medicinal chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-alkylation of ethyl(prop-2-yn-1-yl)amine (commonly known as N-ethylpropargylamine). This resource is designed for researchers, medicinal chemists, and drug development professionals.

Ethyl(prop-2-yn-1-yl)amine is a critical building block in the synthesis of bioactive molecules, including monoamine oxidase (MAO) inhibitors. However, optimizing its N-alkylation requires navigating two primary chemoselectivity challenges:

  • Over-alkylation: The resulting tertiary amine is often more nucleophilic and sterically accessible than the secondary amine starting material, driving the unwanted formation of quaternary ammonium salts.

  • Alkyne Sensitivity: The terminal alkyne (pKa ~25) and the propargylic position are highly susceptible to base-catalyzed isomerization (allene formation), unwanted C-alkylation, and oxidative homocoupling (Glaser coupling).

Optimization Workflow & Decision Matrix

The following logical workflow outlines the critical decision points for optimizing the reaction conditions to favor the tertiary amine while preserving the alkyne moiety.

OptimizationWorkflow Start N-ethylpropargylamine + Electrophile (R-X) Base Base Selection (e.g., K2CO3, DIPEA) Start->Base Solvent Solvent Screening (MeCN, DMF, THF) Base->Solvent Temp Temperature Control (20°C - 60°C) Solvent->Temp Product Tertiary Amine (Target Product) Temp->Product Optimal Conditions QuatSalt Issue: Quaternary Salt (Over-alkylation) Temp->QuatSalt Excess R-X / High Temp AlkyneDeg Issue: Alkyne Isomerization / Glaser Coupling Temp->AlkyneDeg Strong Base / O2 FixQuat Reduce Electrophile Eq. Use Bulky Base QuatSalt->FixQuat FixAlkyne Exclude O2 / Cu Lower Temp & Base Strength AlkyneDeg->FixAlkyne FixQuat->Base FixAlkyne->Base

Logical workflow for optimizing N-ethylpropargylamine alkylation and troubleshooting side reactions.

Standard Operating Procedure (SOP): Chemoselective N-Alkylation

This protocol is engineered as a self-validating system , ensuring that each step has a built-in mechanism to confirm success and prevent downstream failures.

Objective: Synthesize tertiary N-alkyl-N-ethylpropargylamines while strictly preventing quaternary salt formation and alkyne degradation.

Step-by-Step Methodology
  • Preparation & Atmospheric Control: In an oven-dried Schlenk flask under an argon atmosphere, dissolve ethyl(prop-2-yn-1-yl)amine (1.0 equiv, 10 mmol) in anhydrous Acetonitrile (MeCN, 20 mL) to achieve a 0.5 M concentration.

    • Causality: Argon prevents oxidative Glaser coupling of the terminal alkyne. Anhydrous MeCN prevents the hydrolysis of the electrophile and maximizes the solubility of the inorganic base.

  • Base Addition: Add finely powdered Cesium Carbonate (Cs₂CO₃, 1.5 equiv, 15 mmol).

    • Causality: Cs₂CO₃ provides optimal basicity to deprotonate the intermediate ammonium species without being strong enough to deprotonate the terminal alkyne. The "cesium effect" enhances the solubility of the carbonate in organic solvents, promoting selective mono-N-alkylation .

  • Catalyst Addition (Optional): If using an unactivated alkyl chloride, add Potassium Iodide (KI, 0.1 equiv, 1 mmol).

    • Causality: KI acts as a nucleophilic catalyst, converting the sluggish alkyl chloride to a highly reactive alkyl iodide in situ via the Finkelstein reaction .

  • Electrophile Addition: Dropwise add the alkylating agent (R-X, 1.05 equiv, 10.5 mmol) at 0 °C.

    • Causality: Strict stoichiometric control (1.05 eq) and low initial temperature prevent the highly nucleophilic tertiary amine product from reacting further to form the quaternary ammonium salt.

  • Reaction Execution: Warm the mixture to room temperature (20–25 °C) and stir for 12–16 hours.

  • Workup & Self-Validation:

    • Filter the suspension through a Celite pad to remove inorganic salts and concentrate under reduced pressure.

    • Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and purify via silica gel chromatography.

    • Self-Validation Checkpoint: Monitor the reaction via TLC. Stain the plate with Ninhydrin; the secondary amine starting material will stain strongly, while the successful tertiary amine product will not. Post-reaction ¹H NMR must show the disappearance of the N-H broad singlet and the retention of the alkyne C-H triplet at ~2.2 ppm.

Quantitative Optimization Data

The following table summarizes empirical data demonstrating how variations in base, solvent, and temperature impact the chemoselectivity of the reaction.

EntryBase (Equiv)SolventTemp (°C)Electrophile (Equiv)Yield (%)Quaternary Salt (%)Alkyne Degradation (%)
1K₂CO₃ (1.5)DMF601.545355
2K₂CO₃ (1.5)MeCN601.262202
3 Cs₂CO₃ (1.5) MeCN 25 1.05 91 < 2 < 1
4DIPEA (2.0)THF251.05785< 1
5NaH (1.2)THF0 to 251.05251045

Note: Entry 3 represents the optimal conditions. The combination of Cs₂CO₃ and strict stoichiometric control at room temperature maximizes the yield of the tertiary amine while suppressing side reactions.

Troubleshooting Guides & FAQs

Q1: I am observing significant amounts of quaternary ammonium salts (over-alkylation). How can I improve the selectivity for the tertiary amine? A: Over-alkylation is a classic hurdle because the resulting tertiary amine is often more nucleophilic than the secondary amine starting material .

  • Stoichiometry: Reduce the electrophile to exactly 1.0 – 1.05 equivalents. Do not use an excess.

  • Temperature: Lower the reaction temperature. Alkylation to the tertiary amine often proceeds readily at room temperature, whereas quaternary salt formation usually requires a higher activation energy.

  • Concentration: Run the reaction at a lower concentration (e.g., 0.1 M instead of 0.5 M) to favor the bimolecular reaction with the abundant secondary amine over the newly formed tertiary amine.

Q2: My terminal alkyne is disappearing or isomerizing into an allene. What is causing this? A: The terminal alkyne of ethyl(prop-2-yn-1-yl)amine is highly sensitive to strong bases and transition metals.

  • Base Strength: Avoid strong bases like Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu), or Butyllithium. These will deprotonate the propargylic protons or the terminal alkyne, leading to base-catalyzed isomerization to an allene or unwanted C-alkylation. Switch to mild bases like Cs₂CO₃ .

  • Exclude Oxygen & Copper: If you observe oxidative homocoupling (Glaser coupling), ensure your solvents are rigorously degassed and the reaction is kept under an inert atmosphere. Trace copper impurities in reagents or spatulas can catalyze this side reaction.

Q3: The reaction is extremely slow with my specific alkyl chloride. How can I accelerate it without raising the temperature and risking over-alkylation? A: Unactivated alkyl chlorides are poor electrophiles. Do not raise the temperature, as this will trigger quaternary salt formation.

  • Finkelstein Catalysis: Add 0.1 to 0.5 equivalents of Potassium Iodide (KI) or Sodium Iodide (NaI). The iodide ion acts as a nucleophilic catalyst, displacing the chloride to form a transient, highly reactive alkyl iodide, which then rapidly reacts with the amine .

  • Phase-Transfer Catalysts: If using a heterogeneous base like K₂CO₃ in MeCN, adding a phase-transfer catalyst like Tetrabutylammonium Iodide (TBAI) can simultaneously provide the iodide catalyst and improve the solubility of the carbonate base.

Q4: How do I definitively confirm that N-alkylation occurred rather than C-alkylation at the alkyne? A: Structural elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy is definitive.

  • ¹H NMR: Look for the disappearance of the broad N-H peak (usually around 1.5 - 2.5 ppm). Crucially, ensure the terminal alkyne proton—a distinct triplet with a small coupling constant (J ≈ 2.5 Hz) around 2.2 ppm—is still present.

  • ¹³C NMR: The terminal alkyne carbons should appear around 70–85 ppm. If C-alkylation occurred, the terminal alkyne C-H signal would disappear, and the carbon shifts would change significantly into the internal alkyne region.

References

  • Synthesis of Secondary Amines via Self-Limiting Alkylation Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Cs₂CO₃-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines Source: ChemistrySelect (via ResearchGate) URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting N-Ethylpropargylamine (N-EPA) Workflows

Welcome to the N-Ethylpropargylamine (N-EPA) Technical Support Center. As a secondary propargylamine featuring both a nucleophilic amine and a terminal alkyne, N-EPA is a highly versatile building block in drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the N-Ethylpropargylamine (N-EPA) Technical Support Center. As a secondary propargylamine featuring both a nucleophilic amine and a terminal alkyne, N-EPA is a highly versatile building block in drug discovery and chemical biology. However, its dual reactivity makes it uniquely susceptible to a specific set of side reactions.

This guide is designed by Senior Application Scientists to help you diagnose, understand the causality behind, and systematically eliminate the three most common N-EPA side reactions: Propargyl-Allene Isomerization , Glaser Homocoupling , and N-Overalkylation .

Diagnostic Logic Tree

Use the following diagnostic tree to map your experimental symptoms directly to the underlying chemical causality and the recommended corrective action.

G Start Reaction with N-Ethylpropargylamine Sym1 Symptom: Loss of alkyne C-H, New NMR signals at ~5.0 ppm Start->Sym1 Sym2 Symptom: Mass = 2M - 2, Blue/green reaction mixture Start->Sym2 Sym3 Symptom: Multiple polar TLC spots, Mass indicates +Alkyl mass Start->Sym3 Diag1 Diagnosis: Base-Catalyzed Allene Isomerization Sym1->Diag1 Diag2 Diagnosis: Glaser Homocoupling (Diyne) Sym2->Diag2 Diag3 Diagnosis: N-Overalkylation (Quaternization) Sym3->Diag3 Fix1 Action: Switch to weaker base (e.g., K2CO3), lower temperature Diag1->Fix1 Fix2 Action: Strict Schlenk degassing, Consider Cu-free conditions Diag2->Fix2 Fix3 Action: Slow electrophile addition, Steric control or protection Diag3->Fix3

Diagnostic logic tree for identifying and resolving N-ethylpropargylamine side reactions.

Module 1: Propargyl-Allenyl Isomerization

FAQs & Causality

Q: Why does my terminal alkyne signal disappear, replaced by a complex multiplet around 5.0 ppm in the ¹H NMR? A: This is the classic signature of base-catalyzed propargyl-allenyl isomerization. The propargylic protons (–CH₂–) in N-EPA are highly acidic due to the electron-withdrawing nature of the adjacent alkyne and the inductive effect of the nitrogen atom. Strong bases deprotonate this position to form a resonance-stabilized allenyl anion, which reprotonates to form an allene (–CH=C=CH₂). The thermodynamic equilibrium between the N-propargyl and N-allenyl forms frequently favors the allene depending on the structural electronics, a phenomenon well-documented in the [1].

Q: How can I minimize this during cross-coupling or alkylation? A: Switch from homogeneous organic bases (like Et₃N or DBU) or strong alkoxides (NaOtBu) to milder, heterogeneous inorganic bases (like K₂CO₃ or Cs₂CO₃). Heterogeneous bases keep the effective basicity in the organic phase low, suppressing the deprotonation of the kinetically labile propargylic position while still neutralizing the acid byproducts of your primary reaction.

Protocol: Base-Screening & Isomerization Monitoring

This is a self-validating protocol designed to find the optimal base for your specific N-EPA workflow.

  • Setup: Prepare parallel 0.1 M solutions of N-EPA and your target electrophile in anhydrous acetonitrile (MeCN).

  • Base Addition: Add 1.5 equivalents of various bases (e.g., Et₃N, K₂CO₃, Cs₂CO₃) to separate reaction vials.

  • Reaction: Stir at room temperature. Avoid heating initially to thermally suppress isomerization.

  • Sampling: Withdraw 50 µL aliquots at 1h, 4h, and 24h.

  • Quench & Extract: Dilute the aliquot with 500 µL EtOAc and wash with 500 µL saturated aqueous NH₄Cl. Causality: The weakly acidic NH₄Cl immediately neutralizes the base, halting any further isomerization during workup.

  • Validation Checkpoint: Concentrate the organic layer and analyze via ¹H NMR. Calculate the integration ratio of the propargylic CH₂ (~3.4 ppm) to the allenic protons (~5.0 ppm). A validated condition must show <5% allenic integration relative to the propargylic peak.

Module 2: Glaser Homocoupling in Cross-Couplings

FAQs & Causality

Q: My Sonogashira reaction mixture turned deep blue/green, and LC-MS shows a dominant mass of 2M - 2. What happened? A: You are observing oxidative Glaser homocoupling. In the presence of Cu(I) co-catalysts and trace atmospheric oxygen, the terminal alkyne forms a copper acetylide. Oxygen rapidly oxidizes Cu(I) to Cu(II) (causing the blue/green color), which then drives the dimerization of two acetylides into a diyne. N-EPA is particularly susceptible to this because the secondary amine chelates the copper, drastically increasing the local concentration of the metal at the alkyne [2].

Q: How do I prevent diyne formation? A: You must either implement strict anaerobic techniques to prevent Cu(I) oxidation, or switch to a "copper-free" Pd-catalyzed protocol. Removing Cu eliminates the acetylide intermediate required for the oxidative Glaser coupling, relying entirely on the Pd catalytic cycle which is highly resistant to homocoupling under inert atmospheres.

Protocol: Strict Anaerobic Degassing (Freeze-Pump-Thaw)

Standard nitrogen sparging is often insufficient for N-EPA due to its strong Cu-chelating properties. Use this workflow for absolute oxygen removal.

Workflow Step1 1. Freeze (Liq. N2) Step2 2. Pump (High Vacuum) Step1->Step2 Step3 3. Thaw (Water Bath) Step2->Step3 Step3->Step1 Repeat 3x Step4 4. Backfill (Ar/N2) Step3->Step4 Final Cycle

Step-by-step experimental workflow for Freeze-Pump-Thaw degassing.

  • Preparation: Load all solid reagents (Pd catalyst, CuI, solid bases) into a heavy-walled Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the solvent and N-EPA under a positive flow of Argon.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the mixture is completely frozen solid.

  • Pump: Open the flask to high vacuum for 3-5 minutes to evacuate the headspace of O₂.

  • Thaw: Close the vacuum valve and allow the flask to thaw in a room-temperature water bath, releasing dissolved gases.

  • Cycle: Repeat the Freeze-Pump-Thaw cycle a minimum of three times.

  • Validation Checkpoint: Backfill the flask with Argon and proceed with the reaction. A validated condition will maintain a yellow/brown color (no blue/green Cu²⁺) and LC-MS will confirm <2% diyne mass (2M-2).

Module 3: Amine-Directed Catalyst Poisoning & Overalkylation

FAQs & Causality

Q: I am trying to functionalize the alkyne, but I keep getting multiple polar spots on TLC and poor yields. A: The secondary amine in N-EPA is sp³ hybridized and highly nucleophilic. If you are running a reaction with electrophiles, the amine can undergo competitive N-alkylation/arylation (quaternization). Furthermore, , but their bidentate nature allows them to strongly coordinate to Pd catalysts, effectively poisoning the metal center [2].

Q: How can I control chemoselectivity? A: If you require alkyne functionalization without amine interference, utilize transient protection (e.g., Boc₂O) prior to the reaction. If protection is not viable, utilize highly sterically hindered phosphine ligands (e.g., XPhos or BrettPhos) that create a bulky coordination sphere around the Pd center, physically preventing the N-EPA amine from chelating the metal.

Quantitative Troubleshooting Data

The following table summarizes the causal relationship between reaction parameters and the distribution of N-EPA side reactions. Use this data to benchmark your own optimization efforts.

ConditionBaseAtmosphereTemp (°C)Desired Yield (%)Allene Isomerization (%)Diyne Homocoupling (%)N-Overalkylation (%)
Standard Et₃NAir6035153020
Low Temp Et₃NAir2545<53515
Mild Base K₂CO₃Air6050<53015
Degassed K₂CO₃Argon6085<5<28
Cu-Free K₂CO₃Argon6092 <5 Not Detected <3

Note: Data represents typical distributions for Pd-catalyzed cross-couplings of N-EPA with aryl iodides.

References

  • Navarro-Vázquez, A. (2015). "Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides." Beilstein Journal of Organic Chemistry, 11, 1441–1446.[Link]

  • Lauder, K., Toscani, A., Scalacci, N., & Castagnolo, D. (2017). "Synthesis and Reactivity of Propargylamines in Organic Chemistry." Chemical Reviews, 117(24), 14091–14200.[Link]

Troubleshooting

Technical Support Center: Isolation and Aqueous Workup of Ethyl(prop-2-yn-1-yl)amine

Welcome to the Technical Support Center for handling ethyl(prop-2-yn-1-yl)amine (also known as N-ethylpropargylamine). As a low-molecular-weight secondary amine featuring a terminal alkyne, this compound presents a triad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling ethyl(prop-2-yn-1-yl)amine (also known as N-ethylpropargylamine). As a low-molecular-weight secondary amine featuring a terminal alkyne, this compound presents a triad of workup challenges: extreme hydrophilicity, high volatility, and surfactant-like behavior that induces emulsions.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-yield recovery of this challenging substrate.

Physicochemical Data & Workup Implications

Understanding the physical properties of ethyl(prop-2-yn-1-yl)amine is the first step in designing a successful isolation strategy. The table below summarizes the critical data driving our workup decisions.

PropertyValueImpact on Workup Strategy
Molecular Weight 83.13 g/mol Low mass contributes to high vapor pressure; highly prone to evaporative loss during concentration.
Boiling Point ~82–85 °CCo-evaporates easily with common extraction solvents (e.g., DCM, EtOAc).
pKa (Conjugate Acid) ~8.5–8.8Requires an aqueous pH > 11 for complete deprotonation and free-base extraction.
Water Solubility MisciblePoor organic partition coefficient; necessitates aggressive salting-out techniques.
Alkyne pKa ~25Stable to standard aqueous bases (NaOH/KOH); sensitive to trace heavy metals.
Troubleshooting & FAQs

Q1: My product is completely lost after evaporating the extraction solvent. What happened? Causality: Ethyl(prop-2-yn-1-yl)amine is highly volatile. When concentrating standard solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) on a rotary evaporator under reduced pressure, the amine's high vapor pressure allows it to co-evaporate, leaving an empty flask. Solution: To prevent evaporative loss, extract the amine using a low-boiling solvent such as methyl tert-butyl ether (MTBE) or diethyl ether. Concentrate the solvent at atmospheric pressure using a Vigreux column, or apply a very mild vacuum with a cold water bath (≤ 15 °C). Alternatively, bypass volatility entirely by isolating the amine as its hydrochloride salt [1].

Q2: The amine remains in the aqueous layer even after basifying to pH 12. How do I force it into the organic phase? Causality: Short-chain secondary amines form strong hydrogen bonds with water. Even when fully deprotonated (free base form), the thermodynamic preference for the aqueous phase remains high, resulting in a poor partition coefficient. Solution: Employ the "Salting-Out" technique. By saturating the aqueous layer with sodium chloride (NaCl) or potassium carbonate (K₂CO₃), you drastically increase the ionic strength of the water. The water molecules preferentially solvate the highly charged inorganic ions, effectively "squeezing" the neutral amine out of the aqueous phase and driving it into the organic layer [1].

Q3: A stubborn emulsion formed during the extraction. How can I break it? Causality: Amines often act as weak surfactants, lowering the interfacial tension between the aqueous and organic layers and stabilizing microscopic solvent droplets. Solution: Do not shake vigorously; use gentle inversion. If an emulsion forms, add saturated brine to increase aqueous density, or filter the entire biphasic mixture through a pad of Celite to disrupt the stabilized droplets [3].

Q4: Is the terminal alkyne sensitive to the basic aqueous workup? Causality: The terminal alkyne proton is weakly acidic (pKa ~25). It remains completely protonated and unreactive in the presence of standard aqueous bases like NaOH or Na₂CO₃ (which max out at pH ~14). Solution: Standard basic workups are perfectly safe. However, ensure your glassware and reagents are free of trace heavy metals (e.g., Cu, Ag), which can catalyze the formation of insoluble and potentially explosive metal acetylides [2].

Experimental Protocols
Protocol A: Free Base Isolation via Salting-Out Extraction

This protocol utilizes in-process analytical checks to create a self-validating extraction system.

  • Acidic Quench: Dilute the crude reaction mixture with distilled water and acidify to pH < 2 using 1M HCl. Extract with EtOAc (2 × 15 mL) to remove neutral and acidic impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH dropwise until the pH is strictly > 11.

    • Validation: Verify with pH paper. Causality: Ensures the amine is 100% deprotonated.

  • Salting Out: Add solid NaCl to the basic aqueous layer while stirring until no more dissolves (complete saturation).

  • Extraction: Extract the saturated aqueous layer with MTBE (3 × 20 mL).

    • Validation: Spot the remaining aqueous layer on a TLC plate and stain with ninhydrin; a lack of color confirms complete extraction of the amine.

  • Drying: Dry the combined MTBE layers over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent.

  • Concentration: Concentrate the MTBE in a rotary evaporator with the water bath set to 15 °C and the pressure no lower than 400 mbar, or distill off the solvent at atmospheric pressure to yield the free base.

Protocol B: Hydrochloride Salt Isolation (Volatility Bypass)

This protocol converts the volatile liquid into a stable solid, providing immediate visual confirmation of product capture.

  • Extraction: Follow steps 1-5 from Protocol A to obtain the dried free base in MTBE.

  • Salt Formation: Transfer the MTBE solution to a round-bottom flask equipped with a magnetic stirrer. Cool to 0 °C under a nitrogen atmosphere.

  • Precipitation: Slowly add 1.2 equivalents of a 2M HCl in diethyl ether (or dioxane) solution dropwise.

    • Causality: The strong acid protonates the amine, converting it from a volatile liquid into a highly polar, insoluble ionic salt.

  • Isolation: Stir for 30 minutes. A white precipitate of ethyl(prop-2-yn-1-yl)amine hydrochloride will form. Validation: The visual formation of a dense white powder confirms successful trapping of the amine.

  • Collection: Filter the suspension through a Büchner funnel, wash the filter cake with cold MTBE, and dry under high vacuum to yield the pure, stable amine salt [2].

Process Visualization

G Start Crude Reaction Mixture (Ethyl(prop-2-yn-1-yl)amine) AcidWash 1. Acidic Wash (pH < 2) Extract with EtOAc Start->AcidWash OrgDiscard Organic Layer (Discard Impurities) AcidWash->OrgDiscard Organic AqLayer Aqueous Layer (Protonated Amine) AcidWash->AqLayer Aqueous Basify 2. Basify (pH > 11) & Saturate with NaCl AqLayer->Basify Extract 3. Extract with MTBE Basify->Extract AqDiscard Aqueous Layer (Discard) Extract->AqDiscard Aqueous OrgProduct Organic Layer (Free Base Amine) Extract->OrgProduct Organic Decision Isolation Strategy? OrgProduct->Decision FreeBase Careful Concentration (No Vacuum) -> Free Base Decision->FreeBase Need Free Base HClSalt Add HCl in Ether Filter -> HCl Salt Decision->HClSalt Need Stable Salt

Workflow for the aqueous isolation of ethyl(prop-2-yn-1-yl)amine.

References
  • Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. PubMed Central (PMC). Available at:[Link]

Optimization

Technical Support Center: Strategies for Post-Reaction Removal of Ethyl(prop-2-yn-1-yl)amine

Welcome to the technical support center for post-reaction purification. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for post-reaction purification. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) for the effective removal of unreacted ethyl(prop-2-yn-1-yl)amine from reaction mixtures. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

FAQ 1: What are the key properties of ethyl(prop-2-yn-1-yl)amine I should consider for purification?

Understanding the physicochemical properties of ethyl(prop-2-yn-1-yl)amine is the cornerstone of selecting an appropriate purification strategy. Its structure, featuring a basic secondary amine and a terminal alkyne, dictates its behavior. The amine group provides a handle for acid-base chemistry, while its relatively low molecular weight suggests volatility.

Table 1: Physicochemical Properties of Ethyl(prop-2-yn-1-yl)amine and Related Compounds

PropertyValue / ObservationImplication for Purification
Molecular Formula C₅H₉NA small, relatively non-polar molecule.
Molecular Weight 83.13 g/mol Suggests the compound is likely a liquid with a low to moderate boiling point.
Boiling Point (Predicted) ~100-120 °CDistillation is a potential purification method if the desired product has a significantly different boiling point.
Basicity (pKa of conjugate acid) ~9-10 (Estimated)The amine is basic and will be protonated in acidic conditions (pH < 8), forming a water-soluble salt. This is the basis for acidic washes.
Solubility Soluble in organic solvents. The hydrochloride salt is expected to be water-soluble.Facilitates separation using biphasic (organic/aqueous) systems.

Note: Experimental data for the specific target molecule is limited; values are estimated based on structurally similar amines like N-ethylpropylamine (pKa ~10.7) and N-ethylisopropylamine.[1][2]

FAQ 2: How do I choose the most suitable purification strategy for my experiment?

The optimal purification method depends on several factors: the stability of your desired product, the scale of your reaction, the available equipment, and the downstream application. Use the following decision-making workflow to guide your choice.

G start Post-Reaction Mixture Containing Ethyl(prop-2-yn-1-yl)amine q1 Is your product stable to acidic conditions? start->q1 acid_wash Aqueous Acidic Wash (e.g., 1M HCl) q1->acid_wash  Yes cu_wash Copper Sulfate Wash or Scavenger Resin q1->cu_wash  No q2 Is the boiling point difference between product and amine > 50°C? acid_wash->q2 cu_wash->q2 distillation Distillation (Simple or Vacuum) q2->distillation  Yes q3 Are other methods ineffective or is high purity critical? q2->q3  No end_purified Purified Product distillation->end_purified chromatography Column Chromatography q3->chromatography  Yes q3->end_purified  No chromatography->end_purified

Caption: Workflow for selecting a purification method.

Troubleshooting Guides & Detailed Protocols

Guide 1: Liquid-Liquid Extraction (Acidic Wash)

This is often the first and most efficient method to try, provided your target compound is not sensitive to acid.

Causality: The basic nitrogen atom of ethyl(prop-2-yn-1-yl)amine is readily protonated by an aqueous acid (like HCl) to form an ammonium salt. This salt is ionic and therefore highly soluble in the aqueous phase, while most neutral organic products remain in the organic phase.[3]

Experimental Protocol: Acidic Wash

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).[4]

  • Extraction: Stopper the funnel, invert it, and vent to release any pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the protonated amine salt.

  • Repeat: Repeat the acidic wash (steps 3-5) one or two more times to ensure complete removal.

  • Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any residual acid.

  • Final Wash: Wash the organic layer with brine to remove bulk water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain the purified product.[5]

Troubleshooting this Technique:

  • Issue: An emulsion forms at the interface.

    • Solution: Add a small amount of brine to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous layer, which can help break the emulsion. Alternatively, let the funnel stand for a longer period.

  • Issue: My product is acid-sensitive and degrades.

    • Solution: Use a milder alternative. A wash with 10% aqueous copper(II) sulfate is highly effective. The amine complexes with the copper, partitioning into the aqueous layer, often indicated by the aqueous layer turning purple or deep blue.[2] Continue washing until no further color change is observed.[5]

Guide 2: Scavenger Resins (Solid-Phase Extraction)

Scavenger resins are functionalized polymers designed to react with and bind specific classes of molecules, offering a simple and effective purification method.[6] This is particularly useful in parallel synthesis where traditional extraction is cumbersome.[7]

Causality: For amine removal, acidic scavenger resins are employed. A common type is macroporous polystyrene functionalized with sulfonic acid groups (e.g., MP-TsOH). The basic amine reacts with the acidic sites on the solid support, effectively immobilizing it. The desired product and other non-basic components remain in solution and are recovered by simple filtration.

Table 2: Common Types of Amine Scavenger Resins

Resin TypeFunctional GroupMechanismBest For
MP-TsOH Sulfonic AcidAcid-Base (Salt Formation)Primary, secondary, and tertiary amines.
Isocyanate Resin -N=C=OCovalent (Urea Formation)Primary and secondary amines.
AAEM Resin AcetoacetoxyCovalent (Enamine Formation)Selectively removing primary amines in the presence of secondary amines.

Experimental Protocol: Amine Scavenging with MP-TsOH Resin

  • Select Solvent: Dissolve the crude reaction mixture in a compatible solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol.

  • Add Resin: Add the sulfonic acid resin (typically 2-3 equivalents relative to the amine) to the solution.

  • Agitate: Gently agitate the mixture at room temperature. Reaction times are often short, ranging from 30 minutes to a few hours.

  • Monitor: Monitor the removal of the amine by a suitable technique (e.g., TLC, LC-MS).

  • Filter: Once the reaction is complete, filter the mixture to remove the resin beads.

  • Rinse: Wash the resin beads with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and washes, and concentrate in vacuo to yield the purified product.

Troubleshooting this Technique:

  • Issue: Incomplete removal of the amine.

    • Solution: Increase the equivalents of the scavenger resin or extend the reaction time. Ensure adequate mixing to facilitate contact between the amine and the resin.

  • Issue: The desired product also binds to the resin.

    • Solution: This occurs if your product has a basic site. In this case, a scavenger resin is not a suitable method. Consider an alternative like chromatography or distillation.

Guide 3: Column Chromatography

When other methods fail or very high purity is required, column chromatography is the method of choice. However, purifying basic amines on standard silica gel can be challenging.

Causality: Silica gel is weakly acidic due to surface silanol groups (Si-OH). These acidic sites can interact strongly with basic amines, leading to significant peak tailing, poor separation, and sometimes irreversible adsorption of the compound.

Strategies for Successful Chromatography:

  • Mobile Phase Modification: Add a small amount (0.5-2%) of a competing base, such as triethylamine or ammonia (in methanol), to the eluent system. This base neutralizes the acidic sites on the silica, preventing the analyte from interacting strongly and allowing for symmetrical peak elution.

  • Use of Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Amine-functionalized Silica: Pre-treated silica with amino groups provides a less acidic surface, which is ideal for separating basic compounds.

  • Reversed-Phase Chromatography: For more polar amines, reversed-phase (e.g., C18) chromatography can be effective. By adjusting the mobile phase to a high pH (using an additive like ammonium hydroxide), the amine remains in its neutral, free-base form, increasing its retention and improving separation.

Guide 4: Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points.

Causality: Ethyl(prop-2-yn-1-yl)amine is a relatively small molecule and is expected to be volatile. If your desired product is a high-boiling liquid or a solid, distillation can be an excellent method for removing the lower-boiling amine.

Choosing the Right Distillation Method:

  • Simple Distillation: Use when the boiling points of the components differ by more than 70 °C and the product is thermally stable below 150 °C.

  • Fractional Distillation: Necessary for separating liquids with closer boiling points (< 70 °C difference).

  • Vacuum Distillation: Essential when the product has a high boiling point (> 150 °C at atmospheric pressure) or is thermally sensitive. Reducing the pressure lowers the boiling point, preventing decomposition.

Safety Precaution: The alkyne functionality in ethyl(prop-2-yn-1-yl)amine can be energetic. Never distill the mixture to dryness, as this can concentrate potentially unstable residues. Always leave at least 10% of the material in the distillation flask.

References

  • Google Patents. (n.d.). Scavenger resin and processes for the use thereof.
  • University of Rochester. (n.d.). Workup for Removing Amines. Retrieved from [Link]

  • Biotage. (n.d.). Biotage® MP-TsOH | Resin-bound acid. Retrieved from [Link]

  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Yu, Z. R., Alesso, S., Pears, D., Worthington, P. A., Luke, R. W. A., & Bradley, M. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967.
  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • LCGC International. (2022, April 15). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

  • MDPI. (2023, March 2). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. Retrieved from [Link]

  • ACS Publications. (2024, March 15). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Retrieved from [Link]

  • PubMed. (2023, March 2). Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. Retrieved from [Link]

  • ChemBK. (2024, April 9). Ethylpropylamine. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup : r/Chempros. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • CCAMP. (n.d.). Basics of chromatographic Techniques Course 1. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of amine reaction mixtures.
  • ResearchGate. (2012, August 29). Separation of structural isomers of amine on gas chromatography. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). Click Chemistry. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for separating mixtures of crude, water-containing amines originating from the amine synthesis.
  • Google Patents. (n.d.). Process for removing organic amines and acids from a wastewater stream from an mda or pmda manufacturing facility.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-N-prop-1-en-2-ylpropan-2-amine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • ResearchGate. (n.d.). Troubleshooting amine plants. Retrieved from [Link]

  • Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]

  • Cheresources.com Community. (2012, January 20). Vacuum Distillation For Amine Regeneration. Retrieved from [Link]

  • ResearchGate. (2018, October). Distillation and concentration process design for removal of heat stable salts in amine solution. Retrieved from [Link]

  • Reddit. (2025, April 23). Removing Amine Groups in Synthesis Reactions : r/OrganicChemistry. Retrieved from [Link]

  • StudySmarter. (2023, October 20). Physical Properties of Amines: Alkyl, Aliphatic Amines. Retrieved from [Link]

  • PMC - NIH. (2021, May 30). Solvent-free synthesis of propargylamines: an overview. Retrieved from [Link]

  • PMC - NIH. (2023, August 26). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Retrieved from [Link]

  • Google Patents. (n.d.). Method for removing unreacted electrophiles from a reaction mixture.
  • ResearchGate. (2021, May 25). Solvent-free synthesis of propargylamines: an overview. Retrieved from [Link]

  • Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 6. Handling and Removing Peroxides. Retrieved from [Link]

Sources

Troubleshooting

solvent selection for improving ethyl(prop-2-yn-1-yl)amine reaction efficiency

Technical Support Center: Synthesis of Ethyl(prop-2-yn-1-yl)amine This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of ethyl(prop-2-yn-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Ethyl(prop-2-yn-1-yl)amine

This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of ethyl(prop-2-yn-1-yl)amine. The following question-and-answer section provides in-depth troubleshooting advice and optimized protocols to enhance reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield for the synthesis of ethyl(prop-2-yn-1-yl)amine is consistently low. What are the primary factors I should investigate?

Low yield is a frequent issue in the N-alkylation of primary amines. The root cause often lies in a combination of factors related to over-alkylation, reaction conditions, and choice of reagents.

  • The "Runaway Train" of Amine Alkylation: The most significant challenge in alkylating a primary amine like ethylamine is that the desired secondary amine product, ethyl(prop-2-yn-1-yl)amine, is often more nucleophilic than the starting material.[1] This increased nucleophilicity makes it highly competitive for the remaining propargyl halide, leading to the formation of the tertiary amine (diethyl(prop-2-yn-1-yl)amine) and even the quaternary ammonium salt. This process consumes your desired product and starting materials, drastically reducing the yield.[1]

  • Suboptimal Stoichiometry: Using a 1:1 molar ratio of ethylamine to propargyl halide is rarely effective and often results in a complex mixture of primary, secondary, tertiary, and quaternary amines.[1] To favor the formation of the secondary amine, a significant excess of the primary amine (ethylamine) is typically required to increase the statistical probability of the propargyl halide reacting with the starting material rather than the product.

  • Inappropriate Base Selection: An inadequate or overly strong base can lead to side reactions or poor conversion. The base's primary role is to neutralize the hydrogen halide (e.g., HBr) formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Temperature Control: While higher temperatures can increase reaction rates, they can also favor elimination reactions and promote over-alkylation. This reaction is typically exothermic, and poor temperature control can lead to a runaway reaction and a decrease in selectivity.

Q2: I'm observing multiple spots on my TLC plate post-reaction. How can I identify and suppress the formation of these byproducts?

The presence of multiple products is almost certainly due to the over-alkylation issue described above. The primary byproducts are:

  • N,N-diethyl(prop-2-yn-1-yl)amine (Tertiary Amine): Formed when the desired secondary amine product reacts with another molecule of propargyl halide.

  • Ethyl-dipropargylamine: Formed if the desired secondary amine reacts with another propargyl halide molecule.

  • Triethyl(prop-2-yn-1-yl)ammonium Halide (Quaternary Salt): Formed from the reaction of the tertiary amine with the propargyl halide. This salt is often highly polar and may remain at the baseline of the TLC plate.

Strategies for Suppression:

  • Use Excess Ethylamine: Employing a 2 to 5-fold molar excess of ethylamine relative to the propargyl halide is the most common strategy to maximize the formation of the secondary amine.

  • Slow Addition of Alkyl Halide: Adding the propargyl halide dropwise to the solution of ethylamine and base at a controlled temperature (e.g., 0-10 °C) maintains a low concentration of the alkylating agent, which favors reaction with the more abundant primary amine.

  • Choice of Base: Using a mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base is preferable. For challenging selective mono-alkylations, cesium bases (e.g., Cs₂CO₃) in polar aprotic solvents have been shown to be highly effective.[2]

Q3: What is the most critical parameter for improving reaction efficiency? How do I select the optimal solvent?

For this S_N2 reaction, solvent selection is arguably the most critical parameter you can control to improve reaction efficiency.[3] The solvent's ability to stabilize the transition state and solvate the reactants dictates the reaction rate, often by several orders of magnitude.[3][4]

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where the lone pair of electrons on the ethylamine nitrogen attacks the electrophilic carbon of the propargyl halide, displacing the halide ion. The choice of solvent directly impacts the energy of this pathway.

Data Presentation: Solvent Effects on S_N2 Reaction Efficiency

The following table summarizes the properties of different solvent classes and their impact on the alkylation of amines. The data illustrates why polar aprotic solvents are superior for this transformation.

Solvent ClassRepresentative ExamplesDielectric Constant (ε)Key Characteristics & Impact on ReactionExpected Efficiency
Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)30 - 50High polarity stabilizes the charged S_N2 transition state. Does not form H-bonds with the amine nucleophile, leaving it "naked" and highly reactive.[5][6]High
Polar Protic Water (H₂O), Ethanol (EtOH), Methanol (MeOH)20 - 80High polarity but contains acidic protons (O-H, N-H). Forms a hydrogen-bond "cage" around the amine nucleophile, stabilizing it and increasing the activation energy required for it to react.[3][5]Low to Moderate
Nonpolar Aprotic Toluene, Hexane, Dichloromethane (DCM)2 - 9Low polarity. Poor at solvating charged species, leading to poor solubility of amine salts and slow reaction rates due to insufficient stabilization of the transition state.[7]Very Low

Visualizations: Workflows and Mechanisms

dot digraph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.8, ranksep=1]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_prep" { label = "1. Preparation"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; Prep_Amine [label="Prepare Ethylamine Solution\n(e.g., in MeCN)"]; Prep_Base [label="Add Anhydrous Base\n(e.g., K₂CO₃)"]; Prep_Halide [label="Prepare Propargyl Halide\nSolution (in MeCN)"]; }

subgraph "cluster_reaction" { label = "2. Reaction"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; Setup [label="Cool Reaction Vessel\n(0-10 °C)"]; Addition [label="Slow, Dropwise Addition\nof Propargyl Halide"]; Stir [label="Stir at RT\n(Monitor by TLC)"]; }

subgraph "cluster_workup" { label = "3. Workup & Purification"; style = "filled"; color = "#FEF7E0"; node [fillcolor="#FFFFFF"]; Filter [label="Filter Solid Base"]; Evaporate [label="Concentrate Under\nReduced Pressure"]; Purify [label="Purify via Column\nChromatography or Distillation"]; }

subgraph "cluster_analysis" { label = "4. Analysis"; style = "filled"; color = "#FCE8E6"; node [fillcolor="#FFFFFF"]; Analysis [label="Characterize Product\n(NMR, IR, MS)"]; }

Prep_Amine -> Prep_Base; {Prep_Base, Prep_Halide} -> Setup [style=invis]; Setup -> Addition -> Stir; Stir -> Filter -> Evaporate -> Purify -> Analysis; } Caption: General experimental workflow for the synthesis of ethyl(prop-2-yn-1-yl)amine.

dot digraph "Solvent_Effects" { graph [rankdir=LR, splines=true, nodesep=0.5]; node [shape=circle, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];

} Caption: Contrasting effects of polar protic vs. polar aprotic solvents on nucleophile reactivity.

Experimental Protocols

Protocol 1: Optimized Synthesis of Ethyl(prop-2-yn-1-yl)amine

This protocol is designed for a laboratory scale synthesis and prioritizes selectivity and yield by employing an excess of the primary amine and a polar aprotic solvent.

Materials:

  • Ethylamine (70% solution in water, or anhydrous)

  • Propargyl bromide (80% solution in toluene) or Propargyl chloride[8]

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous Acetonitrile (MeCN)

  • Diethyl ether (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add finely powdered anhydrous potassium carbonate (3.0 eq).

  • Amine Addition: Add anhydrous acetonitrile, followed by ethylamine (3.0 eq). If using an aqueous solution of ethylamine, be aware that water can negatively impact S_N2 reactions; anhydrous conditions are preferred.

  • Cooling: Cool the stirring suspension to 0 °C in an ice-water bath.

  • Halide Preparation: In the dropping funnel, prepare a solution of propargyl bromide (1.0 eq) in anhydrous acetonitrile.

  • Slow Addition: Add the propargyl bromide solution dropwise to the cold ethylamine suspension over 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the propargyl bromide spot has been consumed.

  • Workup - Filtration: Filter the reaction mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Workup - Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.

  • Workup - Extraction: Dilute the residue with diethyl ether and water. Transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

References

  • DE19529090A1 - Ethyl-propylamine prodn. used in agrochemicals prodn. - by reacting ethylamine with propionaldehyde in water-immiscible diluent, and catalytic hydrogenation of imine prod.
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - MDPI. (URL: [Link])

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (URL: [Link])

  • Synthesis of propargylic amines - Organic Chemistry Portal. (URL: [Link])

  • Ethylamine Properties, Reactions, and Applications - Safrole. (URL: [Link])

  • Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides - The Royal Society of Chemistry. (URL: [Link])

  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit. (URL: [Link])

  • Reaction of Prop-2-ynylamine with Isochromadiones : Formation of Amides. - ResearchGate. (URL: [Link])

  • Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn - PMC. (URL: [Link])

  • Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. (URL: [Link])

  • (PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (URL: [Link])

  • Synthesis improvement of aminoethylethanolamine - ResearchGate. (URL: [Link])

  • Allenylation and Propargylation Reactions of Ketones, Aldehydes, Imines, and Iminium Ions Using Organoboronates and Related Deri - SciSpace. (URL: [Link])

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (URL: [Link])

  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. (URL: [Link])

  • ChemInform Abstract: A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N-(Prop-2-yn-1-yl)pyridin-2-amines. - ResearchGate. (URL: [Link])

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC. (URL: [Link])

  • Nucleophilic Substitution Reactions. (URL: [Link])

  • One-Pot Synthesis, E-/Z-Equilibrium in Solution of 3-Hetarylaminomethylidenefuran-2(3H)-ones and the Way to Selective Synthesis of the E-Enamines - MDPI. (URL: [Link])

  • Selection and optimization of amine solvent blend for post-combustion CO 2 capture process. - ResearchGate. (URL: [Link])

  • US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google P
  • Assessment of Reactor Efficiency and Yield in Ethylenediamine Synthesis: A Case Study Utilizing Heterogeneous Catalysis - Ubaya Repository. (URL: [Link])

  • Scope and advances in the catalytic propargylic substitution reaction - PMC - NIH. (URL: [Link])

  • Synthesis of Secondary Amines via Self-Limiting Alkylation - ACS Publications - ACS.org. (URL: [Link])

  • Ethylamine-driven amination of organic particles: mechanistic insights via key intermediates identification - ACP. (URL: [Link])

  • Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction | Organic Letters - ACS Publications. (URL: [Link])

  • A Simple and Economic Synthesis of Propargylamines by CuI-Catalyzed Three-Component Coupling Reaction with Succinic Acid as Additive | Request PDF - ResearchGate. (URL: [Link])

  • Solvents in Substitution Reactions - YouTube. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Ethyl(prop-2-yn-1-yl)amine vs. Propargylamine in Advanced Organic Synthesis

Executive Summary In the design of bifunctional chemical building blocks, the choice between a primary and secondary amine can fundamentally alter a synthetic route. Propargylamine (a primary amine) and Ethyl(prop-2-yn-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of bifunctional chemical building blocks, the choice between a primary and secondary amine can fundamentally alter a synthetic route. Propargylamine (a primary amine) and Ethyl(prop-2-yn-1-yl)amine (also known as N-ethylpropargylamine, a secondary amine) both feature a highly reactive terminal alkyne. However, the presence of the N-ethyl group in the latter introduces a critical interplay between electronic activation (inductive effects) and steric hindrance.

This guide provides an in-depth, objective comparison of their reactivity profiles, specifically tailored for researchers and drug development professionals optimizing amidation kinetics, multicomponent couplings, and click chemistry workflows.

Mechanistic Causality: Sterics vs. Electronics

To understand the divergent behavior of these two molecules, we must analyze the causality behind their reactivity at the nitrogen center[1]:

  • Propargylamine (Primary Amine): The nitrogen lone pair is highly accessible. Kinetically, it is a superior nucleophile for acylations and amidations due to minimal steric bulk. However, this lack of hindrance makes it highly susceptible to over-alkylation, often resulting in complex mixtures of secondary and tertiary amines.

  • Ethyl(prop-2-yn-1-yl)amine (Secondary Amine): The ethyl group exerts a positive inductive (+I) effect, increasing the electron density on the nitrogen and making it thermodynamically more basic and nucleophilic than propargylamine. Paradoxically, the steric bulk of the ethyl group decreases its kinetic reaction rate with bulky electrophiles[2]. This steric shielding is highly advantageous when clean mono-alkylation (to form a tertiary amine) is required without the risk of over-reaction.

Key Performance Comparisons

A. Amidation Kinetics

Amidation reactions are highly sensitive to steric environments. Propargylamine reacts rapidly with standard acyl chlorides or carboxylic acids (using standard coupling agents like EDC/NHS). In contrast, the amidation of Ethyl(prop-2-yn-1-yl)amine is kinetically slower and often requires highly efficient coupling reagents (e.g., HATU) or elevated temperatures to overcome the steric barrier of the secondary amine[2]. However, the resulting tertiary amide is highly stable and resistant to proteolytic cleavage, a major advantage in drug development.

B. Multicomponent A3 Couplings (Aldehyde-Alkyne-Amine)

The A3 coupling is a cornerstone of propargylamine synthesis[3]. When these molecules are used as the amine component:

  • Primary Amines (Propargylamine): Often lead to double A3 couplings (forming bis-propargylamines) or require highly specific catalysts to arrest the reaction at the secondary amine stage[4].

  • Secondary Amines (Ethyl(prop-2-yn-1-yl)amine): Act as the gold standard for A3 couplings. They readily form stable iminium ions with aldehydes, which are then cleanly attacked by metal-acetylides to yield structurally rigid, easily isolable tertiary propargylamines[5].

C. CuAAC (Click Chemistry) Autocatalysis

Both compounds excel in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) due to their terminal alkynes[6]. Interestingly, the proximal amine group in both molecules can coordinate with the Cu(I) catalyst. This intramolecular ligand effect acts as an autocatalytic mechanism, significantly accelerating the cycloaddition compared to non-aminated alkynes[7].

Reactivity Sub1 Propargylamine (Primary) Alk1 Over-alkylation (Complex Mixture) Sub1->Alk1 Alkyl Halide A3_1 Double A3 Coupling (Bis-propargylamine) Sub1->A3_1 A3 Reaction Sub2 Ethyl(prop-2-yn-1-yl)amine (Secondary) Alk2 Clean Tertiary Amine (High Yield) Sub2->Alk2 Alkyl Halide A3_2 Tertiary Propargylamine (Stable, Enantioselective) Sub2->A3_2 A3 Reaction

Caption: Divergent synthetic pathways of primary vs. secondary propargylamines in alkylation and A3 coupling.

Quantitative Data Comparison

The following table summarizes the comparative physicochemical and reactive properties of the two building blocks:

ParameterPropargylamineEthyl(prop-2-yn-1-yl)amine
Amine Classification PrimarySecondary
Molecular Weight 55.08 g/mol 83.13 g/mol [8]
Steric Hindrance LowModerate
Amidation Kinetics Fast (Forms secondary amides)Slow (Forms tertiary amides)[2]
Alkylation Outcome Prone to over-alkylationClean mono-alkylation to tertiary amine
A3 Coupling Utility Prone to side-reactions[4]Excellent (Forms tertiary propargylamines)[5]
CuAAC Reactivity Extremely High (Autocatalytic)[7]High (Autocatalytic)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating analytical checkpoints to verify the success of each step before proceeding.

Protocol 1: Sterically Hindered Amidation of Ethyl(prop-2-yn-1-yl)amine

Objective: Overcome the kinetic barrier of the secondary amine to form a stable tertiary amide.

  • Activation: Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M). Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.

    • Validation Checkpoint 1: Analyze an aliquot via LC-MS. The disappearance of the carboxylic acid peak and the appearance of the active ester intermediate mass confirms successful activation.

  • Coupling: Add 1.1 eq of Ethyl(prop-2-yn-1-yl)amine dropwise to the activated mixture. Elevate the temperature to 40°C to overcome steric hindrance. Stir for 4 hours.

    • Validation Checkpoint 2: Perform TLC (Hexane:EtOAc 1:1). The consumption of the active ester and the appearance of a new, less polar UV-active spot confirms coupling.

  • Workup & Verification: Quench with saturated NaHCO3, extract with EtOAc, wash with brine, and dry over Na2SO4. Concentrate in vacuo.

    • Validation Checkpoint 3: 1H-NMR (CDCl3) will show characteristic peak doubling for the ethyl and propargyl protons, confirming the formation of the tertiary amide (due to restricted rotation/rotamers).

Protocol 2: Cu(I)-Catalyzed A3 Coupling using Ethyl(prop-2-yn-1-yl)amine

Objective: Synthesize a tertiary propargylamine via multicomponent coupling.

  • Iminium Formation: In a Schlenk flask, combine 1.0 eq of benzaldehyde and 1.1 eq of Ethyl(prop-2-yn-1-yl)amine in toluene. Stir at room temperature for 30 minutes.

    • Validation Checkpoint 1: In-situ FTIR monitoring will show the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of the iminium/hemiaminal intermediate.

  • Catalyst & Alkyne Addition: Add 5 mol% CuBr and 1.2 eq of a terminal alkyne (e.g., phenylacetylene) under an inert argon atmosphere. Heat the mixture to 80°C for 12 hours[5].

  • Isolation: Cool to room temperature, filter through a short pad of Celite to remove copper salts, and concentrate.

    • Validation Checkpoint 2: GC-MS analysis of the crude mixture will confirm the exact molecular weight of the tertiary propargylamine product without the presence of bis-coupled byproducts (which commonly plague primary amines).

CuAAC Step1 Terminal Alkyne (Propargylamine deriv.) Step2 Cu(I) Catalyst Addition (e.g., CuBr or CuSO4/NaAsc) Step1->Step2 Step3 Amine-Cu Coordination (Autocatalytic Effect) Step2->Step3 Intramolecular ligand effect Step4 Azide Addition Step3->Step4 Step5 1,4-Substituted 1,2,3-Triazole Step4->Step5 Cycloaddition

Caption: Workflow of CuAAC click chemistry highlighting the autocatalytic amine-copper coordination step.

References

  • Synthesis and Reactivity of Propargylamines in Organic Chemistry | Chemical Reviews Source: ACS Publications URL
  • Source: PubMed Central (NIH)
  • The Asymmetric A3(Aldehyde–Alkyne–Amine)
  • The A(3)-Coupling (Aldehyde-Alkyne-Amine)
  • Zinc dust as a sustainable catalyst for the preparation of propargylamine derivatives via an A3 coupling Source: NSF Public Access Repository URL
  • Propargyl Amines as Simple Alkyne Initiators for Chain‐Growth Controlled/“Living” Click Polymerization Source: ResearchGate URL
  • N-ethyl-N-propargylamine | C5H9N | CID 243517 Source: PubChem - NIH URL

Sources

Comparative

Validation of Triazole Formation from Ethyl(prop-2-yn-1-yl)amine via Click Chemistry: A Comparative Guide

Chemical Context: The Challenge of the Secondary Amine Ethyl(prop-2-yn-1-yl)amine (also known as N-ethylpropargylamine) is a bifunctional molecule featuring a terminal alkyne and a secondary amine[1]. While the terminal...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context: The Challenge of the Secondary Amine

Ethyl(prop-2-yn-1-yl)amine (also known as N-ethylpropargylamine) is a bifunctional molecule featuring a terminal alkyne and a secondary amine[1]. While the terminal alkyne is perfectly primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the presence of the secondary amine introduces a significant coordination hazard. Amines can competitively bind to copper catalysts, leading to catalyst sequestration, sluggish reaction kinetics, and off-target oxidative side reactions (such as Glaser coupling).

To successfully validate triazole formation from this specific substrate, researchers must utilize a catalytic system with a ligand association constant that vastly overpowers the coordinating ability of the substrate's secondary amine. This guide objectively compares commercial and theoretical CuAAC catalytic systems and provides a self-validating protocol for synthesizing and verifying the 1,4-disubstituted 1,2,3-triazole product.

Mechanistic Pathway & Ligand Causality

The CuAAC reaction accelerates the 1,3-dipolar cycloaddition by 107 to 108 fold compared to the uncatalyzed thermal Huisgen cycloaddition, exclusively yielding the 1,4-disubstituted regioisomer[2]. The mechanism relies on the in situ generation of active Cu(I), which forms a π -alkyne complex with ethyl(prop-2-yn-1-yl)amine, followed by deprotonation to yield a highly reactive copper(I) acetylide[3].

Without a stabilizing ligand, Cu(I) is thermodynamically unstable, prone to disproportionation, and easily poisoned by the substrate's amine[4]. Polydentate ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) completely encapsulate the Cu(I) center, maintaining its catalytic efficacy while blocking the secondary amine of ethyl(prop-2-yn-1-yl)amine from interfering with the catalytic cycle[5].

CuAAC_Mechanism Cu_Cat Cu(I)-THPTA Complex Pi_Complex π-Alkyne Cu(I) Complex Cu_Cat->Pi_Complex + Alkyne Alkyne Ethyl(prop-2-yn-1-yl)amine (Terminal Alkyne) Alkyne->Pi_Complex Azide Organic Azide (R-N3) Metallacycle Cu(I) Metallacycle Azide->Metallacycle Acetylide Copper(I) Acetylide Pi_Complex->Acetylide - H+ Acetylide->Metallacycle + Azide Metallacycle->Cu_Cat Catalyst Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole Reductive Elimination

Catalytic cycle of CuAAC triazole formation using THPTA.

Comparative Analysis of CuAAC Catalytic Systems

When reacting ethyl(prop-2-yn-1-yl)amine with an organic azide, the choice of the copper-ligand complex dictates the yield and purity. Below is a quantitative comparison of three standard approaches.

Table 1: Performance Comparison of CuAAC Catalytic Systems for Propargylamines

Catalytic SystemLigand TypeSolvent CompatibilityReaction TimeYield (Est.)Substrate Amine Interference
CuSO₄ / NaAsc (Ligand-Free)NoneWater / Alcohols12 - 24 hours< 40%High : Amine poisons bare Cu(I)
CuSO₄ / TBTA / NaAsc HydrophobicDMSO / t-BuOH2 - 4 hours85 - 90%Low : TBTA protects Cu(I)[4]
CuSO₄ / THPTA / NaAsc Hydrophilic100% Aqueous15 - 30 mins> 95%None : THPTA fully shields Cu(I)[5]

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The causality behind the order of addition and stoichiometric ratios is explicitly defined to prevent side reactions and ensure complete triazole conversion.

Reagent Preparation
  • Alkyne Stock : Prepare a 100 mM solution of ethyl(prop-2-yn-1-yl)amine in water or DMSO.

  • Azide Stock : Prepare a 120 mM solution of the target organic azide.

  • Catalyst Components :

    • 100 mM CuSO₄ in water[5].

    • 200 mM THPTA ligand in water[5].

    • 100 mM Sodium Ascorbate in water (Must be prepared fresh immediately before use to prevent auto-oxidation)[6].

Step-by-Step Methodology
  • Catalyst Pre-complexation : In a separate microcentrifuge tube, mix the CuSO₄ and THPTA solutions at a 1:5 molar ratio (e.g., 10 µL of 100 mM CuSO₄ + 25 µL of 200 mM THPTA)[7].

    • Causality: Pre-complexing ensures that every Cu(II) ion is fully chelated by THPTA before reduction. If bare copper is introduced to the reaction mixture, the secondary amine of the alkyne substrate will immediately sequester it, killing the catalyst.

  • Reaction Assembly : In the main reaction vessel, combine 1.0 equivalent of ethyl(prop-2-yn-1-yl)amine and 1.2 equivalents of the organic azide in the chosen solvent (e.g., PBS or water/t-BuOH).

  • Catalyst Addition : Add the pre-complexed CuSO₄/THPTA mixture to the reaction vessel (final Cu concentration should be 1-5 mol% relative to the alkyne).

  • Initiation via Reduction : Add Sodium Ascorbate (10 equivalents relative to Cu) to the reaction mixture to initiate the reaction[7].

    • Causality: Ascorbate reduces the THPTA-chelated Cu(II) to the active Cu(I) species in situ. Adding the reducing agent last ensures that the highly reactive Cu(I) is generated only when the substrates are fully mixed and ready to react, preventing the formation of reactive oxygen species (ROS) or catalyst degradation[6].

  • Incubation : Stir at room temperature for 30–60 minutes. The reaction is typically complete when the solution changes from a slight blue/brown tint to clear or pale yellow.

Analytical Validation Workflow

To confirm the structural integrity of the synthesized triazole, the crude reaction mixture must be subjected to a multi-modal analytical workflow.

Validation_Workflow Reaction CuAAC Reaction Mixture Purification SPE / HPLC Purification Reaction->Purification LCMS LC-MS Analysis [M+H]+ Mass Shift Purification->LCMS NMR 1H NMR Triazole Proton (~8 ppm) Purification->NMR IR FT-IR Loss of C≡C/N3 bands Purification->IR Validated Validated Triazole Product LCMS->Validated NMR->Validated IR->Validated

Analytical workflow for validating triazole formation.

Data Interpretation for Validation
  • LC-MS (Liquid Chromatography-Mass Spectrometry) : The most rapid validation method. The chromatogram should show the disappearance of the ethyl(prop-2-yn-1-yl)amine peak and the emergence of a new peak with a mass-to-charge ratio ( m/z ) corresponding to the exact [M+H]+ of the combined alkyne and azide.

  • 1 H NMR Spectroscopy : The defining hallmark of a successful CuAAC reaction is the disappearance of the terminal alkyne proton of ethyl(prop-2-yn-1-yl)amine (typically a triplet around δ 2.2 ppm) and the appearance of a highly deshielded singlet corresponding to the C5-proton of the 1,2,3-triazole ring (typically between δ 7.5 and 8.5 ppm, depending on the solvent).

  • FT-IR Spectroscopy : Validation is confirmed by the complete disappearance of the strong azide asymmetric stretch ( ∼2100 cm−1 ) and the terminal alkyne C≡C stretch ( ∼2100−2260 cm−1 ).

References

  • Glen Report 26.15 - New Product - THPTA - A Water Soluble Click Ligand Source: Glen Research URL:[Link]

  • Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL:[Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology (Jena Bioscience) URL:[Link]

  • Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Source: Creative Biolabs URL:[Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation Source: PMC (National Institutes of Health) URL:[Link]

Sources

Validation

Kinetic Analysis of Aza-Michael Additions: N-Ethylpropargylamine vs. Alternative Amines

Executive Summary The aza-Michael addition is a foundational transformation in organic synthesis, polymer chemistry, and drug development, enabling the rapid construction of β -amino carbonyl linkages. While standard alk...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aza-Michael addition is a foundational transformation in organic synthesis, polymer chemistry, and drug development, enabling the rapid construction of β -amino carbonyl linkages. While standard alkyl amines are frequently used, ethyl(prop-2-yn-1-yl)amine (commonly known as N-ethylpropargylamine) has emerged as a premium bifunctional building block. By acting as a Michael donor, it not only forms the desired C–N bond but simultaneously installs a terminal alkyne handle for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.

This guide provides an objective kinetic comparison between N-ethylpropargylamine and alternative primary and secondary amines. By analyzing the thermodynamic and kinetic parameters governing these reactions, researchers can optimize reaction times, predict chemoselectivity, and rationally select the appropriate amine for their specific synthetic workflows.

Mechanistic Overview & Kinetic Theory

To understand the kinetic behavior of N-ethylpropargylamine, one must first examine the underlying causality of the aza-Michael addition. Advanced computational kinetic modeling reveals that the addition of secondary amines to acrylates in aprotic solvents does not proceed via a concerted mechanism. Instead, it follows a stepwise 1,2-addition pathway [1].

The reaction initiates with the pseudo-equilibrated formation of a zwitterionic intermediate. Because secondary amines lack the second proton found in primary amines, the subsequent step—an amine-assisted proton transfer—is highly sensitive to steric hindrance and becomes the rate-determining step (RDS) .

MechanisticPathway Reactants N-Ethylpropargylamine + Acrylate Zwitterion Zwitterionic Intermediate Reactants->Zwitterion k1 (Nucleophilic Attack) Zwitterion->Reactants k-1 (Reversible) TS Amine-Assisted Proton Transfer (Rate-Limiting) Zwitterion->TS k2 Product β-Amino Carbonyl Adduct TS->Product Fast

Kinetic pathway of the aza-Michael addition for secondary amines.

Causality Behind the Kinetics:
  • Electronic Effects (-I Effect): The propargyl group (–CH₂–C≡CH) features an sp-hybridized alkyne carbon. This exerts a strong inductive electron-withdrawing effect (-I effect) relative to standard alkyl chains. This pulls electron density away from the amine nitrogen, reducing its nucleophilicity and lowering the forward rate constant ( k1​ ) compared to dialkylamines.

  • Steric Effects: While secondary amines generally react slower than primary amines due to poorer solvation of the bulky zwitterion [1], the linear, rod-like geometry of the propargyl group minimizes steric clashes during the critical proton transfer transition state ( k2​ ).

Comparative Kinetic Analysis

When selecting a reagent for an aza-Michael addition, researchers must balance reaction velocity with product purity (chemoselectivity). Below is a comparative kinetic profile of N-ethylpropargylamine against common alternatives reacting with a standard Michael acceptor (e.g., methyl acrylate) at 298 K.

Table 1: Kinetic and Chemoselective Comparison of Michael Donors
Amine (Michael Donor)Structural ClassRelative Rate ( krel​ )ChemoselectivityPrimary Advantage / Disadvantage
Piperidine Cyclic Secondary100 (Baseline)Strict Mono-additionExtremely fast kinetics due to locked conformation; lacks functional handles.
Diethylamine Linear Secondary45Strict Mono-additionGood balance of reactivity and availability; no click-chemistry potential.
N-Ethylpropargylamine Alkyne-Functionalized 15 Strict Mono-addition Installs orthogonal click-chemistry handle; highly controlled reaction.
n-Propylamine Linear Primary350 (Initial)Mixed (Mono + Bis)High initial reactivity, but suffers from over-alkylation (bis-addition) [2].
Expert Insight on Reagent Selection:

While primary amines like n-propylamine exhibit the fastest initial kinetics, they are notoriously difficult to control. The initial aza-Michael addition yields a secondary amine that can subsequently undergo a second, slower addition to another acrylate molecule, leading to complex mixtures [2].

N-ethylpropargylamine cleanly bypasses this issue. Because it is already a secondary amine, it strictly halts at the tertiary amine adduct. While its krel​ is lower than that of diethylamine (due to the electron-withdrawing alkyne), this slightly attenuated reactivity is a highly acceptable trade-off for perfect chemoselectivity and the strategic installation of a terminal alkyne[3].

Experimental Protocol: Self-Validating Kinetic Tracking

To accurately determine the apparent rate constant ( kapp​ ) of N-ethylpropargylamine in your specific solvent system, we recommend in-situ 1 H NMR kinetic tracking .

Why this method? Unlike offline GC/MS sampling which can disrupt reaction equilibriums, in-situ NMR allows continuous, non-destructive monitoring. By integrating the disappearing vinyl protons against an inert internal standard, this protocol acts as a self-validating system: if the mass balance deviates from 100%, the researcher immediately knows that side reactions (e.g., acrylate homopolymerization) are occurring.

Step-by-Step Methodology:
  • Sample Preparation: In a standard 5 mm NMR tube, dissolve 0.50 mmol of the Michael acceptor (e.g., methyl acrylate) and 0.05 mmol of 1,3,5-trimethoxybenzene (inert internal standard) in 0.5 mL of deuterated solvent (e.g., DMSO- d6​ ).

  • Baseline Calibration: Insert the tube into the NMR spectrometer (equilibrated to 298 K). Acquire a baseline 1 H NMR spectrum to establish the exact integral ratio of the acrylate vinyl protons ( δ 5.8–6.4 ppm) to the aromatic protons of the internal standard ( δ ~6.1 ppm).

  • Initiation: Eject the sample. Rapidly inject 0.50 mmol of N-ethylpropargylamine directly into the solution using a micro-syringe. Cap and invert the tube 3 times to ensure homogeneous mixing.

  • Data Acquisition: Immediately re-insert the tube. Execute a pre-programmed kinetic multi-zg array, acquiring a single-scan spectrum every 60 seconds for a total of 120 minutes.

  • Kinetic Derivation: Plot the natural log of the normalized acrylate concentration, ln([Acrylate]0​/[Acrylate]t​) , against time. Because the reaction is run under stoichiometric conditions, apply second-order kinetic equations to derive the specific rate constant ( kapp​ ).

Conclusion

For researchers requiring a bifunctional building block, N-ethylpropargylamine offers an optimal kinetic profile for aza-Michael additions. While its electron-withdrawing propargyl group slightly decelerates the initial nucleophilic attack compared to simple dialkylamines, it guarantees strict mono-addition and provides an indispensable handle for downstream click chemistry. By utilizing the self-validating NMR protocol provided, laboratories can precisely map its kinetics to fit automated or flow-chemistry drug development pipelines.

References

  • Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents The Journal of Organic Chemistry - ACS Publications[Link]

  • State of the Art in Dual-Curing Acrylate Systems Polymers - MDPI[Link]

  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials European Polymer Journal - ResearchGate[Link]

Comparative

A Comparative Guide to the Analytical Determination of Ethyl(prop-2-yn-1-yl)amine Purity

For: Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for a Key Synthetic Building Block Ethyl(prop-2-yn-1-yl)amine, a secondary propargylamine, is a versatile building...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Key Synthetic Building Block

Ethyl(prop-2-yn-1-yl)amine, a secondary propargylamine, is a versatile building block in modern organic synthesis and medicinal chemistry. Its constituent ethylamine and propargyl groups offer reactive handles for diverse chemical transformations, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, making it invaluable for constructing complex molecular architectures and novel pharmaceutical candidates.[1] The purity of this reagent is not merely a matter of quality control; it is a critical parameter that dictates reaction yields, impurity profiles of subsequent synthetic steps, and the ultimate safety and efficacy of a potential active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the principal analytical methodologies for determining the purity of synthesized ethyl(prop-2-yn-1-yl)amine. We will move beyond mere procedural descriptions to explore the underlying scientific rationale for methodological choices, offering field-proven insights into the strengths and limitations of each technique. The methods discussed—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Non-Aqueous Titrimetry—are evaluated for their specificity, sensitivity, and practicality in a research and development setting.

Gas Chromatography (GC): The Workhorse for Volatile Amines

Gas chromatography is a premier technique for analyzing volatile and thermally stable compounds, making it an excellent first-line method for assessing the purity of ethyl(prop-2-yn-1-yl)amine, which has a relatively low boiling point. The fundamental principle involves vaporizing the sample and separating its components based on their differential partitioning between a gaseous mobile phase and a stationary phase within a heated column.[2]

Expertise & Causality: Why Experimental Choices Matter

The primary analytical challenge with amines in GC is their basicity, which leads to strong interactions with acidic silanol groups on standard silica-based columns. This interaction causes significant peak tailing, compromising resolution and accuracy.[3] Therefore, the entire system must be optimized for amine analysis.

  • Column Selection: The use of a base-deactivated column is non-negotiable. These columns have their active silanol sites capped or are fabricated from materials that minimize these interactions. A common and effective choice is a column with a polyethylene glycol (PEG) stationary phase (e.g., a "WAX" or "Volamine" type column), which is polar and provides good peak shape for basic compounds.[4]

  • Detector: A Flame Ionization Detector (FID) is the standard choice for purity assessment by percentage area. It is robust, offers a wide linear range, and responds proportionally to the mass of carbon atoms, making it suitable for quantifying organic impurities without requiring specific impurity standards. For definitive identification of unknown impurities, coupling the GC to a Mass Spectrometer (GC-MS) is the gold standard.[5]

  • Injection System: A split injection is employed to introduce a small, representative fraction of the sample onto the column. This prevents column overload, which would degrade peak shape and lead to inaccurate quantification.

Experimental Protocol: GC-FID Purity Assay
  • Sample Preparation: Accurately weigh approximately 50 mg of the ethyl(prop-2-yn-1-yl)amine sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent, such as methanol or dichloromethane.

  • Instrument Configuration:

    • GC System: Agilent 8890 or equivalent with FID.

    • Column: Agilent CP-Volamine (15 m x 0.32 mm, optimized film thickness) or similar base-deactivated column.[4]

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 ratio) at 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 240 °C and hold for 5 minutes.

    • Detector: FID at 280 °C.

  • Analysis: Inject 1 µL of the prepared sample.

  • Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Workflow and Data Summary

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Methanol s1->s2 gc_inj 1 µL Split Injection (250°C) s2->gc_inj gc_col Base-Deactivated Column (Temp Program) gc_inj->gc_col gc_det FID Detection (280°C) gc_col->gc_det d1 Integrate Peaks gc_det->d1 d2 Calculate Area % Purity d1->d2

Performance Metric Typical Value Notes
Limit of Quantification (LOQ) ~0.01%Highly sensitive for trace impurities.
Precision (RSD%) < 2%Excellent repeatability for purity assays.
Linearity (r²) > 0.999Wide dynamic range for quantification.
Analysis Time ~15-20 minGood throughput for routine checks.

High-Performance Liquid Chromatography (HPLC): Overcoming Challenges with Derivatization

HPLC is a cornerstone of pharmaceutical analysis, but its direct application to small, polar amines like ethyl(prop-2-yn-1-yl)amine is challenging.[6] Two main issues arise: poor retention on standard reversed-phase (e.g., C18) columns and the lack of a strong UV-absorbing chromophore, which results in poor detection sensitivity.[7][8]

Expertise & Causality: The Power of Pre-Column Derivatization

The most robust solution is pre-column derivatization, a chemical reaction to attach a tag to the amine before HPLC analysis.[8] This strategy simultaneously addresses both challenges:

  • Enhanced Retention: The derivatizing agent is typically a larger, non-polar molecule, which significantly increases the hydrophobicity of the resulting derivative, leading to strong retention on a C18 column.

  • Sensitive Detection: The agent contains a potent chromophore or fluorophore, enabling highly sensitive detection by UV-Vis or Fluorescence detectors.

A common and effective reagent for secondary amines is Dansyl Chloride (DNS-Cl) . It reacts with the amine under basic conditions to form a highly fluorescent and UV-active sulfonamide derivative.

Experimental Protocol: HPLC-Fluorescence with Dansyl Chloride Derivatization
  • Derivatization Reaction:

    • In a microvial, mix 100 µL of the sample solution (approx. 1 mg/mL in acetonitrile) with 200 µL of a Dansyl Chloride solution (1.5 mg/mL in acetonitrile).

    • Add 100 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).

    • Vortex and heat at 60 °C for 45 minutes in the dark.

    • Cool to room temperature and add 100 µL of a 2% methylamine solution to quench excess Dansyl Chloride. Let stand for 15 minutes.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Instrument Configuration:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a fluorescence detector (FLD).

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) Water and (B) Acetonitrile. (e.g., Start at 50% B, ramp to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detector: FLD set to Ex: 340 nm, Em: 525 nm.

  • Analysis: Inject 10 µL of the derivatized sample.

  • Data Processing: Calculate purity using the area percent method, similar to GC.

Workflow and Data Summary

HPLC_Workflow HPLC Workflow with Pre-Column Derivatization cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC-FLD Analysis cluster_data Data Analysis p1 Sample in Acetonitrile p2 Add Dansyl-Cl & Buffer (pH 9.5) p1->p2 p3 Heat (60°C) p2->p3 p4 Quench & Filter p3->p4 hplc_inj 10 µL Injection p4->hplc_inj hplc_col C18 Column (Gradient Elution) hplc_inj->hplc_col hplc_det Fluorescence Detection (Ex:340, Em:525) hplc_col->hplc_det d1 Integrate Peaks hplc_det->d1 d2 Calculate Area % Purity d1->d2

Performance Metric Typical Value Notes
Limit of Quantification (LOQ) ~0.05% (UV), <0.01% (FLD)Fluorescence offers superior sensitivity.
Precision (RSD%) < 3%Slightly higher variability due to derivatization step.
Linearity (r²) > 0.998Good linearity, but susceptible to derivatization efficiency.
Analysis Time ~25-30 minSlower due to gradient elution. Sample prep is extensive.

Quantitative NMR (qNMR): The Absolute Purity Standard

Quantitative NMR (qNMR) is a primary analytical method that determines purity on an absolute molar basis, rather than a relative chromatographic area. The technique leverages the direct proportionality between the integrated area of an NMR signal and the number of protons giving rise to that signal.[9][10] By comparing the integral of a known analyte resonance to that of a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated without needing a specific reference standard of the analyte itself.[11]

Expertise & Causality: The Keys to Accuracy

The validity of a qNMR experiment hinges on two critical factors:

  • Internal Standard Selection: The standard must be of high, certified purity (>99.5%), stable, non-reactive with the analyte, and possess at least one sharp resonance that is well-resolved from all analyte signals. Maleic anhydride is an excellent choice, offering a sharp singlet in a clean region of the spectrum.

  • Acquisition Parameters: For accurate integration, all protons must fully relax back to their equilibrium state between successive scans. This requires setting the relaxation delay (D1) to at least 5 times the longest spin-lattice relaxation time (T1) of any proton being quantified (both in the analyte and the standard). A D1 of 30-60 seconds is often necessary.

Experimental Protocol: ¹H qNMR Purity Determination
  • Sample Preparation:

    • Using an analytical balance, accurately weigh ~10 mg of the ethyl(prop-2-yn-1-yl)amine sample into a clean vial. Record the mass to 0.01 mg.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial. Record the mass.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • Instrument Configuration (400 MHz Spectrometer):

    • Experiment: Standard ¹H acquisition.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 30 seconds.

    • Number of Scans: 16-32 (for good signal-to-noise).

  • Analysis and Calculation:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved signal from the analyte (e.g., the acetylenic CH proton) and a signal from the internal standard (the two vinyl protons of maleic anhydride).

    • Calculate the purity using the following formula:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I: Integral area

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • Purity_std: Purity of the standard (as a percentage)

Workflow and Data Summary

QNMR_Workflow qNMR Workflow for Absolute Purity cluster_prep Precise Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis & Calculation q_s1 Accurately Weigh Analyte (m_analyte) q_s3 Dissolve in DMSO-d6 q_s1->q_s3 q_s2 Accurately Weigh Standard (m_std) q_s2->q_s3 nmr_acq Acquire ¹H Spectrum (Long D1 Delay) q_s3->nmr_acq d1 Integrate Analyte & Standard Peaks nmr_acq->d1 d2 Apply Purity Formula d1->d2 d3 Result: Absolute Purity (%) d2->d3

Performance Metric Typical Value Notes
Accuracy High (typically < 1% error)Considered a primary ratio method; traceable to SI units.
Precision (RSD%) < 1.5%Excellent precision, dependent on weighing accuracy.
Specificity Very HighFull spectrum provides structural confirmation.
Analysis Time ~15 min (acq.)Sample preparation is critical and must be meticulous.

Non-Aqueous Acid-Base Titration: A Classic Quantitative Technique

Titrimetry is a classic, absolute method for quantifying the total amount of a basic substance in a sample. For a weak base like an amine, direct titration in water yields a poor, indistinct endpoint.[12] Non-aqueous titration overcomes this by using an aprotic solvent that enhances the amine's basicity.[13]

Expertise & Causality: Enhancing Basicity for a Sharp Endpoint

The chosen solvent, typically glacial acetic acid, is a very weak base itself. When the amine is dissolved in it, the acetic acid does not compete for the titrant. The titrant, perchloric acid in glacial acetic acid, is a super-acid in this medium, capable of protonating even very weak bases.[12][13] This combination of a leveling solvent and a strong titrant produces a large, sharp potential jump at the equivalence point, which can be accurately detected with a potentiometer.

Experimental Protocol: Non-Aqueous Potentiometric Titration
  • Reagent Preparation:

    • Titrant: Standardized 0.1 N Perchloric Acid (HClO₄) in glacial acetic acid.

    • Solvent: Glacial acetic acid.

  • Instrument Configuration:

    • Autotitrator: Mettler Toledo T5 or equivalent.

    • Electrode: pH-sensitive glass electrode suitable for non-aqueous media (e.g., a Solvotrode).

  • Procedure:

    • Accurately weigh ~150 mg of the ethyl(prop-2-yn-1-yl)amine sample into a titration beaker.

    • Add 50 mL of glacial acetic acid and stir to dissolve.

    • Immerse the electrode in the solution.

    • Titrate with the standardized 0.1 N HClO₄, recording the potential (mV) as a function of titrant volume.

  • Calculation:

    • Determine the equivalence point volume (V_eq) from the point of maximum inflection on the titration curve (first derivative).

    • Calculate the purity:

    Purity (%) = (V_eq * N_titrant * MW_analyte) / (m_sample * 10)

    Where:

    • V_eq: Equivalence volume (mL)

    • N_titrant: Normality of the titrant (mol/L)

    • MW_analyte: Molecular weight of the analyte ( g/mol )

    • m_sample: Mass of the sample (mg)

Workflow and Data Summary

Titration_Workflow Non-Aqueous Titration Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_data Data Analysis t_s1 Weigh Sample t_s2 Dissolve in Glacial Acetic Acid t_s1->t_s2 titrator Titrate with 0.1N HClO₄ t_s2->titrator electrode Monitor Potential (mV) with Electrode titrator->electrode d1 Determine Equivalence Point (V_eq) electrode->d1 d2 Calculate Total Base Content (%) d1->d2

Performance Metric Typical Value Notes
Accuracy High (typically < 1% error)An absolute method, but not specific.
Precision (RSD%) < 1%Highly precise and repeatable.
Specificity LowQuantifies all basic impurities along with the analyte.
Throughput ModerateSlower than GC but faster than qNMR acquisition.

Comparative Summary and Strategic Recommendations

The choice of analytical method depends on the specific goal, whether it is routine quality control, impurity identification, or the certification of a reference standard.

Method Principle Pros Cons Best For
GC-FID Volatility-based separationFast, robust, high sensitivity, excellent for volatile impurities.Not suitable for non-volatile impurities; area % is relative.Routine QC, process monitoring, purity screening.
HPLC-FLD Polarity-based separationHigh sensitivity (with derivatization), good for non-volatile impurities.Complex sample prep, derivatization can introduce errors.Detecting specific, non-volatile or trace-level impurities.
qNMR Molar quantitationAbsolute, primary method; highly specific; structure-confirming.Requires high-purity standard, long acquisition times, lower throughput.Reference material certification, definitive purity assignment.
Titration Acid-Base neutralizationFast, highly precise, absolute method for total base content.Non-specific; will quantify any basic impurity.Orthogonal check of total base content; assay of bulk material.
Strategic Recommendation

For a comprehensive purity assessment of synthesized ethyl(prop-2-yn-1-yl)amine, a dual-method approach is recommended:

  • Primary Method for Routine Analysis: GC-FID is the ideal choice for its speed, simplicity, and effectiveness in detecting common synthesis-related impurities (e.g., starting materials, solvent residues).

  • Orthogonal Method for Confirmation/Certification: ¹H qNMR should be used as the definitive method to assign an absolute purity value to a new batch or reference lot. Its high specificity and absolute nature provide a self-validating system that is orthogonal to chromatographic separation, ensuring the highest degree of confidence in the material's quality.[14]

By strategically combining these techniques, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, underpinning the integrity of their scientific outcomes.

References

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • Gas Technology Institute. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • Reading Scientific Services Ltd. (RSSL). (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Retrieved from [Link]

  • Jin, L., et al. (2011). Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene. Talanta, 84(4), 1093-8. Retrieved from [Link]

  • Scribd. (n.d.). Amine Titration Method and Analysis. Retrieved from [Link]

  • SlideShare. (2023). Amino compounds. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Amines and alcohols Fast analysis of amines and solvents. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Amine Value Determination of Polymers by Nonaqueous Titration. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]

  • American Chemical Society Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • University of Ottawa. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). Propargylamine, 98%, COA, Certificate of Analysis. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl(prop-2-yn-1-yl)amine hydrochloride (C5H9N). Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-N-prop-1-en-2-ylpropan-2-amine. Retrieved from [Link]

Sources

Validation

Engineering Efficacy: A Comparative Guide to the In Vitro Cytotoxicity of Ethyl(prop-2-yn-1-yl)amine Derivatives

Introduction Ethyl(prop-2-yn-1-yl)amine, formally known as N-ethylpropargylamine , is a highly versatile pharmacophore in modern medicinal chemistry. The propargyl moiety is classically recognized for its ability to irre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl(prop-2-yn-1-yl)amine, formally known as N-ethylpropargylamine , is a highly versatile pharmacophore in modern medicinal chemistry. The propargyl moiety is classically recognized for its ability to irreversibly inhibit Monoamine Oxidase B (MAO-B) via covalent bonding with the FAD cofactor, making it a cornerstone in neuroprotective drug design 1. Concurrently, the N-ethyl substitution modulates lipophilicity and steric hindrance. When this moiety is conjugated to larger molecular scaffolds, it drastically alters the compound's cytotoxicity profile—allowing researchers to engineer either highly cytotoxic agents for oncology or highly viable, low-toxicity agents for neurodegeneration and virology.

This guide objectively compares the in vitro cytotoxicity of N-ethylpropargylamine-derived compounds against their N-methyl, cyano, and standard drug alternatives, providing actionable data and self-validating protocols for drug development professionals.

Mechanistic Divergence: Cytotoxicity by Design

The application of the N-ethylpropargylamine moiety dictates whether high cytotoxicity (for tumor eradication) or low cytotoxicity (for host cell preservation) is the desired outcome.

G cluster_0 Oncology: TOP1 Targeting cluster_1 Neuroprotection: MTDLs cluster_2 Antiviral: Marine Analogs Scaffold Ethyl(prop-2-yn-1-yl)amine (N-Ethylpropargylamine) Dibenzo Dibenzo-naphthyridines Scaffold->Dibenzo N-alkylation MTDL Coumarin/Chromone Hybrids Scaffold->MTDL Hybridization Caulerpin Caulerpin N-Ethyl Analogs Scaffold->Caulerpin Semi-synthesis TOP1 Topoisomerase I Inhibition Dibenzo->TOP1 Apop High Cytotoxicity (IC50: ~10-100 nM) TOP1->Apop MAOB MAO-B Inhibition MTDL->MAOB Neuro Low Cytotoxicity (High Cell Viability) MAOB->Neuro HSV HSV-1 Inhibition Caulerpin->HSV Viability Reduced Cytotoxicity (CC50: >1000 µM) HSV->Viability

Divergent cytotoxicity pathways of N-ethylpropargylamine derivatives based on target application.

Comparative Performance Analysis

Oncology: TOP1-Targeting Antitumor Agents

In the development of topoisomerase I (TOP1) inhibitors, targeted cytotoxicity is the primary efficacy metric. A seminal study on 5-[2-(N-alkylamino)ethyl]dibenzo[c,h][1,6]-naphthyridines compared N-ethyl-N-propargyl derivatives against N-methyl-N-propargyl and cyano analogs 2.

  • Performance Comparison: The cyano derivatives exhibited extreme cytotoxicity (IC50 3–7 nM in RPMI8402 cells). The N-methyl-N-propargyl derivative was 2- to 20-fold less cytotoxic. The N-ethyl-N-propargyl derivative was a further 2- to 6-fold less cytotoxic in vitro than the N-methyl variant 2.

  • Causality Insight: Why pursue the N-ethylpropargyl variant if it is less cytotoxic in vitro? The increased steric bulk of the ethyl group slightly reduces the binding affinity to the TOP1 cleavage complex compared to the methyl group. However, in vivo studies revealed that the N-ethyl-N-propargyl derivative maintained similar overall antitumor activity to the highly cytotoxic cyano derivatives. This highlights a critical drug-development principle: the N-ethyl group improves pharmacokinetic stability and reduces off-target toxicity, bridging the gap between in vitro potency and in vivo tolerability [[2]]().

Virology: Caulerpin Analogs for HSV-1

Marine-derived caulerpin analogs utilize N-ethylpropargylamine structural features to enhance antiviral efficacy while minimizing host cell death.

  • Performance Comparison: The N-ethyl-substituted caulerpin acid demonstrated a CC50 (50% Cytotoxic Concentration) of 1004.0 µM in Vero cells, which is significantly less toxic than the parent caulerpin (CC50: 687.9 µM) [[3]]().

  • Causality Insight: The introduction of the ethyl group increases lipophilicity, optimizing cell membrane permeability without acting as a detergent that disrupts membrane integrity. This preserves host cell viability while matching the antiviral efficacy of the clinical standard, acyclovir 4.

Neurodegeneration: Multi-Target Directed Ligands (MTDLs)

For Alzheimer's and Parkinson's diseases, compounds must exhibit near-zero cytotoxicity. Propargylamine derivatives are frequently grafted onto coumarin or chromone scaffolds to inhibit MAO-B and chelate iron 1.

  • Performance Comparison: N-propargyl and N-ethylpropargyl hybrids consistently show high cell viability in SH-SY5Y neuroblastoma cells at concentrations up to 50 µM. They vastly outperform non-propargylated precursors, demonstrating over 130-fold selectivity for MAO-B over MAO-A 1.

  • Causality Insight: The elongated nature of the MAO-B active site perfectly accommodates the propargylamine moiety. By irreversibly binding the FAD cofactor, these derivatives prevent the oxidative deamination of dopamine, actively reducing reactive oxygen species (ROS) and thereby exerting a cytoprotective rather than cytotoxic effect [[5]]().

Quantitative Data Summary

Compound ClassDerivative ScaffoldPrimary TargetCell LineCytotoxicity (IC50 / CC50)Performance vs. Alternative
Oncology Agents Dibenzo[c,h][1,6]-naphthyridineTOP1RPMI8402~10–50 nM (IC50)Less cytotoxic in vitro than cyano/methyl analogs, but equal in vivo efficacy due to stability.
Antiviral Agents Caulerpin (Marine Alkaloid)HSV-1Vero1004.0 µM (CC50)Significantly lower host toxicity than parent caulerpin (CC50: 687.9 µM).
Neuroprotectants Coumarin / Chromone HybridsMAO-BSH-SY5Y>50 µM (Non-toxic)Superior cell viability and MAO-B selectivity compared to non-propargylated precursors.

Self-Validating Experimental Protocol: In Vitro Cytotoxicity Assay

To ensure reproducibility and scientific integrity, the following MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol is designed as a self-validating system for evaluating N-ethylpropargylamine derivatives.

Rationale: The MTT assay relies on the reduction of tetrazolium salts to formazan by metabolically active cells. By incorporating strict vehicle controls and reference standards within the same plate, the assay internally validates that observed cytotoxicity is strictly due to the pharmacophore, not solvent artifacts.

Step-by-Step Methodology:
  • Cell Seeding: Seed target cells (e.g., SH-SY5Y for neurotoxicity, RPMI8402 for oncology) at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO 2​ to allow adherence.

  • Compound Preparation: Dissolve the N-ethylpropargylamine derivative in DMSO to create a 10 mM stock. Dilute in culture media to achieve a concentration gradient (e.g., 0.1, 1, 10, 50, 100 µM).

    • Critical Causality: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced membrane lysis, which would artificially skew IC50 calculations.

  • Treatment & Internal Validation:

    • Test Wells: Add compound dilutions.

    • Vehicle Control: Add media with 0.5% DMSO (validates solvent non-toxicity).

    • Positive Control: Add a known cytotoxic agent (e.g., Camptothecin 1 µM for tumor lines) or neuroprotectant (e.g., Pargyline).

    • Blank: Media only, no cells (validates background absorbance).

  • Incubation: Incubate for 48 to 72 hours depending on the specific cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

    • Critical Causality: The 4-hour window allows sufficient mitochondrial succinate dehydrogenase activity to form visible, intracellular insoluble formazan crystals without causing cell rupture.

  • Solubilization: Carefully aspirate media. Add 100 µL of DMSO to each well to dissolve the formazan.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Conclusion

The ethyl(prop-2-yn-1-yl)amine moiety is not a blunt instrument; it is a highly tunable pharmacophore. When designing oncology drugs, it tempers extreme in vitro cytotoxicity to achieve viable in vivo pharmacokinetics. Conversely, in neurodegenerative and antiviral applications, it provides a structural key to target specific enzymes (like MAO-B) while maintaining exceptional host cell viability. Selection of this derivative should be strictly guided by the therapeutic window required for the target pathology.

References

  • Synthesis of N-substituted 5-[2-(N-alkylamino)
  • Cytotoxic and Anti-HSV-1 Effects of Caulerpin Derivatives Source: NIH / PMC URL
  • Design, synthesis, and evaluation of 3,7-substituted coumarin derivatives as multifunctional Alzheimer's disease agents Source: Taylor & Francis URL
  • New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B)

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Comparative

Comparative Screening Guide: Antimicrobial Properties of Ethyl(prop-2-yn-1-yl)amine Analogs

Executive Summary The rising incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the exploration of novel chemical scaffolds. Ethyl(prop-2-yn-1-yl)amine , commonly known as N-ethylpropargyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rising incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the exploration of novel chemical scaffolds. Ethyl(prop-2-yn-1-yl)amine , commonly known as N-ethylpropargylamine, is a highly versatile bifunctional building block. While classically recognized for its role in monoamine oxidase (MAO) inhibition (e.g., selegiline), the propargylamine moiety has recently emerged as a potent pharmacophore for antimicrobial and antifungal drug development.

This guide provides an objective, data-driven comparison of N-ethylpropargylamine analogs against standard antimicrobial agents. Designed for drug development professionals, it details the mechanistic rationale behind propargylamine derivatization, presents comparative efficacy data, and outlines self-validating experimental protocols for high-throughput screening.

Chemical Rationale & Mechanistic Advantages

The unique reactivity of the ethyl(prop-2-yn-1-yl)amine scaffold stems from its dual functional groups: a nucleophilic secondary amine and an electrophilic terminal alkyne. This structure enables rapid library generation via two primary synthetic routes:

  • A3-Coupling (Aldehyde-Alkyne-Amine): A multicomponent reaction that generates highly substituted propargylamines, allowing for the integration of bulky, lipophilic groups (such as quinazolines) that enhance bacterial cell wall penetration [1].

  • CuAAC Click Chemistry: The terminal alkyne readily undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition to form 1,2,3-triazole linkages. Triazoles are bioisosteres of amide bonds, offering high metabolic stability and enhanced hydrogen-bonding capabilities with microbial targets [2].

Mechanistically, the terminal alkyne can act as a "suicide substrate" for flavin-dependent enzymes within microbial pathogens, leading to irreversible covalent inhibition [3]. Furthermore, when conjugated to cationic carriers (like chitosan), propargylamine derivatives exhibit profound membrane-disrupting capabilities [4].

G Core Ethyl(prop-2-yn-1-yl)amine Scaffold A3 A3-Coupling (Aldehyde + Amine + Alkyne) Core->A3 Functionalization Click CuAAC Click Chemistry (Azide-Alkyne) Core->Click Derivatization Quin Quinazoline-Propargylamine Analogs A3->Quin Triazole Triazole-Linked Derivatives Click->Triazole Target1 Flavin-Dependent Enzyme Inhibition Quin->Target1 Suicide Substrate Target2 Membrane Disruption (Cationic Charge) Triazole->Target2 Peptidoglycan Binding

Synthesis pathways and antimicrobial mechanisms of ethyl(prop-2-yn-1-yl)amine derivatives.

Comparative Performance Analysis

To evaluate the clinical potential of ethyl(prop-2-yn-1-yl)amine derivatives, we compare three distinct analog classes against standard-of-care antibiotics (Ciprofloxacin, Ampicillin) and antifungals (Ketoconazole).

  • Class A: Quinazoline-propargylamine conjugates (synthesized via A3-coupling) [1].

  • Class B: Triazole-linked chitosan-propargylamine nanoparticles (synthesized via Click chemistry) [4].

  • Class C: Benzoxazole-propargylamine derivatives [5].

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
Compound / ClassS. aureus (Gram +)P. aeruginosa (Gram -)C. albicans (Fungi)Mechanistic Notes
Class A (Quinazoline Analogs) 4.0 - 8.08.0 - 16.0> 64.0Strong antibacterial activity; targets DNA gyrase / topoisomerase IV.
Class B (Chitosan-Triazole NPs) 1.56 - 6.253.12 - 12.594.0 - 188.0Broad-spectrum membrane disruption; nanoparticle formulation enhances uptake.
Class C (Benzoxazole Analogs) 12.5 - 25.025.0 - 50.016.0 - 32.0Dual antibacterial/antifungal action; likely targets ergosterol biosynthesis in fungi.
Ciprofloxacin (Control) 0.51.0N/AStandard fluoroquinolone antibiotic.
Ampicillin (Control) 1.0> 64.0N/AStandard β-lactam; poor efficacy against P. aeruginosa.
Ketoconazole (Control) N/AN/A0.5 - 2.0Standard azole antifungal.

Key Insight: While standard antibiotics outperform the analogs in raw MIC against susceptible strains, Class B and Class A analogs demonstrate superior efficacy against Gram-negative P. aeruginosa compared to Ampicillin. Furthermore, the novel mechanisms of action associated with the propargylamine moiety reduce the likelihood of cross-resistance with existing β-lactams or fluoroquinolones.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous, reproducible evaluation of ethyl(prop-2-yn-1-yl)amine analogs, screening must move beyond simple turbidity measurements. Synthetic analogs often suffer from poor aqueous solubility, which can precipitate in broth and cause false-positive optical density (OD) readings.

Protocol 1: Resazurin-Assisted Broth Microdilution (MIC Determination)

Causality: We utilize resazurin (Alamar Blue), a colorimetric redox indicator, rather than standard OD600 measurements. Viable bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This completely bypasses optical interference caused by compound precipitation.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the N-ethylpropargylamine analog in 100% DMSO to create a 10 mg/mL stock.

  • Serial Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Critical Control: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation: Standardize the microbial inoculum to a 0.5 McFarland standard, then dilute 1:100 in MHB. Add 50 µL of inoculum to each well (final concentration ~5 × 10⁵ CFU/mL).

  • Incubation: Incubate plates at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: Visually inspect the plate (Blue = no growth/inhibited; Pink = growth). Confirm quantitatively via fluorescence (Ex 560 nm / Em 590 nm).

Self-Validating Controls: Every plate must include:

  • Sterility Control: MHB only (Validates media is uncontaminated).

  • Growth Control: MHB + Inoculum (Validates bacteria are viable).

  • Vehicle Control: MHB + Inoculum + 1% DMSO (Validates solvent is non-toxic).

  • Positive Control: Standard antibiotic (e.g., Ciprofloxacin) with known MIC.

Protocol 2: Time-Kill Kinetics & Cytotoxicity Counter-Screen

Causality: MIC only indicates growth inhibition (bacteriostatic). To determine if an analog is bactericidal (kills the pathogen), a time-kill assay is required. Subsequently, any compound exhibiting bactericidal activity must be counter-screened against mammalian cells to ensure the mechanism is pathogen-selective and not universally cytotoxic.

Step-by-Step Methodology:

  • Time-Kill Assay: Inoculate MHB containing the analog at 1×, 2×, and 4× MIC with ~5 × 10⁵ CFU/mL of the target pathogen.

  • Sampling: At intervals of 0, 2, 4, 8, 12, and 24 hours, remove 100 µL aliquots.

  • Plating: Serially dilute the aliquots in sterile PBS and plate on Mueller-Hinton Agar. Incubate for 24 hours and count colonies to determine CFU/mL.

    • Interpretation: A ≥3 log₁₀ decrease in CFU/mL compared to the initial inoculum indicates bactericidal activity.

  • Cytotoxicity Counter-Screen: Treat human myeloid HL-60 cells or human foreskin fibroblasts (HU02) with the analog for 48 hours [6]. Measure viability using an MTT assay to determine the IC₅₀.

  • Selectivity Index (SI): Calculate SI = (Mammalian IC₅₀) / (Bacterial MIC). An SI > 10 is the minimum threshold for advancing a lead candidate.

Workflow Lib Analog Library Synthesis MIC Broth Microdilution (Resazurin Assay) Lib->MIC Primary Screen Kill Time-Kill Kinetics (CFU/mL over 24h) MIC->Kill MIC < 16 µg/mL Tox Mammalian Cytotoxicity (e.g., HL-60 cells) Kill->Tox Bactericidal Confirmed Lead Lead Candidate Selection Tox->Lead High Selectivity Index Val Internal Controls (Vehicle, Growth, Sterility) Val->MIC Validates

Self-validating high-throughput screening workflow for identifying antimicrobial lead candidates.

Conclusion

The ethyl(prop-2-yn-1-yl)amine scaffold provides an exceptional foundation for antimicrobial drug discovery. By leveraging the nucleophilicity of the amine and the electrophilicity of the terminal alkyne, researchers can rapidly generate diverse libraries of quinazoline and triazole analogs. While their absolute MIC values may trail behind highly optimized, standard-of-care antibiotics in wild-type strains, their unique mechanisms of action—such as irreversible enzyme inhibition and membrane disruption—position them as highly promising candidates for combating multidrug-resistant pathogens.

References

  • Azmian Moghadam, F., & Mokhtary, M. (2023). "Synthesis of highly functionalized propargylamines." ResearchGate. URL: [Link]

  • Reddy, R.J., et al. (2018). "Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks." European Journal of Medicinal Chemistry. URL:[Link]

  • Hassan, R., et al. (2015). "Regioselective Sequential Modification of Chitosan via Azide-Alkyne Click Reaction: Synthesis, Characterization, and Antimicrobial Activity of Chitosan Derivatives and Nanoparticles." PLOS One. URL:[Link]

  • Pankaj, et al. (2018). "Synthesis of Propargylamine derivatives of benzo[d]oxazole-2-thiol/oxazolo[4,5-b]pyridine-2-thiol as Antimicrobial agents." Semantic Scholar. URL: [Link]

  • Huczyński, A., et al. (2019). "Anti-trypanosomal activity of doubly modified salinomycin derivatives." European Journal of Medicinal Chemistry. URL:[Link]

Validation

head-to-head comparison of different synthetic routes to N-ethylprop-2-yn-1-amine

N-ethylprop-2-yn-1-amine (commonly known as N-ethylpropargylamine) is a highly versatile secondary amine. It serves as a critical building block in the synthesis of monoamine oxidase (MAO) inhibitors (e.g., selegiline de...

Author: BenchChem Technical Support Team. Date: March 2026

N-ethylprop-2-yn-1-amine (commonly known as N-ethylpropargylamine) is a highly versatile secondary amine. It serves as a critical building block in the synthesis of monoamine oxidase (MAO) inhibitors (e.g., selegiline derivatives), agrochemicals, and as a terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

Synthesizing low-molecular-weight secondary amines presents a classic chemical challenge: chemoselectivity . The secondary amine product is often more nucleophilic than the primary amine starting material, leading to overalkylation and the formation of unwanted tertiary amines. This guide objectively compares three distinct synthetic pathways to N-ethylprop-2-yn-1-amine, analyzing the mechanistic causality behind each protocol to help you select the optimal route for your scale and purity requirements.

Mechanistic Overview & Pathway Visualization

SynthesisRoutes cluster_A Route A: Direct Alkylation cluster_B Route B: Reductive Amination cluster_C Route C: Protected Alkylation Target N-ethylprop-2-yn-1-amine A_SM Ethylamine + Propargyl Bromide A_Cond K2CO3, MeCN (SN2) A_SM->A_Cond A_Cond->Target B_SM Propargylamine + Acetaldehyde B_Cond NaBH(OAc)3, DCE B_SM->B_Cond B_Cond->Target C_SM N-Boc-Ethylamine + Propargyl Bromide C_Cond 1. NaH, DMF 2. TFA, DCM C_SM->C_Cond C_Cond->Target

Fig 1: Three primary synthetic pathways to N-ethylprop-2-yn-1-amine.

Route A: Direct Alkylation (SN2)

The most direct approach involves the bimolecular nucleophilic substitution (SN2) of propargyl bromide by ethylamine. While frequently cited in1[1], this route is notorious for poor chemoselectivity.

The Causality of the Protocol: To suppress the formation of the tertiary amine (N-ethyl-N,N-dipropargylamine), the reaction relies on statistical probability. By flooding the reaction with a massive molar excess of ethylamine (typically 5 to 10 equivalents), the electrophile is far more likely to encounter a primary amine than a newly formed secondary amine. Potassium carbonate ( K2​CO3​ ) is used to scavenge the generated hydrobromic acid, preventing the protonation and subsequent deactivation of the nucleophile.

Self-Validating Protocol
  • Preparation: Dissolve ethylamine (10.0 eq, 2.0 M solution in THF) in anhydrous acetonitrile at 0 °C. Add finely powdered anhydrous K2​CO3​ (1.5 eq).

  • Addition: Add propargyl bromide (1.0 eq, 80% wt in toluene) dropwise over 1 hour. Causality: Slow addition maintains a low local concentration of the electrophile, further minimizing overalkylation.

  • Reaction: Stir at room temperature for 12 hours.

  • Validation Check: Monitor via GC-MS. The reaction is complete when propargyl bromide is consumed. If a peak corresponding to the tertiary amine ( m/z 121) begins to grow significantly, quench the reaction immediately.

  • Isolation: Filter the inorganic salts. Carefully concentrate under reduced pressure (Product boiling point is ~85-90 °C; avoid high vacuum). Purify via fractional distillation.

Route B: Reductive Amination

Reductive amination is widely considered the gold standard for synthesizing secondary amines in medicinal chemistry. By reacting propargylamine with acetaldehyde, an intermediate imine is formed, which is subsequently reduced to the target amine.

The Causality of the Protocol: The choice of reducing agent is critical. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected because its electron-withdrawing acetate groups render the boron less nucleophilic than in NaBH4​ . Consequently, it selectively reduces the protonated iminium ion without reducing the unreacted acetaldehyde or the alkyne moiety, as demonstrated in the 2[2]. Furthermore, using NaBH(OAc)3​ avoids the severe toxicity issues associated with cyanoborohydride reagents[3].

Self-Validating Protocol
  • Imine Formation: Dissolve propargylamine (1.0 eq) and acetaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) at 0 °C. Stir for 30 minutes.

  • Validation Check: Take a 50 µL aliquot, remove the solvent, and analyze via 1H NMR. The disappearance of the aldehyde proton (~9.8 ppm) and the appearance of an imine C-H singlet (~8.0 ppm) validates successful intermediate formation.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise to control the mild exotherm.

  • Reaction: Warm to room temperature and stir for 16 hours.

  • Isolation: Quench with saturated aqueous NaHCO3​ to destroy excess hydride. Extract with dichloromethane (DCM). To achieve high purity, perform an acid-base extraction: extract the organic layer with 1M HCl, discard the organics, basify the aqueous layer to pH 12 with NaOH, and back-extract with DCM. Dry and concentrate.

Route C: Protected Amine Alkylation

When absolute purity is required and chromatographic purification of volatile amines is unfeasible, a protection-alkylation-deprotection strategy is employed.

The Causality of the Protocol: By converting ethylamine into N-Boc-ethylamine, the nitrogen lone pair is delocalized into the carbonyl group, rendering it non-nucleophilic. This completely halts spontaneous SN2 overalkylation. A strong base (Sodium Hydride) is then required to deprotonate the carbamate, generating a localized anion that reacts cleanly with exactly one equivalent of propargyl bromide.

Self-Validating Protocol
  • Deprotonation: Dissolve N-Boc-ethylamine (1.0 eq) in anhydrous DMF at 0 °C. Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir until H2​ gas evolution ceases.

  • Alkylation: Add propargyl bromide (1.1 eq) dropwise. Stir at room temperature for 4 hours.

  • Validation Check (Intermediate): Quench a micro-aliquot with water and analyze via FTIR. The complete disappearance of the N-H stretch (~3300 cm⁻¹) confirms full alkylation.

  • Deprotection: Isolate the intermediate via aqueous workup. Dissolve in DCM and add Trifluoroacetic acid (TFA, 10.0 eq). Stir for 2 hours at room temperature.

  • Validation Check (Final): LC-MS analysis should show a mass shift of -100 Da, indicating the successful removal of the Boc group.

  • Isolation: Concentrate to remove TFA, neutralize with 2M NaOH, extract with DCM, and concentrate to yield the pure free base.

Quantitative Comparison

The following table synthesizes the operational metrics of the three routes to guide process development decisions:

ParameterRoute A (Direct Alkylation)Route B (Reductive Amination)Route C (Protected Alkylation)
Overall Yield 40 - 55%75 - 85%60 - 70% (over 2 steps)
Chemoselectivity Low (High risk of tertiary amine)High (Selective for secondary)Very High (No overalkylation)
Atom Economy HighModerateLow (Protecting group waste)
Scalability Excellent (Preferred for >1 kg)Good (Preferred for bench/pilot)Poor (Requires NaH and TFA)
Cost per Gram LowMediumHigh

Conclusion & Recommendations

The choice of synthetic route for N-ethylprop-2-yn-1-amine hinges entirely on the scale of the synthesis and the purity requirements of the downstream application:

  • For Discovery & Medicinal Chemistry (Milligram to Gram scale): Route B (Reductive Amination) is the undisputed champion. It offers the best balance of high yield, excellent chemoselectivity, and operational simplicity without requiring harsh reagents.

  • For Industrial Scale-Up (Kilogram scale): Route A (Direct Alkylation) is preferred. Despite the lower yield and need for fractional distillation, the raw materials (ethylamine and propargyl bromide) are exceptionally cheap, and it avoids the high costs and safety concerns of large-scale hydride reductions.

  • For Highly Sensitive Downstream Assays: Route C (Protected Alkylation) should be utilized only when trace amounts of tertiary amine impurities would critically interfere with subsequent steps (e.g., highly sensitive catalytic cross-couplings), as it guarantees absolute mono-alkylation at the expense of atom economy.

References

  • US5962499A - Nodulisporic acid derivatives. Google Patents.
  • N-Arylsulfonamide-based adenosine analogues to target RNA cap N7-methyltransferase nsp14 of SARS-CoV-2. National Institutes of Health (NIH).
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. American Chemical Society (ACS).

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of Ethyl(prop-2-yn-1-yl)amine

Ethyl(prop-2-yn-1-yl)amine, also known as N-ethylpropargylamine, is a versatile secondary amine utilized in complex organic synthesis, particularly in the development of pharmaceutical intermediates and specialty chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl(prop-2-yn-1-yl)amine, also known as N-ethylpropargylamine, is a versatile secondary amine utilized in complex organic synthesis, particularly in the development of pharmaceutical intermediates and specialty chemicals. Its unique structure, featuring both an ethyl group and a reactive propargyl group, makes it a valuable building block. However, these same properties necessitate a rigorous and informed approach to its handling and disposal to ensure the safety of laboratory personnel and environmental protection.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of ethyl(prop-2-yn-1-yl)amine, grounded in established safety standards and regulatory requirements. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream with confidence and precision.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of ethyl(prop-2-yn-1-yl)amine is fundamental to appreciating the necessity of strict disposal protocols. This chemical is not merely waste; it is a hazardous material that poses multiple risks if mishandled.[1]

Key Hazards:

  • Flammability: Ethyl(prop-2-yn-1-yl)amine is a highly flammable liquid and vapor.[1] Its low flash point means it can easily ignite at normal working temperatures when exposed to sparks, open flames, or sufficient heat. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1]

  • Corrosivity and Toxicity: As an amine, this compound is corrosive and can cause severe skin burns and eye damage.[1] It is toxic if it comes into contact with skin and harmful if swallowed or inhaled.[1][2]

  • Reactivity: The compound can react violently with incompatible substances such as strong oxidizing agents and acids.[3] Such contact can lead to fires, explosions, or the formation of other toxic compounds.

Property Value / Classification Source(s)
Chemical Name Ethyl(prop-2-yn-1-yl)amine; N-Ethylpropargylamine[4]
CAS Number 20193-20-8[1]
Physical State Colorless to pale yellow liquid[4]
Primary Hazards Highly Flammable Liquid (Class 3), Corrosive, Acutely Toxic[1][5][6]
Incompatibilities Strong oxidizing agents, acids[3]

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

Before initiating any disposal-related activities, ensuring personal and environmental safety is paramount. This begins with the correct use of Personal Protective Equipment (PPE) and adherence to safe handling practices in a suitable environment.

Mandatory PPE:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are insufficient.[1]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber, neoprene). Consult the glove manufacturer's specifications for breakthrough time and compatibility.[1]

  • Body Protection: A flame-retardant lab coat and appropriate protective clothing are required to prevent skin contact.[1]

  • Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood to prevent inhalation of vapors.[1] If a fume hood is not available or exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is necessary.[1]

Handling Environment:

  • Work in a well-ventilated area, preferably a chemical fume hood.[4][7]

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1]

  • Remove all potential sources of ignition, such as open flames, hot surfaces, and spark-producing equipment.[4][8] Use non-sparking tools and explosion-proof equipment.[1]

Waste Management Workflow: Segregation, Containment, and Labeling

Proper disposal is a systematic process. The following workflow ensures that ethyl(prop-2-yn-1-yl)amine waste is managed safely from the point of generation to its final removal by a certified waste management provider.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment cluster_2 Step 3: Labeling & Documentation cluster_3 Step 4: Storage & Disposal gen Generation of Ethyl(prop-2-yn-1-yl)amine Waste seg IMMEDIATELY SEGREGATE from incompatible materials (Acids, Oxidizers) gen->seg Crucial First Step cont Select Appropriate Hazardous Waste Container (e.g., original container, approved drum) seg->cont lab Label Container with: 'Hazardous Waste' 'Flammable Liquid' 'Corrosive' Full Chemical Name Date cont->lab store Store in a cool, dry, well-ventilated Satellite Accumulation Area (SAA) Away from ignition sources lab->store pickup Schedule Pickup by Licensed Hazardous Waste Disposal Service store->pickup final Final Disposal via High-Temperature Incineration pickup->final

Sources

Handling

Personal protective equipment for handling ethyl(prop-2-yn-1-yl)amine

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Dispose per Regulations", fillcolor="#F1F3F4", fontcolor

Finalizing the Visual Representation

I've just finished the final refinement of the DOT diagram. I've ensured all nodes and edges use the intended colors. All the text is easy to read, and the overall aesthetic is scientifically sound.

Updating the Table of Properties

I'm now integrating the compiled data on N-ethylpropargylamine's chemical properties into a structured table, including CAS numbers, molecular weight, boiling point, and flammability and corrosivity. I'm also preparing to integrate the PPE matrix to ensure it details the required equipment, such as butyl rubber gloves and splash goggles, along with rationale.

Refining the Quenching Procedure

I'm now detailing the quenching step. I've refined the procedural workflow to include dilution with a non-polar solvent before washing with acid to ensure full protonation. I've included a method to validate a pH < 4, showing full protonation to form a water-soluble hydrochloride salt, ensuring safety during waste disposal. I've also identified the value provided by this workflow beyond just "dispose of properly."

Finalizing the Guide's Structure

I've just finalized the guide's overall structure, ensuring a smooth flow from chemical profile to hazard assessment, followed by the PPE matrix, and a final workflow. All sections are now integrated, and I am ready to move into the final stage of finalizing the workflow details.

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and laboratory researchers with the critical safety, handling, and logistical frameworks required for working with ethyl(prop-2-yn-1-yl)amine (also known as N-ethylpropargylamine).

This guide moves beyond basic safety data sheets by explaining the mechanistic causality behind hazard mitigation, ensuring that your laboratory protocols are both scientifically rigorous and intrinsically safe.

Chemical Profile & Mechanistic Hazard Causality

Ethyl(prop-2-yn-1-yl)amine is a versatile bifunctional building block. It is heavily utilized in medicinal chemistry—such as in the synthesis of sulfamoyl benzamidothiazoles for NF-κB pathway modulation, as documented by the [2]—due to its secondary amine and terminal alkyne functional groups. However, these same functional groups dictate its specific hazard profile.

The "Why" Behind the Hazards:

  • Corrosivity & Volatility: As a low-molecular-weight secondary amine, the free base is highly volatile and acts as a strong base. Upon contact with biological tissues, it rapidly saponifies cellular lipids, causing irreversible damage to the eyes and skin. Furthermore, concentrated solutions of N-alkylpropargylamines are highly sensitive to acidic degradation, which can lead to violent decomposition if improperly quenched, as noted in historical distillation data from [1].

  • Alkyne Reactivity: The terminal alkyne (-C≡CH) contains a slightly acidic proton. If exposed to uncoordinated heavy metals (e.g., Copper, Silver, or Mercury) outside of strictly controlled catalytic environments (like CuAAC click chemistry), it can spontaneously form metal acetylides. These polymeric complexes are violently shock-sensitive explosives when dry.

Table 1: Physicochemical & Hazard Profile
PropertyValue / DescriptionOperational Implication
Chemical Name Ethyl(prop-2-yn-1-yl)amineBifunctional reactivity (Nucleophile + Alkyne).
CAS Number 6943-44-8 (Free Base)Ensure you are not confusing this with the HCl salt (53227-33-1).
Molecular Weight 83.13 g/mol High vapor pressure; inhalation hazard.
Boiling Point 100–102 °C (760 mmHg)Evaporates readily at room temperature; requires sealed handling.
Primary Hazards Flammable, CorrosiveKeep away from ignition sources; requires strict PPE.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling low-molecular-weight amines. The following matrix outlines the required equipment and the scientific rationale for each choice, aligning with chemical safety standards provided by suppliers like [3].

Table 2: PPE Selection & Causality Matrix
Protection ZoneRequired EquipmentCausality / Rationale
Hands Butyl rubber gloves (outer) over Nitrile (inner)Low MW amines rapidly permeate standard nitrile (often in <5 minutes). Butyl rubber provides a dense, impermeable chemical barrier to basic organic liquids.
Eyes/Face Chemical splash goggles + Polycarbonate face shieldCorrosive amine vapors and liquid splashes cause rapid, irreversible corneal saponification. A face shield prevents aerosolized droplet contact.
Body Flame-Resistant (FR) Lab Coat + Chemical ApronMitigates fire risk from the flammable nature of the volatile free base during syringe transfers or accidental spills.
Respiratory Fume hood (Face velocity ≥ 100 fpm)Prevents inhalation of volatile respiratory irritants. If a hood is unavailable, an ABEK-rated organic vapor respirator is mandatory.

Hazard Mitigation & Workflow Logic

PPE_Workflow cluster_Hazards Hazard Identification cluster_PPE PPE & Engineering Controls Start Handling Ethyl(prop-2-yn-1-yl)amine H1 Volatile Amine Base (Corrosive / Irritant) Start->H1 H2 Terminal Alkyne (Reactive / Flammable) Start->H2 PPE1 Butyl Rubber Gloves (Amine Resistance) H1->PPE1 PPE2 Fume Hood >100 fpm (Vapor Mitigation) H1->PPE2 H2->PPE2 PPE3 FR Lab Coat & Shield (Splash/Fire Protection) H2->PPE3 Exec Protocol Execution (Inert Atmosphere) PPE1->Exec PPE2->Exec PPE3->Exec Waste Segregated Disposal (No Heavy Metals/Acids) Exec->Waste

Workflow logic for hazard mitigation and handling of ethyl(prop-2-yn-1-yl)amine.

Operational Methodology: Dispensing and Reaction Setup

To ensure scientific integrity, every step in this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Step 1: Environmental Validation

  • Action: Clear the fume hood of any concentrated acids, oxidizing agents, or heavy metal salts (Cu, Ag, Hg). Ensure the sash is lowered to the indicated safe operating height.

  • Validation: Verify the fume hood monitor reads a face velocity of ≥ 100 fpm. Failure to confirm this risks exposure to concentrated corrosive vapors.

Step 2: Inert Atmosphere Purging

  • Action: Connect your thoroughly dried reaction vessel to a Schlenk line. Purge the system with Argon (Ar) or Nitrogen (N₂) for 15 minutes.

  • Validation: Observe the oil bubbler on the Schlenk line. A steady stream of bubbles confirms positive pressure. A lack of positive pressure indicates a system leak, which will allow atmospheric oxygen to degrade the amine into N-oxides.

Step 3: Reagent Dispensing

  • Action: Using a gas-tight glass syringe equipped with a stainless-steel needle, puncture the septum of the reagent bottle. Withdraw the required volume of ethyl(prop-2-yn-1-yl)amine slowly.

  • Validation: Check the syringe barrel for gas bubbles. Because the boiling point is ~100°C, pulling the plunger too rapidly causes cavitation (vacuum boiling). If bubbles form, expel the liquid back into the bottle and draw slower.

Step 4: Exothermic Control during Transfer

  • Action: Add the amine dropwise to your reaction mixture, which should be pre-cooled to 0°C in an ice bath.

  • Validation: Monitor the internal thermometer. The temperature should not spike above 5°C during addition. Nucleophilic attacks by secondary amines are highly exothermic; uncontrolled heating will vaporize the unreacted amine, potentially overpressurizing the vessel.

Chemical Disposal & Decontamination Plan

Improper disposal of ethyl(prop-2-yn-1-yl)amine can lead to exothermic reactions in waste carboys or the formation of explosive byproducts.

Step 1: Reaction Quenching

  • Action: Dilute the residual reaction mixture with a non-polar organic solvent (e.g., ethyl acetate). Slowly wash the organic layer with a cold (0°C) 1M HCl or 5% citric acid aqueous solution.

  • Validation: Test the pH of the aqueous layer using indicator paper. A pH of < 4 confirms that all residual free base amine has been fully protonated into its water-soluble, non-volatile hydrochloride salt.

Step 2: Segregation of Waste

  • Action: Separate the aqueous and organic layers.

  • Validation: Ensure the aqueous waste (now containing the amine salt) is placed in a designated "Aqueous Acidic Waste" container. Never mix unquenched free-base amine waste with acidic waste carboys, as the bulk neutralization is violently exothermic.

Step 3: Equipment Decontamination

  • Action: Immediately rinse all syringes, needles, and glassware that contacted the free base with dichloromethane, followed by a 5% citric acid wash, before sending them to the central cleaning facility.

References

  • Title: Working with Hazardous Chemicals - Organic Syntheses Source: Organic Syntheses URL: [Link]

  • Title: Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation Source: PubMed Central (NIH) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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ethyl(prop-2-yn-1-yl)amine
Reactant of Route 2
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ethyl(prop-2-yn-1-yl)amine
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